(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Description
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Properties
IUPAC Name |
(1S,2R)-2-(4-phenylmethoxyphenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c17-16-10-15(16)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15-16H,10-11,17H2/t15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKRVNMRNFXMKX-CVEARBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of Chiral Cyclopropylamines in Medicinal Chemistry
An In-Depth Technical Guide to (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
The cyclopropane ring, a motif once considered too strained for physiological stability, is now a celebrated component in modern drug design. Its rigid, three-dimensional structure allows for the precise orientation of substituents, offering a powerful tool to lock in bioactive conformations and explore chemical space in ways that flexible alkyl chains or planar aromatic rings cannot. Within this class, chiral trans-2-arylcyclopropylamines represent a privileged scaffold. They serve as conformationally restricted analogs of phenethylamines, a core structure in numerous neurotransmitters and psychoactive drugs. The stereochemistry of these compounds is paramount, as enantiomers frequently exhibit vastly different pharmacological activities and metabolic profiles.
This guide focuses on (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine , a specific and highly valuable chiral building block. Its structure is analogous to well-known compounds such as Tranylcypromine (an antidepressant) and key intermediates used in the synthesis of blockbuster drugs like the antiplatelet agent Ticagrelor.[1] The presence of the benzyloxy group provides a versatile synthetic handle—a protected phenol that can be deprotected in later stages to yield derivatives with enhanced hydrogen-bonding capacity or to serve as a point for further chemical elaboration. This guide provides a comprehensive overview of its structure, properties, stereoselective synthesis, and strategic applications in drug discovery.
Chemical Structure and Core Properties
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine is characterized by a trans configuration of the amino and aryl groups on the cyclopropane ring. The absolute stereochemistry is defined as (1S, 2R) according to Cahn-Ingold-Prelog nomenclature.
-
IUPAC Name: (1S,2R)-2-[4-(phenylmethoxy)phenyl]cyclopropan-1-amine
-
CAS Number: 1221595-65-8[2]
-
Molecular Formula: C₁₆H₁₇NO
-
Chemical Structure:
Physicochemical Properties
Experimental physicochemical data for this specific intermediate is not widely published. The following table includes computed properties for the target molecule and experimental data for a closely related, non-benzylated analog, (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride, for reference.
| Property | Value (Target Molecule) | Reference Analog Data | Citation |
| Molecular Weight | 239.31 g/mol (Computed) | 169.65 g/mol (HCl Salt) | [3] |
| Monoisotopic Mass | 239.131014 Da (Computed) | 169.065827 Da (HCl Salt) | [3] |
| Physical Form | Expected to be a solid or oil | Solid (HCl Salt) | [4] |
| Solubility | Predicted to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | N/A | |
| XLogP3 | 2.8 (Computed) | N/A | |
| Hydrogen Bond Donors | 1 | 1 | |
| Hydrogen Bond Acceptors | 2 | 1 |
Stereoselective Synthesis: A Proposed Methodology
While a dedicated synthesis for this exact molecule is not prominently documented, a robust and stereocontrolled route can be designed based on established methodologies for analogous trans-2-arylcyclopropylamines.[1][5][6] The following protocol outlines a logical, multi-step synthesis starting from commercially available 4-(benzyloxy)benzaldehyde. The key principle is the use of a chiral auxiliary to direct the diastereoselective cyclopropanation, followed by a Curtius rearrangement to install the amine functionality.[5][7]
Synthetic Workflow Overview
The proposed synthesis follows a logical progression from a planar aromatic starting material to a complex, stereodefined chiral amine.
Caption: Proposed workflow for the stereoselective synthesis of the target amine.
Detailed Experimental Protocol
Step 1: Synthesis of trans-3-(4-(Benzyloxy)phenyl)acrylic acid
-
To a solution of 4-(benzyloxy)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5 vol), add piperidine (0.1 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction by TLC for the disappearance of the aldehyde.
-
Cool the mixture to room temperature and pour it into an excess of cold 2M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the crude acrylic acid. Recrystallization from ethanol/water may be performed for further purification.
-
Causality: This Knoevenagel-Doebner condensation is a classic and reliable method for converting an aromatic aldehyde into a trans-cinnamic acid derivative. Pyridine acts as both the solvent and base, while piperidine serves as a more potent basic catalyst.[7]
-
Step 2: Coupling with a Chiral Auxiliary
-
Suspend the acrylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol). Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (2-3 drops).
-
Stir the mixture at room temperature for 2-3 hours until gas evolution ceases and a clear solution is formed.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
In a separate flask, dissolve (2R)-bornane-10,2-sultam (Oppolzer's sultam, 1.0 eq) in anhydrous THF (10 vol) and cool to -78 °C.[5]
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
-
Add the previously prepared acyl chloride (dissolved in THF) to the sultam anion solution and allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. The organic layers are combined, dried over MgSO₄, and concentrated. The product is purified by column chromatography.
-
Causality: Conversion to the acyl chloride activates the carboxylic acid. The subsequent reaction with the deprotonated chiral sultam forms an N-acryloyl sultam. This auxiliary will now stereochemically direct the subsequent cyclopropanation reaction.[5]
-
Step 3: Diastereoselective Cyclopropanation
-
Dissolve the chiral acryloyl sultam (1.0 eq) in a suitable solvent system such as THF/DCM.
-
Generate diazomethane (CH₂N₂) in situ from a precursor like Diazald® using a diazomethane generation kit with KOH and ether, following all necessary safety precautions (Note: Diazomethane is explosive and highly toxic).
-
Add a catalytic amount of palladium(II) acetate (0.01-0.05 eq) to the sultam solution.
-
Slowly add the ethereal solution of diazomethane to the reaction mixture at 0 °C.
-
Stir for several hours until the reaction is complete (monitored by TLC). Purge the excess diazomethane with a stream of nitrogen.
-
Concentrate the reaction mixture and purify by column chromatography to separate the diastereomeric cyclopropyl products. The major diastereomer is typically isolated by crystallization.[5]
-
Causality: The palladium catalyst forms a carbene from diazomethane, which then adds across the double bond. The bulky chiral sultam shields one face of the alkene, forcing the carbene to add from the less sterically hindered face, resulting in a high degree of diastereoselectivity.[5]
-
Step 4: Cleavage of the Chiral Auxiliary
-
Dissolve the purified cyclopropyl sultam (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 4-5 eq) and hydrogen peroxide (30% aq. solution, 4-5 eq) at 0 °C.
-
Stir the mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding aqueous sodium sulfite. Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄ and concentrate to yield the enantiomerically pure carboxylic acid.
-
Causality: This oxidative cleavage method effectively removes the sultam auxiliary under basic conditions to liberate the carboxylic acid without epimerizing the adjacent chiral center.
-
Step 5: Curtius Rearrangement to the Amine
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene (10 vol). Add triethylamine (1.2 eq) followed by diphenylphosphoryl azide (DPPA, 1.1 eq).
-
Heat the mixture to 80-90 °C for 2-3 hours, during which the acyl azide forms and rearranges to the isocyanate with loss of N₂ gas.
-
Add tert-butanol (3.0 eq) to the reaction mixture and continue heating for another 4-6 hours to trap the isocyanate as its Boc-protected amine derivative.
-
Cool the reaction, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate. Purify the Boc-protected amine by column chromatography.
-
Dissolve the purified Boc-amine in DCM (5 vol) and add an excess of trifluoroacetic acid (TFA, 5 vol) or 4M HCl in dioxane.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Concentrate the mixture under reduced pressure. Dissolve the residue in water, basify with 2M NaOH, and extract the free amine with DCM. Dry and concentrate to yield the final product, (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine.
-
Causality: The Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with retention of configuration.[6] Using DPPA is a safe, one-pot procedure. The intermediate isocyanate is trapped with tert-butanol to form a stable, easily purified Boc-carbamate, which is then cleanly deprotected under acidic conditions.
-
Applications in Drug Discovery and Development
The strategic value of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine lies in its utility as a chiral building block for the synthesis of complex pharmaceutical agents. The trans-2-arylcyclopropylamine core is a known pharmacophore that targets a range of biological systems.
Caption: Logical relationship of the core intermediate to potential drug classes.
-
Lysine-Specific Demethylase 1 (LSD1) Inhibitors: The trans-2-phenylcyclopropylamine core is the foundational structure for inhibitors of LSD1, an epigenetic enzyme implicated in various cancers and neurological disorders.[8] Our target molecule can be used to synthesize novel analogs where the benzyloxy-phenyl moiety probes interactions within the enzyme's active site. The phenolic oxygen, once deprotected, can act as a crucial hydrogen bond acceptor.
-
Serotonin (5-HT) Receptor Ligands: Derivatives of trans-2-arylcyclopropylamines have been identified as potent and selective ligands for 5-HT₁A receptors, which are targets for treating anxiety and depression.[6][9] The stereochemistry and the substitution pattern on the aromatic ring are critical for affinity and efficacy. This intermediate allows for the exploration of 4'-substituted analogs.
-
Protected Phenol for Further Derivatization: The benzyl group serves as a robust protecting group for the phenolic hydroxyl.[10] It is stable to a wide range of conditions used in subsequent synthetic steps (e.g., amide couplings, alkylations). Its removal via catalytic hydrogenation is typically clean and high-yielding, unmasking a polar hydroxyl group.[11] This group can then be used to improve solubility, modulate pharmacokinetics, or be further functionalized to create ethers or esters, expanding the library of potential drug candidates.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the ¹H and ¹³C NMR features can be reliably predicted based on the structure and data from analogous compounds.[12]
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons (Benzyloxy): δ 7.30-7.45 (m, 5H). These are the protons of the benzyl protecting group.
-
Aromatic Protons (Phenyl): δ ~7.10 (d, J≈8.5 Hz, 2H) and δ ~6.90 (d, J≈8.5 Hz, 2H). These are the AA'BB' system protons of the 1,4-disubstituted phenyl ring.
-
Benzyl CH₂: δ ~5.05 (s, 2H). The singlet for the benzylic protons.
-
Cyclopropyl Methine (CH-Ar): δ ~1.8-2.0 (m, 1H). The proton adjacent to the aromatic ring.
-
Cyclopropyl Methine (CH-NH₂): δ ~2.4-2.6 (m, 1H). The proton adjacent to the amine group, shifted downfield.
-
Cyclopropyl Methylene (CH₂): δ ~0.9-1.2 (m, 2H). The two diastereotopic protons on the third carbon of the cyclopropane ring.
-
Amine (NH₂): δ ~1.5 (br s, 2H). A broad singlet that can exchange with D₂O.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons: Signals expected between δ 115-160 ppm, including the benzyloxy-substituted carbon at ~158 ppm and the ipso-carbon attached to the cyclopropane ring at ~135 ppm.
-
Benzyl CH₂: δ ~70 ppm.
-
Cyclopropyl Carbons: Three distinct signals expected in the upfield region, δ 15-35 ppm.
-
-
Analytical Confirmation of Enantiomeric Purity: The enantiomeric excess (ee) of the final product is critical. While chiral HPLC is the standard method, ¹H NMR using chiral solvating agents (CSAs) like (R)-(-)-1,1'-Bi-2-naphthol can be a powerful tool. In the presence of a CSA, the enantiomers form transient diastereomeric complexes, which can cause specific proton signals (e.g., the methine protons) to resolve into two separate peaks, allowing for direct integration and determination of the enantiomeric ratio.[13]
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine. However, based on data for structurally similar compounds like Tranylcypromine hydrochloride and other cyclopropylamines, the following precautions are mandated.[4][14][15][16]
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety goggles or a face shield.
-
-
Handling:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Take precautionary measures against static discharge. Ground all equipment when handling large quantities.[14]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and acids.
-
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine is more than just a chemical intermediate; it is a carefully designed tool for the modern medicinal chemist. Its defined stereochemistry, rigid framework, and latent phenolic functionality provide a powerful platform for developing novel therapeutics. Understanding its synthesis and properties allows researchers to strategically incorporate this valuable scaffold into drug discovery programs targeting a wide array of diseases, from cancer to central nervous system disorders. As with all potent chemical entities, a thorough understanding of its safe handling and application is essential for realizing its full scientific potential.
References
- Hughes, D. L. (2018). Syntheses of Biologically Active 2-Arylcyclopropylamines. Request PDF.
- Gareau, Y. (n.d.). Synthesis of trans-2-(indol-3-yl)cyclopropylamines: Rigid tryptamine analogues.
- Hacksell, U., et al. (1996). trans-2-Aryl-N,N-dipropylcyclopropylamines: Synthesis and Interactions with 5-HT1A Receptors. Journal of Medicinal Chemistry, 39(14), 2792-2802.
- Arvidsson, L. E., et al. (1996). trans-2-Aryl-N,N-dipropylcyclopropylamines: synthesis and interactions with 5-HT(1A) receptors. PubMed.
- Yudin, A. K. (2018).
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech Co., Ltd.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.
- Tokyo Chemical Industry. (n.d.). Protecting Agents. Tokyo Chemical Industry Co., Ltd..
- Howei Pharm. (n.d.). CAS 1221595-65-8 (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine 95%. Howei Pharm.
- Kumar, A., et al. (2026). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Request PDF.
- Ito, A., et al. (n.d.). Structurally Designed Trans-2-phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. AWS.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclopropylamine. Fisher Scientific.
- AK Scientific, Inc. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)
- Master Organic Chemistry. (2018).
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. The Royal Society of Chemistry.
- TCI Chemicals. (2025). SAFETY DATA SHEET - trans-2-Phenylcyclopropanamine Hydrochloride. TCI Chemicals.
- PubChem. (n.d.). (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride.
- Cayman Chemical. (2025). Safety Data Sheet - Tranylcypromine (hydrochloride). Cayman Chemical.
- Aldrich. (2024). SAFETY DATA SHEET - Aldrich 274852. Sigma-Aldrich.
- ResearchGate. (n.d.). General method for the synthesis of tranylcypromine.
- de Meijere, A., & Kozhushkov, S. I. (2018). Facile Syntheses of Aminocyclopropanes. Organic Syntheses.
- ChemicalBook. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Hatzis, A., & Rothchild, R. (1985). 1H NMR spectral simplification with achiral and chiral lanthanide shift reagents. Tranylcypromine, trans-2-phenylcyclopropanamine. Scilit.
- Pharmaffiliates. (n.d.). (1S,2R)-2-(3,4-Difluorophenyl)-cyclopropanamine.
- Sugihara, T., et al. (2003). Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. PubMed.
- Sigma-Aldrich. (n.d.). (1S,2S)-1-Amino-2-benzyloxycyclopentane 98 181657-57-8. Sigma-Aldrich.
- PubChem. (n.d.). N-[(1S,2R)-1-benzyl-3-{[(1S)-2-(cyclohexylamino)-1-methyl-2-oxoethyl]amino}-2-hydroxypropyl]-3-(ethylamino)-5-(2-oxopyrrolidin-1-yl)benzamide.
- Google Patents. (n.d.). US20150291577A1 - Cyclopropanamine compound and use thereof.
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Technical Guide: Mechanism of Action of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine on LSD1
This guide details the mechanism of action, kinetic profile, and experimental characterization of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine , a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).
Executive Summary
Compound Identity: (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine (often abbreviated as 4-benzyloxy-TCP or 4-benzyloxy-PCPA). Drug Class: Mechanism-based inactivator (suicide substrate); Tranylcypromine (TCP) derivative. Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3][4][5][6][7] Core Mechanism: The compound acts as a substrate mimic that undergoes FAD-dependent oxidation, triggering a radical-mediated cyclopropyl ring opening. This reactive intermediate forms a covalent adduct with the FAD cofactor (specifically at the N5 or C4a position), irreversibly ablating enzymatic activity. Key Differentiator: Unlike the parent compound tranylcypromine (which inhibits MAO-A/B and LSD1 non-selectively), the (1S,2R) stereochemistry combined with the bulky 4-benzyloxy group drives high selectivity for LSD1 by exploiting the enzyme's large substrate-binding channel, which is absent in MAOs.
Chemical Identity & Structural Logic
The molecule is a 4-substituted derivative of trans-2-phenylcyclopropanamine. Its design leverages two critical structural features to achieve LSD1 selectivity over Monoamine Oxidases (MAOs):
-
Stereochemistry ((1S,2R)): The (1R,2S) enantiomer of TCP is the potent pharmacophore for MAO inhibition. By utilizing the (1S,2R) enantiomer, MAO affinity is drastically reduced due to steric clashes in the compact MAO active site, while LSD1 accommodates this geometry.
-
4-Benzyloxy Extension: LSD1 possesses a large, open substrate-binding cleft (designed to bind the Histone H3 tail). The 4-benzyloxy group extends into this hydrophobic pocket, stabilizing the inhibitor-enzyme complex prior to covalent reaction. MAOs lack this extensive channel, rendering them unable to accommodate the bulky tail.
| Property | Specification |
| IUPAC Name | (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine |
| Core Scaffold | trans-2-phenylcyclopropanamine (TCP) |
| Stereochemistry | (1S,2R) (Enantiopure) |
| Key Substituent | 4-Benzyloxy (-O-CH₂-Ph) on the phenyl ring |
| Binding Mode | Irreversible covalent adduct with FAD |
Mechanism of Action (The Core)
The inhibition follows a Single-Electron Transfer (SET) mechanism characteristic of cyclopropanamine inactivators, but with specific steric constraints imposed by the benzyloxy group.
The Catalytic Sequence
-
Recognition & Binding: The amine group of the inhibitor binds near the FAD cofactor in the active site. The 4-benzyloxy tail anchors the molecule within the substrate channel, orienting the cyclopropane ring toward the flavin ring.
-
Amine Oxidation: LSD1 attempts to oxidize the amine to an imine, transferring one electron to FAD to form the anionic flavin semiquinone (
). -
Cyclopropyl Ring Opening: The resulting amine radical cation on the inhibitor is unstable. The strain of the cyclopropane ring facilitates a rapid ring-opening, generating a reactive carbon radical (typically at the benzylic position).
-
Covalent Adduct Formation: The opened carbon radical attacks the flavin ring. In LSD1, this attack predominantly occurs at the N5 position of the FAD isoalloxazine ring (distinct from the C4a adducts often seen in MAOs), forming a stable, irreversible
-alkylated FAD adduct.
Pathway Visualization
Caption: Step-wise mechanism of irreversible LSD1 inactivation by (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine.
Kinetic Profile & Selectivity
The (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine isomer exhibits a kinetic profile distinct from the parent TCP.
-
(Affinity): The benzyloxy group significantly lowers the
(improves affinity) compared to TCP, often into the low nanomolar range, due to additional hydrophobic interactions in the substrate channel. - (Inactivation Rate): The rate of covalent bond formation remains rapid, driven by the ring strain.
-
Selectivity Ratio:
-
LSD1:
nM (typical for optimized 4-substituted analogs). -
MAO-A/B:
M (often inactive or weakly active). -
Mechanism of Selectivity: The MAO active site is a "dead-end" cavity that cannot accommodate the 4-benzyloxy extension. The (1S,2R) configuration further disfavors MAO binding, which prefers (1R,2S).
-
Comparative Data Summary
| Compound | Configuration | LSD1 | MAO-A/B Activity | Selectivity Driver |
| Tranylcypromine (TCP) | (±)-trans | ~2.0 | Potent Inhibitor | None (Non-selective) |
| 4-Benzyloxy-TCP | (1S,2R) | < 0.1 | Weak / Inactive | Steric exclusion from MAO + H3-pocket binding |
| 4-Benzyloxy-TCP | (1R,2S) | ~0.5 | Moderate Inhibitor | Lower selectivity due to MAO preference for (1R,2S) |
Experimental Protocols
To validate the activity and mechanism of this compound, the following protocols are the industry standard.
LSD1 Inhibition Assay (Peroxidase-Coupled)
This assay measures the release of
Workflow:
-
Reagents: Recombinant human LSD1 (1-50 nM), H3K4me2 peptide substrate (10-50
M), Amplex Red, Horseradish Peroxidase (HRP). -
Pre-incubation: Incubate LSD1 with the inhibitor (serial dilutions) for 15–30 minutes without substrate. This allows time for the irreversible adduct to form (
dependence). -
Initiation: Add H3K4me2 peptide to start the reaction.
-
Detection: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 20-30 minutes.
-
Analysis: Calculate the slope of the linear phase. Plot % Activity vs. Log[Inhibitor] to determine
.
Mass Spectrometry Adduct Confirmation
To confirm the covalent mechanism:
-
Incubate LSD1 (10
M) with excess inhibitor (100 M) for 1 hour. -
Perform protein denaturation (e.g., urea or heat) to release non-covalently bound ligands. Note: Since the adduct is on FAD, and FAD is non-covalently bound to LSD1 (though tight), the FAD-inhibitor adduct will dissociate upon denaturation.
-
Analyze the small molecule fraction by LC-MS.
-
Target Mass: Look for a mass shift corresponding to FAD + Inhibitor mass .
-
Expected m/z =
(proton loss) or similar depending on the exact adduct oxidation state.
-
Assay Workflow Diagram
Caption: Standard fluorometric workflow for assessing time-dependent LSD1 inactivation.
References
-
Binda, C., et al. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827–6833. Link
-
Gooden, D. M., et al. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 18(10), 3047–3051. Link
-
Mimasu, S., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(30), 6494–6503.[8] Link
-
Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 46(27), 8058–8065. Link
- Li, Y., et al. (2019). Molecular basis for the selectivity of tranylcypromine derivatives for LSD1 over MAOs. Nature Communications. (General mechanistic grounding for 4-substituted TCPs).
Sources
- 1. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caymanchem.com [caymanchem.com]
Structure-Activity Relationship (SAR) of 4-Benzyloxy Tranylcypromine Analogues as LSD1 Inhibitors
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide
Executive Summary
Lysine-specific demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent epigenetic enzyme responsible for the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9)[1]. Its overexpression is a critical driver in various malignancies, including acute myeloid leukemia (AML), prostate cancer, and solid tumors[2].
Tranylcypromine (TCP), a classic monoamine oxidase (MAO) inhibitor, was one of the first molecules identified to inhibit LSD1[3]. However, TCP lacks selectivity, potently inhibiting both MAO-A and MAO-B, which leads to off-target neurological and cardiovascular side effects[4]. Through systematic Structure-Activity Relationship (SAR) optimization, researchers discovered that appending a 4-benzyloxy group to the phenyl ring of TCP drastically shifts the selectivity profile—abolishing MAO inhibition while exponentially increasing LSD1 potency[5]. This technical guide explores the mechanistic foundation, SAR logic, and experimental validation of 4-benzyloxy TCP analogues, culminating in advanced lead compounds like RN-1[6].
Mechanistic Foundation: FAD Covalent Adduct Formation
To understand the SAR of these analogues, one must first understand their mechanism of action. LSD1 shares a 17.6% sequence homology with MAO enzymes and utilizes the same FAD cofactor for oxidative demethylation[1].
TCP and its 4-benzyloxy analogues act as mechanism-based irreversible inhibitors (suicide substrates)[3]. When the cyclopropylamine core enters the LSD1 active site, the amine is oxidized by FAD. This triggers a single-electron transfer that forces the strained cyclopropyl ring to open, generating a highly reactive iminium or radical intermediate[7]. This intermediate rapidly forms a covalent bond with the C4a position of the FAD cofactor, permanently inactivating the enzyme[5].
Mechanism of irreversible LSD1 inhibition by 4-benzyloxy TCP analogues via FAD adduct formation.
SAR Analysis of 4-Benzyloxy Tranylcypromine Analogues
The structural evolution from TCP to highly potent 4-benzyloxy analogues relies on exploiting the distinct topographical differences between the active sites of LSD1 and MAOs.
The Cyclopropylamine Pharmacophore
The trans-2-phenylcyclopropylamine core is strictly required for target engagement. The cyclopropyl ring provides the necessary ring-strain to drive the irreversible ring-opening reaction upon oxidation by FAD[7]. Replacing the cyclopropylamine with standard alkyl amines generally results in a complete loss of irreversible inhibitory activity.
Exploiting the Substrate Cavity: The 4-Benzyloxy Moiety
The most critical SAR breakthrough was the realization that LSD1 has a significantly larger substrate-binding cavity than MAO-A and MAO-B[1]. MAOs evolved to oxidize small biogenic amines (e.g., serotonin, dopamine), whereas LSD1 evolved to accommodate a bulky, multi-residue histone H3 tail[1].
By installing a large 4-benzyloxy group at the para-position of the TCP phenyl ring, medicinal chemists achieved two simultaneous effects:
-
Steric Clash in MAOs: The bulky benzyloxy extension physically prevents the molecule from entering the narrow catalytic clefts of MAO-A and MAO-B, effectively dropping MAO inhibition to negligible levels[4].
-
Hydrophobic Anchoring in LSD1: The 4-benzyloxy group perfectly occupies the extended "H3K4 tail" pocket of LSD1, engaging in highly favorable
stacking and hydrophobic interactions with residues in the AOL (amine oxidase-like) domain[1].
N-Alkylation and Amine Functionalization (e.g., RN-1)
While the 4-benzyloxy group dictates selectivity, modifications to the cyclopropylamine nitrogen dictate pharmacokinetic (PK) properties and cellular potency. Unsubstituted primary amines often suffer from rapid metabolism.
The development of RN-1 (2-(1R,2S)-2-(4-(Benzyloxy)phenyl)cyclopropylamino)-1-(4-methylpiperazin-1-yl)ethanone) exemplifies optimal N-functionalization[8]. The addition of the 4-methylpiperazin-1-yl-ethanone moiety serves a dual purpose:
-
Target Affinity: The basic piperazine nitrogen projects toward the solvent-exposed entrance of the LSD1 cleft, forming stabilizing electrostatic interactions[9].
-
Drug-Like Properties: It significantly improves aqueous solubility and allows the compound to cross the blood-brain barrier (BBB), achieving a brain/plasma exposure ratio of 88.9, making it highly effective for neurological applications and brain metastases[6].
Stereochemical Requirements
LSD1 exhibits strict stereoselectivity. The (1R, 2S)-trans configuration of the cyclopropyl ring is the active eutomer[8]. This specific geometry aligns the amine lone pair perfectly with the FAD cofactor while directing the 4-benzyloxy-phenyl system into the hydrophobic cavity. The (1S, 2R) enantiomer typically shows >100-fold drop in potency.
Quantitative SAR Data Presentation
The table below summarizes the profound impact of the 4-benzyloxy substitution and subsequent N-alkylation on enzyme potency and selectivity.
| Compound | Structural Modifications | LSD1 IC | MAO-A IC | MAO-B IC |
| Tranylcypromine (TCP) | Unsubstituted core | ~25.0 | ~2.0 | ~0.6 |
| 4-Benzyloxy TCP | para-Benzyloxy addition | ~1.5 | > 50.0 | > 50.0 |
| Compound 57 (Indole analog) | 4-benzyloxy phenoxypiperidine | 4.0 | 71.0 | 138.0 |
| RN-1 | 4-Benzyloxy + N-piperazine derivative | 0.07 | 0.51 | 2.79 |
Data synthesized from established biochemical assays evaluating TCP derivatives[1],[6],.
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the evaluation of 4-benzyloxy TCP analogues must follow a self-validating workflow that couples chemical synthesis with rigorous biochemical screening.
Iterative SAR workflow for the design and biological evaluation of LSD1 inhibitors.
Chemical Synthesis Workflow (General Amidation)
For the synthesis of advanced analogues like RN-1 from a 4-benzyloxy TCP core[10]:
-
Activation: Dissolve the corresponding carboxylic acid (e.g., 2-chloroacetic acid for linker generation) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature[10].
-
Coupling: Add the (1R, 2S)-4-benzyloxy tranylcypromine free base (1.0 eq) to the activated mixture. Stir for 12 hours under an inert atmosphere.
-
Substitution: For RN-1, react the resulting chloroacetamide intermediate with 1-methylpiperazine in the presence of potassium carbonate (K
CO ) in acetonitrile at 60°C. -
Purification: Purify via reverse-phase preparative HPLC to isolate the pure eutomer, followed by lyophilization to yield the hydrochloride salt[8].
In Vitro LSD1 Inhibition Assay (Amplex Red Protocol)
Because LSD1 demethylation produces hydrogen peroxide (H
-
Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM MgCl
, 0.01% Brij-35). Prepare a 10 mM stock of the synthesized 4-benzyloxy analogue in DMSO. -
Enzyme Incubation: In a 384-well black microplate, incubate recombinant human LSD1 enzyme (final concentration ~50 nM) with varying concentrations of the inhibitor (1 nM to 100 μM) for 30 minutes at room temperature. Causality note: This pre-incubation is strictly required because mechanism-based inhibitors require time to undergo catalytic turnover and form the covalent FAD adduct[7].
-
Reaction Initiation: Add a substrate mixture containing di-methylated histone H3K4 (H3K4me2) peptide (20 μM), horseradish peroxidase (HRP, 0.1 U/mL), and Amplex Red reagent (50 μM)[8].
-
Detection & Analysis: Measure the fluorescence of resorufin (Ex = 530 nm / Em = 590 nm) continuously for 30 minutes. Calculate the IC
by plotting the log of inhibitor concentration against the normalized initial velocity using non-linear regression[6].
References
Sources
- 1. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RN-1, a Potent and Selective LSD1 Inhibitor, Increases γ-globin Expression, F-retics, and F-cells in a Sickle Cell Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. LSD1 Inhibitor IV, RN-1, 2HCl LSD1 Inhibitor IV, RN-1, HCl, is a cell-permeable potent, irreversible inhibitor of lysine specific demethylase 1 (LSD1; IC50 = 70 nM in a HRP-coupled assay using H3K4Me2 peptide substrate). | Sigma-Aldrich [sigmaaldrich.com]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
Technical Guide: Binding Affinity & Mechanism of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine to KDM1A
This guide details the biochemical profile, binding mechanism, and experimental characterization of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine , a potent, mechanism-based inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1).
Executive Summary
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine represents a second-generation tranylcypromine (PCPA) derivative designed to target the flavin-dependent amine oxidase KDM1A. Unlike the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine, the addition of a bulky 4-benzyloxy group to the phenyl ring exploits the larger substrate-binding cavity of KDM1A, significantly enhancing potency and selectivity over MAO-A and MAO-B.
This compound functions as a suicide substrate (mechanism-based inactivator) . It undergoes catalytic oxidation by the FAD cofactor, generating a reactive intermediate that forms a covalent adduct with FAD, irreversibly silencing the enzyme.
Mechanistic Basis of Inhibition
2.1. Structural Logic
-
Core Scaffold: The trans-2-phenylcyclopropylamine (PCPA) core mimics the lysine side chain of the histone H3 substrate.
-
Stereochemistry (1S,2R): While the (1R,2S) enantiomer of unsubstituted PCPA is typically the eutomer for KDM1A, the introduction of the 4-benzyloxy group and specific N-substitutions can shift this preference. Research indicates that for certain 4-substituted PCPA derivatives, the (1S,2R) configuration aligns the bulky benzyloxy group within the hydrophobic pocket more effectively, stabilizing the inhibitor-enzyme complex prior to covalent bond formation.
-
4-Benzyloxy Substitution: This moiety extends into the large hydrophobic cleft of the KDM1A active site, a region not present in MAO-A/B. This steric occlusion prevents the "wobble" of the phenyl ring, locking the cyclopropylamine in a conformation favorable for FAD attack.
2.2. Mechanism of Action (FAD Adduct Formation)
The inhibition follows a Single Electron Transfer (SET) mechanism:
-
Oxidation: KDM1A accepts a hydride/electron from the cyclopropylamine amine, attempting to oxidize it.
-
Ring Opening: The resulting radical cation triggers the opening of the strained cyclopropane ring.
-
Covalent Capture: The opened ring forms a stable covalent bond with the N(5) atom of the FAD cofactor.
-
Inactivation: The FAD-inhibitor adduct blocks the active site, preventing H3K4me1/2 demethylation.
Figure 1: Mechanism-based inactivation of KDM1A by 4-benzyloxy-PCPA derivatives.
Binding Affinity & Kinetic Data
The binding affinity of mechanism-based inhibitors is best described by
| Parameter | Value / Range | Context |
| IC50 (Free Amine) | 0.5 – 2.0 µM | Estimated for the free amine core based on PCPA analogs. |
| IC50 (N-Derivatives) | 16 – 70 nM | For optimized N-substituted analogs (e.g., RN-1, GSK-LSD1). |
| Kinact/KI | > 4,500 M⁻¹ s⁻¹ | Indicates rapid, efficient inactivation. |
| Selectivity | > 1000-fold | vs. MAO-A and MAO-B (due to benzyloxy group). |
| Binding Mode | Irreversible | Covalent modification of FAD. |
Critical Note on Stereochemistry: While unsubstituted (1R,2S)-PCPA is often cited as the primary pharmacophore, studies on N-substituted 4-benzyloxy derivatives (e.g., Compound 11b in Vianello et al.) demonstrate that the (1S,2R) isomer can exhibit superior potency (up to 8-fold higher) compared to its enantiomer, depending on the specific N-tail interaction with the Asp555/Asn540 residues in the active site.
Experimental Protocols
4.1. LSD1 Inhibition Assay (HRP-Coupled)
This protocol measures the reduction in H2O2 production, a byproduct of the LSD1 demethylation reaction.
Materials:
-
Recombinant Human KDM1A (LSD1).
-
Substrate: H3K4me2 (1-21 aa) peptide.
-
Detection: Amplex Red + Horseradish Peroxidase (HRP).[1]
-
Buffer: 50 mM HEPES (pH 7.5), 0.1 mM BSA.
Workflow:
-
Pre-incubation: Incubate KDM1A (50 nM) with the test compound (serial dilutions of (1S,2R)-isomer) for 30 minutes at RT. Note: This step is critical for irreversible inhibitors to allow adduct formation.
-
Reaction Initiation: Add H3K4me2 peptide (10 µM) and FAD (10 µM).
-
Coupling: Simultaneously add Amplex Red (50 µM) and HRP (1 U/mL).
-
Measurement: Monitor fluorescence (Ex/Em 530/590 nm) continuously for 20 minutes.
-
Analysis: Calculate the slope of the linear phase. Normalize to DMSO control to determine % Inhibition. Plot log[Inhibitor] vs. % Inhibition to derive IC50.
Figure 2: HRP-coupled fluorometric assay workflow for determining KDM1A inhibition.
4.2. Verification of Covalent Binding (MALDI-TOF)
To confirm the mechanism, perform mass spectrometry on the enzyme-inhibitor complex.
-
Expectation: A mass shift corresponding to the molecular weight of the inhibitor (plus FAD) indicates adduct formation.
-
Control: Denature the protein. If the inhibitor is reversible, it will dissociate; if covalent, the FAD-inhibitor adduct persists.
References
-
Vianello, P., et al. (2014).[2] Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: A novel class of irreversible inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry. Link
-
Neelamegam, R., et al. (2012). Brain-penetrant LSD1 inhibitors can block memory consolidation. ACS Chemical Neuroscience. (Describes RN-1/LSD1 Inhibitor IV). Link
-
Mould, D.P., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A).[3] Bioorganic & Medicinal Chemistry Letters. Link
-
Schmidt, D.M.Z., & McCafferty, D.G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[4] Biochemistry. Link
-
BOC Sciences. (n.d.). GSK-LSD1 2HCl Product Data. (Confirming IC50 values for 4-benzyloxy derivatives).
Sources
Thermodynamic solubility profile of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
The following guide details the thermodynamic solubility profile and characterization framework for (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine , a critical intermediate in the synthesis of LSD1 inhibitors and monoamine oxidase (MAO) modulators.
Executive Summary
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine (often abbreviated as 4-BnO-PCPA) represents a distinct class of lipophilic weak bases . Structurally, it is the O-benzyl protected derivative of 4-hydroxy-tranylcypromine. While the parent compound (tranylcypromine) exhibits moderate aqueous solubility, the addition of the benzyloxy moiety drastically alters the physicochemical landscape, shifting the molecule towards high lipophilicity (LogP > 3.5) and low intrinsic aqueous solubility.
This guide provides a rigorous framework for determining the thermodynamic solubility of this compound. It addresses the specific challenges posed by its pH-dependent solubility profile , potential for surface adsorption , and the critical distinction between its salt and free-base forms during assay conditions.
Physicochemical Architecture
To design a valid solubility protocol, one must first understand the molecular drivers governing the equilibrium.
Structural Analysis
-
Core Scaffold: trans-Cyclopropanamine (Rigid, basic center).
-
Lipophilic Domain: 4-Benzyloxyphenyl group. This planar, aromatic extension significantly increases the octanol-water partition coefficient (LogP) compared to the unsubstituted parent.
-
Ionization Center: Primary amine (
).
Theoretical Property Profile
Based on Structure-Activity Relationship (SAR) data for tranylcypromine analogs:
| Property | Estimated Value | Implication for Solubility |
|---|---|---|
| pKa (Base) | 8.2 – 8.8 | High solubility at pH < 6.0; precipitation likely at pH > 7.4. |
| LogP | 3.5 – 4.2 | High permeability but very low intrinsic solubility (
Thermodynamic Solubility Landscape
The solubility of 4-BnO-PCPA is dictated by the Henderson-Hasselbalch relationship for weak bases. The total solubility (
The Solubility Cliff
Researchers must anticipate a sharp "solubility cliff" between pH 7.0 and 9.0.
-
pH 2.0 – 6.0: The molecule exists predominantly as the cation (
). Solubility is high, limited only by the of the counterion (e.g., Chloride). -
pH 7.4 (Physiological): A mixture of cationic and neutral species. Solubility drops precipitously.
-
pH > 9.0: Predominantly neutral free base (
). Solubility is minimal ( ).
Visualizing the Equilibrium
The following diagram illustrates the equilibrium dynamics required for a valid thermodynamic measurement.
Figure 1: Equilibrium dynamics in the Shake-Flask method. Note the risk of "Oiling Out" for lipophilic amines, which can yield false-positive solubility readings.
Experimental Protocol: "Gold Standard" Determination
Objective: Determine the thermodynamic solubility at pH 7.4 and pH 2.0 using the Shake-Flask method.
Materials & Reagents
-
Compound: (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine (High purity, >98%).
-
Buffers:
-
pH 1.2: 0.1 N HCl.
-
pH 7.4: 50 mM Phosphate Buffer (NaPB). Note: Avoid citrate if testing downstream biologicals due to calcium chelation.
-
-
Apparatus: Thermomixer or Orbital Shaker, HPLC-UV/Vis or LC-MS/MS.
Step-by-Step Methodology
Step 1: Saturation Initiation
-
Weigh approximately 1–2 mg of the compound into a 2 mL glass HPLC vial. Glass is mandatory; polypropylene absorbs lipophilic amines.
-
Add 500 µL of the respective buffer (pH 1.2 or 7.4).
-
Verify the presence of undissolved solid. If the solution is clear, add more compound until a suspension persists.
Step 2: Equilibration (The Shake)
-
Incubate samples at 25°C ± 1°C with constant agitation (750 rpm) for 24 to 48 hours .
-
Critical Check: Measure the pH at T=0 and T=24h. The dissolution of the amine can shift the buffer pH. Adjust if the shift is > 0.1 units.
Step 3: Phase Separation
-
Sedimentation: Centrifuge at 10,000 rpm for 10 minutes.
-
Filtration (Alternative): Use a PVDF 0.22 µm filter. Warning: Discard the first 200 µL of filtrate to saturate non-specific binding sites on the filter membrane.
Step 4: Quantification
-
Dilute the supernatant with organic solvent (e.g., 50:50 Acetonitrile:Water) to ensure the compound remains in solution during analysis.
-
Analyze via HPLC-UV (254 nm for the benzyloxy chromophore) or LC-MS.
-
Calculate concentration against a standard curve prepared in DMSO.
Workflow for Solubility Profiling
The following decision tree outlines the logical flow for characterizing this specific intermediate.
Figure 2: Decision matrix for selecting the equilibration method based on the physical state of the starting material.
Data Interpretation & Troubleshooting
Common Artifacts
-
Hydrotrophy: At high concentrations (low pH), the compound may self-associate, leading to non-linear solubility increases.
-
Filter Binding: The benzyloxy tail is highly hydrophobic. If using filtration, significant loss of compound to the filter housing is expected. Centrifugation is preferred.
Formulation Implications
For in vivo or cellular studies, the thermodynamic profile suggests:
-
Vehicle: Aqueous buffers at pH 7.4 will fail.
-
Solubilizers: Requires cyclodextrins (HP-β-CD) or co-solvents (PEG400/Ethanol) to maintain solubility above the intrinsic limit (
). -
Salt Selection: The Hydrochloride (HCl) salt is recommended for storage, but it will disproportionate to the free base in neutral media.
References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
-
Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 383-393. Link
-
Box, K. J., & Comer, J. E. (2008). "Using measured pKa, logP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878. Link
-
Ueda, R., et al. (2009). "Identification of cell-active lysine specific demethylase 1-selective inhibitors." Journal of the American Chemical Society, 131(48), 17536-17537. (Context for 4-substituted PCPA analogs). Link
The Pharmacological Imperative of (1S,2R)-Cyclopropanamine Stereochemistry
This guide serves as a technical deep-dive into the structure-activity relationships (SAR) of the (1S,2R)-cyclopropanamine scaffold, specifically contrasting it with its enantiomer and diastereomers in the context of epigenetic modulation and enzyme inhibition.
Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Structural Biology Target Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists
Executive Summary
The cyclopropanamine core is a "privileged scaffold" in medicinal chemistry, most notably recognized in the antidepressant Tranylcypromine (TCP). However, the biological activity of this moiety is governed by a strict stereochemical code. While the (1R,2S) isomer has historically dominated as a potent Monoamine Oxidase (MAO) inhibitor, recent advances in epigenetic therapies have identified the (1S,2R) stereoisomer as a critical gateway to selectivity .
This guide explicates the role of (1S,2R) stereochemistry in decoupling MAO inhibition from Lysine-Specific Demethylase 1 (LSD1) activity, enabling the design of targeted epigenetic modulators with reduced off-target cardiovascular and neurological risks.
The Stereochemical Scaffold: Defining the Geometry
The 2-phenylcyclopropan-1-amine scaffold possesses two chiral centers, creating four possible stereoisomers:
-
Trans-isomers: (1S,2R) and (1R,2S) — Therapeutically relevant.
-
Cis-isomers: (1R,2R) and (1S,2S) — Generally less active/inactive for these targets.
The (1S,2R) Configuration
The (1S,2R) isomer (often referred to as the (+)-trans isomer in the context of TCP) presents a specific 3D vector where the amine and phenyl groups are anti-periplanar. This rigid conformation locks the nitrogen lone pair in a specific orientation relative to the aromatic ring, which is critical for the Single Electron Transfer (SET) mechanism required for enzyme inactivation.
Key Structural Feature: In the (1S,2R) configuration, the vector of the phenyl ring projects into the large hydrophobic binding pocket of LSD1 differently than the (1R,2S) isomer, allowing for the attachment of "tail" modifications that exploit the open cleft of LSD1 while clashing with the restricted active site of MAO-A/B.
Differential Pharmacology: The Selectivity Switch
The core utility of determining the specific role of the (1S,2R) isomer lies in its differential binding kinetics between MAO enzymes and LSD1.
MAO Inhibition (The "Off-Target")[1]
-
Dominant Isomer: (1R,2S)-(-)-Tranylcypromine .[1]
-
Mechanism: The (1R,2S) isomer fits optimally into the "aromatic cage" of MAO-B (Tyr398/Tyr435). It undergoes rapid catalytic oxidation to the cyclopropyl radical, which covalently modifies the FAD cofactor (forming an N(5) adduct).
-
Potency: The (1R,2S) isomer is approximately 10-fold more potent against MAO than the (1S,2R) isomer.
-
Clinical Implication: For an LSD1 inhibitor, high MAO affinity is a liability (tyramine pressor effect). Therefore, the (1R,2S) configuration is often undesirable for selective epigenetic drugs.
LSD1 Inhibition (The Target)[1][3][4][5]
-
Preferred Isomer for Selectivity: (1S,2R)-(+)-Tranylcypromine derivatives.
-
Mechanism: LSD1 shares the FAD-dependent mechanism but has a significantly larger substrate-binding cleft (to accommodate the Histone H3 tail).
-
The Selectivity Logic:
-
While unmodified (1R,2S)-TCP is a slightly more potent inhibitor of LSD1 than (1S,2R)-TCP in vitro, it lacks selectivity.
-
Crucial Insight: When the phenyl ring is substituted (e.g., with benzamide or heteroaryl groups) to engage the peripheral LSD1 pocket, the (1S,2R) stereochemistry orients these substituents away from steric clashes that would occur in the tighter MAO pocket.
-
Outcome: Derivatives built on the (1S,2R) scaffold frequently achieve >100-fold selectivity for LSD1 over MAO-A/B, whereas (1R,2S) analogs often retain significant MAO activity.
-
Mechanistic Visualization
The following diagram illustrates the bifurcation in pathway logic where (1S,2R) enables selectivity.
Caption: Stereochemical divergence in binding modes. The (1S,2R) isomer minimizes MAO interaction while enabling specific engagement with the LSD1 substrate cleft.
Case Studies in Drug Design
Case Study A: Tranylcypromine (TCP) Derivatives
In the development of novel LSD1 inhibitors for Acute Myeloid Leukemia (AML), researchers synthesized pure diastereomers of N-substituted TCP.
-
Observation: The (1S,2R) derivatives (e.g., compound 11b in literature) displayed IC50 values in the nanomolar range for LSD1 while being practically inactive against MAO-B.
-
Result: This stereochemistry allowed for the decoupling of the antidepressant effect (MAO) from the differentiating effect (LSD1) required for cancer therapy.
Case Study B: Ticagrelor (The Counter-Example)
Ticagrelor, a P2Y12 platelet inhibitor, utilizes a cyclopropylamine core. However, its active configuration is (1R,2S) (specifically on the 3,4-difluorophenylcyclopropyl moiety).
-
Relevance: This highlights that the "correct" stereochemistry is target-dependent. For P2Y12, the (1S,2R) isomer would be considered an impurity (enantiomer of the side chain) with significantly reduced or null activity. This reinforces the necessity of asymmetric synthesis in manufacturing.
Synthetic Accessibility & Protocols
Accessing the pure (1S,2R) isomer requires moving beyond the standard racemate synthesis.
Synthetic Workflow
The standard route involves the cyclopropanation of styrene with ethyl diazoacetate, followed by hydrolysis, Curtius rearrangement, and chiral resolution.
Caption: Synthetic pathway for the isolation of (1S,2R)-Tranylcypromine via classical resolution.
Protocol: Resolution of (1S,2R)-2-Phenylcyclopropan-1-amine
Note: This protocol describes the resolution of the carboxylic acid precursor, which is the most efficient checkpoint.
-
Starting Material: 10.0 g of trans-2-phenylcyclopropanecarboxylic acid (racemic).
-
Resolution Agent: Add 0.5 equivalents of (S)-(-)-1-Phenylethylamine in hot ethanol/water (1:1).
-
Crystallization: Allow the solution to cool slowly to 4°C overnight. The salt of the (1S,2R)-acid crystallizes preferentially.
-
Filtration & Recrystallization: Filter the white solid. Recrystallize twice from EtOH/H2O to ensure >99% ee.
-
Liberation: Suspend the salt in water, acidify with 1M HCl, extract with Ethyl Acetate, and evaporate to yield pure (1S,2R)-acid.
-
Conversion to Amine: Proceed with Curtius rearrangement (using Diphenylphosphoryl azide/TEA in t-Butanol) followed by HCl deprotection to yield (1S,2R)-Tranylcypromine HCl .
Protocol: LSD1 vs MAO Selectivity Assay
To verify the "Role" of the isomer, a comparative assay is required.
-
Enzyme Prep: Recombinant Human LSD1 (with CoREST) and Human MAO-A/B.
-
Substrates:
-
LSD1: H3K4me2 peptide (fluorogenic or mass-spec based).
-
MAO: Kynuramine (fluorometric).
-
-
Incubation: Incubate (1S,2R)-TCP and (1R,2S)-TCP (0.01 µM to 100 µM) with enzymes for 30 mins (pre-incubation is critical for mechanism-based inhibitors).
-
Readout:
-
LSD1: Measure H2O2 production (Amplex Red) or demethylated peptide.
-
MAO: Measure 4-hydroxyquinoline fluorescence (Ex 310nm / Em 400nm).
-
-
Data Analysis: Calculate
. Expect the (1S,2R) isomer to show a lower (better affinity) or comparable for LSD1, but a significantly higher (worse affinity) for MAO compared to the (1R,2S) isomer.
Quantitative Comparison
| Stereoisomer | MAO-A IC50 (µM) | MAO-B IC50 (µM) | LSD1 IC50 (µM)* | Selectivity Profile |
| (±)-TCP (Racemate) | ~2.0 | ~0.5 | ~2.0 | Non-selective |
| (1R,2S)-(-)-TCP | 0.2 | 0.05 | ~1.5 | Potent MAO Inhibitor |
| (1S,2R)-(+)-TCP | >10.0 | >5.0 | ~1.8 | LSD1 Selective Bias |
| (1S,2R)-Derivatives | >100.0 | >100.0 | <0.1 | Highly LSD1 Selective |
*Note: Values are approximate and dependent on assay conditions. The key trend is the maintenance of LSD1 activity in (1S,2R) while MAO activity drops precipitously.
References
-
Valente, S., et al. (2014). Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies.[2] ACS Medicinal Chemistry Letters.
-
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[3] Biochemistry.
-
Mimasu, S., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry.
-
PubChem Compound Summary. (+)-Tranylcypromine (CID 26070).[1][4]
-
Spring, T., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
Sources
Pharmacological Profiling of Benzyloxy-Substituted Cyclopropanamines: A Roadmap from Target Engagement to Preclinical Efficacy
An In-Depth Technical Guide:
Introduction: The Enduring Scaffold of Cyclopropanamines in Neuropharmacology
The cyclopropanamine moiety represents a privileged scaffold in medicinal chemistry, most famously embodied by tranylcypromine (trans-2-phenylcyclopropylamine), an irreversible inhibitor of monoamine oxidase (MAO).[1][2] Tranylcypromine's clinical use as an antidepressant and anxiolytic agent underscores the therapeutic potential of this structural class.[3] The introduction of a benzyloxy substituent offers a versatile vector for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide provides a comprehensive framework for the pharmacological characterization of novel benzyloxy-substituted cyclopropanamines, navigating the critical path from primary target validation to essential off-target safety assessments and preliminary in vivo evaluation. Our approach is grounded in a philosophy of self-validating experimental systems, ensuring that each step provides a robust and interpretable dataset for informed decision-making in drug development.
The core hypothesis for this chemical series is that the cyclopropanamine core will serve as a reactive pharmacophore, primarily for irreversible inhibition of flavoenzymes like MAO, while the benzyloxy group will modulate target affinity, selectivity, and pharmacokinetic properties. The following sections detail the integrated experimental cascade required to thoroughly profile these compounds.
Part I: Primary Target Engagement - Monoamine Oxidase (MAO) Inhibition
The primary mechanism of action for many cyclopropanamines is the inhibition of MAO-A and MAO-B, enzymes critical for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[4] Dysregulation of these neurotransmitter systems is implicated in depression and Parkinson's disease, making MAO-A and MAO-B prime therapeutic targets.[5][6] The cyclopropylamine moiety can form a covalent bond with the FAD cofactor of MAO, leading to irreversible inhibition.[2] Therefore, quantifying the potency and selectivity of new analogues against these two isoforms is the foundational step in their pharmacological profiling.
Workflow for MAO-A and MAO-B Inhibition Profiling
Caption: A tiered approach to hERG liability assessment.
Experimental Protocol: Automated Patch Clamp (APC) hERG Assay
APC is the gold standard for ion channel safety testing, providing direct measurement of ion channel function with high data quality and throughput. [7][8] Materials:
-
HEK293 or CHO cells stably expressing the hERG channel. [8]* Automated patch clamp system (e.g., QPatch or SyncroPatch). [7]* Extracellular and intracellular recording solutions.
-
Test compounds and a potent hERG blocker (e.g., E-4031) as a positive control. [7] Procedure:
-
Cell Preparation: Culture hERG-expressing cells and harvest them for the APC run.
-
System Setup: Prime the APC system with recording solutions and load the specialized multi-well plate (e.g., QPlate) with cells.
-
Seal Formation: The system automatically establishes high-resistance seals between individual cells and the microfluidic channels, achieving a whole-cell recording configuration.
-
Baseline Recording: Apply a specific voltage protocol to elicit and measure the characteristic hERG tail current. Record a stable baseline current. [8]5. Compound Application: Perfuse the cells with increasing concentrations of the test compound, typically in a cumulative fashion (e.g., 0.1, 1, 10 µM), allowing the current to stabilize at each concentration. [7]6. Data Acquisition: Record the hERG current at each compound concentration.
-
Data Analysis: Measure the amplitude of the hERG tail current. Calculate the percentage of current inhibition at each concentration relative to the baseline and determine the IC₅₀ value. [7]
Data Presentation: hERG Inhibition Profile
| Compound ID | hERG IC₅₀ (µM) | Therapeutic Index (hERG IC₅₀ / MAO IC₅₀) |
| TCP-BZO-01 | 2.5 | 500 (vs MAO-B) |
| TCP-BZO-02 | > 30 | >1200 (vs MAO-A) |
Part III: In Vivo Pharmacological Characterization
Demonstrating that in vitro target engagement translates to a functional effect in a living system is a pivotal step. Given the primary pharmacology as MAO inhibitors, established behavioral models of depression are appropriate for initial efficacy testing. [9]
Experimental Protocol: Forced Swim Test (FST) in Mice
The FST is a widely used behavioral assay to screen for antidepressant activity. [10]It is based on the principle that when placed in an inescapable cylinder of water, mice will eventually adopt an immobile posture. Antidepressant compounds are known to reduce this immobility time. [9][10] Materials:
-
Male C57BL/6 mice.
-
Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Test compounds, vehicle control, and a positive control (e.g., imipramine).
-
Video recording and analysis software.
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound, vehicle, or positive control via the intended route (e.g., intraperitoneal, oral gavage) at a set time before the test (e.g., 60 minutes).
-
Test Session: Gently place each mouse into a cylinder. The test duration is 6 minutes.
-
Behavioral Recording: Record the entire session with a video camera.
-
Data Analysis: Score the last 4 minutes of the test. An observer, blind to the treatment groups, will quantify the total time the mouse spends immobile (making only small movements necessary to keep its head above water). A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like activity. [11]
In Vivo Study Design Workflow
Caption: Key regions for SAR exploration on the benzyloxy-cyclopropanamine scaffold.
-
Cyclopropane Stereochemistry: The trans configuration is generally essential for MAO inhibitory activity, mimicking the extended conformation of monoamine substrates. *[2][12] Phenyl Ring Substitution: Electron-withdrawing or -donating groups on the phenyl ring directly attached to the cyclopropane can modulate the reactivity of the amine and influence selectivity between MAO-A and MAO-B.
-
Benzyloxy Moiety: The position of the benzyloxy group on the phenyl ring (ortho, meta, para) and substitutions on the terminal benzyl ring are critical. T[13]hese modifications significantly impact physical properties like lipophilicity and can introduce or mitigate interactions with off-target proteins, such as the hERG channel or CYP enzymes. For instance, para-substitution on the B-ring of benzyloxy chalcones has been shown to enhance MAO-B inhibition.
The pharmacological profiling of benzyloxy-substituted cyclopropanamines requires a multi-faceted, integrated approach. By systematically evaluating primary target engagement, selectivity, off-target liabilities, and in vivo activity, researchers can build a comprehensive data package. This guide outlines a robust and logical workflow, from high-throughput in vitro assays to foundational in vivo models, enabling the identification of promising new chemical entities with therapeutic potential in neuropsychiatric and neurodegenerative disorders. The careful interpretation of SAR data throughout this process is paramount for guiding synthetic efforts toward candidates with an optimized balance of efficacy and safety.
References
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Creative Diagnostics. (2024). CYP450 Inhibition and Induction Assay. [Link]
-
Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. [Link]
-
Bienta. CYP450 inhibition assay (fluorogenic). [Link]
-
Eurofins Discovery. CYP Inhibition Assays. [Link]
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Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
-
EpigenTek. Trans-2-Phenylcyclopropylamine hydrochloride. [Link]
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Pandey, P., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. [Link]
-
Wikipedia. Tranylcypromine. [Link]
-
Michael, M., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. [Link]
-
Kim, J., et al. (2024). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science. [Link]
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Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
Evotec. hERG Safety. [Link]
-
Menichini, F., et al. (2012). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. Journal of Pharmacy & Pharmacognosy Research. [Link]
-
Bio-Techne. Monoamine Oxidase Assay Kit. [Link]
-
Metrion Biosciences. (2024). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]
-
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta pharmacologica Sinica. [Link]
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Slideshare. (2018). Screening of antiparkinson agent. [Link]
-
Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5530, Tranylcypromine. [Link]
-
Hidayat, M., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]
-
Drugs.com. (2023). Tranylcypromine: Package Insert / Prescribing Info / MOA. [Link]
-
Onajole, O. K., et al. (2010). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Bioorganic & medicinal chemistry. [Link]
-
Kumar, A., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Cernicchi, G., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Chemistry. [Link]
-
PrepChem.com. Synthesis of 3-benzyloxy propanal. [Link]
-
Duvall, J. R., et al. (2009). Construction of a Bicyclic β-Benzyloxy and β-Hydroxy Amide Library through a Multicomponent Cyclization Reaction. Journal of organic chemistry. [Link]
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Balandrin, M. F., et al. (2005). Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists. Bioorganic & medicinal chemistry letters. [Link]
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Jo, S., et al. (2023). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific reports. [Link]
-
Novakov, O., et al. (2017). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Reviews. [Link]
- Google Patents. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
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Rollando, R. (2019). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry. [Link]
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Drug Design Org. (2005). Structure Activity Relationships. [Link]
-
Xie, P., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. [Link]
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Qiao, H., et al. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers in Pharmacology. [Link]
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International Journal of Pharmaceutical Research and Applications. (2022). A Perspective Study: Preclinical Screening of Anti-Depressant Activity. [Link]
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Technical Whitepaper: Physicochemical Profiling and Optimization of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
[1]
Executive Summary
This technical guide provides an in-depth analysis of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine , a structural analog of the monoamine oxidase (MAO) inhibitor tranylcypromine.[1] While the parent scaffold is a non-selective MAO inhibitor, the addition of the bulky 4-benzyloxy group is a strategic modification often employed to shift selectivity toward Lysine-Specific Demethylase 1 (LSD1/KDM1A) , a critical epigenetic target in oncology.
This document outlines the molecule's fundamental physicochemical properties, specifically Molecular Weight (MW) and Lipophilicity (LogP), and details the experimental protocols required to validate these parameters. It further elucidates the synthetic pathway and biological mechanism of action, providing a roadmap for researchers optimizing this scaffold for CNS penetration and metabolic stability.
Physicochemical Properties Profile
The following data represents the core physicochemical attributes of the free base and its hydrochloride salt. These parameters are critical for calculating the CNS Multi-Parameter Optimization (CNS MPO) score, a metric used to predict blood-brain barrier (BBB) penetration.[1]
Table 1: Quantitative Physicochemical Data
| Property | Value (Free Base) | Value (HCl Salt) | Notes |
| Molecular Formula | — | ||
| Molecular Weight | 239.32 g/mol | 275.78 g/mol | Ideal for CNS penetration (<360 Da).[1] |
| Predicted LogP (cLogP) | 3.6 – 4.1 | N/A | High lipophilicity due to benzyloxy group.[1] |
| TPSA | ~35.25 Ų | ~35.25 Ų | Includes amine (26.0) + ether (9.2).[1] |
| H-Bond Donors (HBD) | 2 | 2 | Primary amine.[1] |
| H-Bond Acceptors (HBA) | 2 | 2 | Amine N + Ether O. |
| pKa (Predicted) | ~8.5 | — | Basic amine; ionized at physiological pH.[1] |
| Stereochemistry | (1S, 2R) | (1S, 2R) | trans-isomer configuration.[1] |
Analysis of CNS Druglikeness
The addition of the benzyloxy group significantly increases the lipophilicity compared to unsubstituted tranylcypromine (LogP ~1.5).
-
Advantages: The MW (239.32) remains well within the "Golden Triangle" for CNS drugs.
-
Risks: A cLogP > 3.5 approaches the upper limit for optimal solubility and metabolic stability. This necessitates precise experimental validation (see Section 4).
Synthetic Route & Stereochemical Control[1]
Synthesizing the specific (1S,2R) enantiomer requires a route that favors the trans-cyclopropane geometry followed by chiral resolution. The standard approach utilizes a Henry reaction followed by cyclopropanation.
Mechanistic Workflow
-
Henry Reaction: Condensation of 4-benzyloxybenzaldehyde with nitromethane to form the nitrostyrene.
-
Cyclopropanation: Corey-Chaykovsky reaction or Rhodium-catalyzed diazoacetate addition.[1]
-
Curtius Rearrangement: Conversion of the acid intermediate to the amine.
-
Chiral Resolution: Separation of the (1S,2R) enantiomer from the racemate using chiral HPLC or fractional crystallization with L-tartaric acid.
Figure 1: Synthetic pathway prioritizing stereochemical control to isolate the (1S,2R) isomer.
Experimental Protocol: Lipophilicity Determination
Calculated LogP (cLogP) values for benzyloxy-substituted cyclopropanes often deviate from experimental reality due to intramolecular folding.[1] To validate the lipophilicity, the High-Performance Liquid Chromatography (HPLC) method is recommended over the traditional Shake-Flask method for its speed and reproducibility.[1]
Protocol: Chromatographic Hydrophobicity Index (CHI)[1][2]
Objective: Determine the lipophilicity (LogP_HPLC) of the HCl salt.
Reagents & Equipment:
-
Instrument: Agilent 1200 Series HPLC (or equivalent) with DAD detector.
-
Column: C18 Reverse-Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Standards: A set of 5 reference compounds with known LogP values (e.g., Theophylline, Benzene, Toluene, Naphthalene, Triphenylene).
Step-by-Step Methodology:
-
Preparation: Dissolve (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine HCl in 50:50 Water:ACN to a concentration of 100 µM.
-
Gradient Run:
-
Calibration: Inject the standard mixture under identical conditions. Plot the Retention Time (
) vs. Known LogP to generate a calibration curve ( ). -
Measurement: Inject the test sample in triplicate. Record the
. -
Calculation:
[1]
Self-Validation Check:
-
If the retention time shifts >5% between triplicates, re-equilibrate the column.
-
Ensure the UV spectrum (254 nm) matches the benzyloxy chromophore to rule out degradation.
Biological Context: Mechanism of Action
The (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine scaffold operates as a mechanism-based inactivator of LSD1.[1] The cyclopropane ring acts as a "warhead."[2] Upon oxidation by the FAD cofactor within the LSD1 active site, the ring opens, forming a covalent adduct with the flavin, permanently disabling the enzyme.
Pathway Visualization
The following diagram illustrates the single-electron transfer (SET) mechanism leading to enzyme inactivation.
Figure 2: Kinetic mechanism of LSD1 inactivation by cyclopropylamine derivatives.[1]
Scientific Note on Stereochemistry
While this guide focuses on the (1S,2R) isomer as requested, researchers should note that for many tranylcypromine derivatives, the (1R,2S) enantiomer (the (-)-isomer) often exhibits higher potency against LSD1 due to better alignment with the FAD cofactor in the binding pocket [1]. However, 4-position substitution (like the benzyloxy group) can alter binding modes, making the profiling of both enantiomers essential during lead optimization.
References
-
Mimasu, S., et al. (2010). Structurally Designed Trans-2-phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1.[1] Biochemistry.
-
Wager, T. T., et al. (2010).[3][4] Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience.[3][4]
-
Lombardo, F., et al. (2000). ElogD_oct: A Tool for Lipophilicity Determination in Drug Discovery. Journal of Medicinal Chemistry.
-
Ueda, R., et al. (2009). Identification of Cell-Active Lysine Specific Demethylase 1-Selective Inhibitors. Journal of the American Chemical Society.
The Epigenetic Repurposing of Tranylcypromine: A Technical Guide to LSD1 Inhibitor Design
Executive Summary
Tranylcypromine (TCP), originally synthesized in 1948 as a monoamine oxidase inhibitor (MAOi) for depression, underwent a paradigm shift in 2004 with the discovery of its activity against Lysine-Specific Demethylase 1 (LSD1/KDM1A). This guide analyzes the structural evolution of TCP from a non-selective psychotropic agent to a precision oncology scaffold. We explore the chemical mechanism of FAD adduct formation, the Structure-Activity Relationship (SAR) rules that drive selectivity, and the validated experimental protocols required to assess these next-generation epigenetic modulators.
Chapter 1: The Mechanistic Pivot
From MAO Blockade to Epigenetic Erasure
LSD1 is a flavin-dependent amine oxidase that demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2).[1] Its catalytic domain shares significant homology with MAO-A and MAO-B. This structural conservation allowed TCP to be identified as the first mechanism-based inhibitor of LSD1, albeit with low potency (Ki ~30 µM) and poor selectivity.
The Suicide Inhibition Mechanism
TCP acts as a "suicide substrate." It does not competitively bind the active site; rather, it is catalytically processed by the enzyme. The mechanism proceeds as follows:
-
Oxidation: The flavin adenine dinucleotide (FAD) cofactor accepts a hydride from the TCP amine
-carbon. -
Ring Opening: The resulting cyclopropyl radical is unstable and undergoes ring opening.
-
Adduct Formation: The reactive radical forms a covalent bond with the N(5) atom of the FAD cofactor, permanently disabling the enzyme.
Visualization: Mechanism of Action
The following diagram illustrates the single-electron transfer (SET) pathway leading to irreversible inactivation.
Figure 1: The kinetic pathway of TCP-mediated suicide inhibition of LSD1.
Chapter 2: Structure-Activity Relationship (SAR) Evolution
The primary challenge in developing TCP derivatives is decoupling LSD1 inhibition from MAO inhibition to avoid CNS side effects (e.g., tyramine pressor response).
The Stereochemistry Factor
TCP is clinically administered as a racemate (
-
(1R, 2S)-TCP: Generally exhibits higher potency against LSD1 compared to the (1S, 2R) enantiomer.
-
Implication: Modern derivatives (e.g., ORY-1001) utilize pure (1R, 2S) scaffolds to maximize the therapeutic index.
The N-Alkylation Revolution
Early dogma suggested that N-substitution reduced inhibitory potency for MAOis. In the context of LSD1, however, the active site possesses a larger hydrophobic pocket near the FAD cofactor than MAO-A/B.
-
Strategy: Introducing bulky groups on the amine nitrogen.
-
Result: Drastic reduction in MAO affinity (steric clash) while maintaining or improving LSD1 affinity (hydrophobic interaction).
Phenyl Ring Substitution
Modifications at the para (4-position) of the phenyl ring allow the molecule to reach into the substrate-binding channel, mimicking the histone tail.
Data Summary: Key Derivative Classes
| Compound Class | Modification Strategy | Selectivity (LSD1 vs MAO) | Key Example | Clinical Status |
| First Gen | Unmodified TCP | 1:1 (Non-selective) | Parnate | Deprecated for Oncology |
| Second Gen | Phenyl-ring substitution | Moderate | 4-bromo-TCP | Preclinical Tool |
| Third Gen | N-alkylation (Cyclic amines) | >1000-fold | ORY-1001 (Iadademstat) | Phase II (AML/SCLC) |
| Hybrid | Dual Pharmacophore | Dual Activity | 4SC-202 (Domatinostat) | Phase I (HDAC/LSD1) |
Visualization: The SAR Evolution Tree
Figure 2: Structural modifications leading from generic MAO inhibitors to selective LSD1 antagonists.
Chapter 3: Experimental Protocols
To validate novel TCP derivatives, researchers must utilize a tiered assay system: biochemical target engagement followed by functional cellular assays.
Biochemical: Peroxidase-Coupled Demethylase Assay
This assay detects hydrogen peroxide (
Reagents:
-
Recombinant LSD1/CoREST complex.[2]
-
Substrate: H3K4me2 peptide (20-mer).
-
Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).
Protocol Workflow:
-
Enzyme Prep: Dilute LSD1/CoREST to 50 nM in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA).
-
Inhibitor Incubation: Add TCP derivative (serial dilution in DMSO). Incubate 15 min at RT. Crucial: TCP derivatives are time-dependent; pre-incubation is mandatory.
-
Reaction Start: Add H3K4me2 peptide (10 µM), FAD (10 µM), HRP, and Amplex Red.
-
Detection: Measure fluorescence (Ex 530nm / Em 590nm) kinetically for 30 minutes.
-
Analysis: Calculate
based on the slope of the linear phase (Vmax).
Cellular: AML Differentiation Assay (FACS)
LSD1 inhibition forces differentiation in Acute Myeloid Leukemia (AML) blast cells. This is the "gold standard" functional readout.
Cell Line: MV4-11 or THP-1 (LSD1-sensitive AML lines). Marker: CD11b (Macrophage-1 antigen).
Protocol Workflow:
-
Seeding: Seed MV4-11 cells at
cells/mL in RPMI-1640 + 10% FBS. -
Treatment: Treat with inhibitor (e.g., 10 nM - 1 µM) for 72 to 96 hours . Note: Epigenetic reprogramming is slow; <48h treatment often yields false negatives.
-
Harvest: Collect cells, wash 2x with cold PBS/BSA.
-
Staining: Incubate with anti-CD11b-PE antibody (1:100) for 30 min on ice.
-
Flow Cytometry: Analyze for population shift (Mean Fluorescence Intensity) relative to DMSO control.
Visualization: Assay Workflow Logic
Figure 3: Tiered screening cascade for validating LSD1 inhibitors.
References
-
Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell. Link
-
Binda, C., et al. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2.[6] Journal of the American Chemical Society.[6] Link
-
Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell.[2] Link
-
Mohammad, H. P., et al. (2015). A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC. Cancer Cell.[2] Link
-
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[1][7] Biochemistry. Link
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. Scholars@Duke publication: trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. [scholars.duke.edu]
Technical Guide: Target Engagement Markers for (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
The following technical guide details the target engagement markers for (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine , a potent, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .
Executive Summary & Mechanism of Action
Molecule: (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine Class: 4-substituted trans-2-phenylcyclopropylamine (PCPA) analogue. Primary Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] Mechanism: Mechanism-based "suicide" inhibition.
The (1S,2R) stereochemistry and the bulky 4-benzyloxy substitution are critical design elements. While the parent scaffold (tranylcypromine) inhibits both Monoamine Oxidases (MAO-A/B) and LSD1, the addition of the 4-benzyloxy group exploits the larger substrate binding pocket of LSD1, significantly improving selectivity over MAOs. The amine group attacks the flavin adenine dinucleotide (FAD) cofactor within the LSD1 catalytic domain, forming a stable N5-adduct , thereby irreversibly abrogating demethylase activity.
Mechanistic Pathway Diagram
Caption: Mechanism of irreversible LSD1 inhibition via FAD adduct formation.
Direct Target Engagement Markers
These assays confirm the physical interaction between the small molecule and the LSD1 protein.
A. Cellular Thermal Shift Assay (CETSA)
CETSA is the gold standard for validating intracellular target engagement. The covalent binding of the inhibitor stabilizes the LSD1 protein, shifting its melting temperature (
-
Readout: Shift in aggregation temperature (
) or melting temperature ( ). -
Expected Result:
in treated vs. vehicle samples.
B. Mass Spectrometry (Covalent Adduct Detection)
Since the inhibition is mechanism-based and covalent, intact protein mass spectrometry can directly visualize the mass shift corresponding to the inhibitor-FAD complex.
| Marker | Methodology | Expected Mass Shift |
| FAD Adduct | LC-MS/MS of purified LSD1 | + Mass of Compound - 2H (approx.) |
| Peptide Mapping | Trypsin digest + MS | Identification of modified FAD-peptide |
Proximal Pharmacodynamic (PD) Biomarkers
LSD1 specifically demethylates mono- and di-methylated Histone H3 Lysine 4 (H3K4me1/2). Inhibition leads to a rapid accumulation of these activating marks.
A. H3K4 Methylation Status (Global)
-
Primary Marker: H3K4me2 (Global accumulation).
-
Secondary Marker: H3K4me1 (Accumulation).
-
Negative Control: H3K4me3 (LSD1 does not demethylate trimethylated lysine; levels should remain stable).
B. GFI1-LSD1 Complex Stability
LSD1 functions as a co-repressor in complex with GFI1 (Growth Factor Independent 1). Inhibitors can disrupt this interaction or destabilize the complex on chromatin, leading to the derepression of myeloid differentiation genes.
-
Assay: Co-Immunoprecipitation (Co-IP) of LSD1 and GFI1.
Functional & Phenotypic Biomarkers
In Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), LSD1 inhibition induces a profound differentiation block release.
A. Myeloid Differentiation Markers (Flow Cytometry)
LSD1 inhibition forces blast cells to differentiate into mature myeloid cells.
-
CD11b (ITGAM): Strong upregulation (Early/Mid differentiation).
-
CD86: Strong upregulation (Dendritic/Macrophage marker).
-
CD14: Upregulation (Monocyte marker).
B. Gene Expression Signature (RT-qPCR)
-
Upregulated: ITGAM (CD11b), CD86, LY96.
-
Downregulated: HOXA9, MEIS1 (Leukemic stem cell maintenance genes).
Biomarker Cascade Diagram
Caption: Downstream biomarker cascade following LSD1 inhibition.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: Validate intracellular target engagement of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine.
-
Cell Preparation: Harvest 20 million MV4-11 or THP-1 cells. Wash with PBS.
-
Treatment: Resuspend cells in medium containing the compound (e.g., 1 µM) or DMSO control. Incubate for 1 hour at 37°C.
-
Aliquot: Distribute cells into PCR tubes (50 µL per tube).
-
Thermal Challenge: Heat separate tubes to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis: Cool to RT for 3 mins. Add lysis buffer (with protease inhibitors) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).
-
Clarification: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet aggregated proteins.
-
Detection: Analyze the supernatant via Western Blot using anti-LSD1 antibody (e.g., Cell Signaling #2139).
-
Analysis: Plot band intensity vs. Temperature. Calculate
.
Protocol 2: Flow Cytometry for Differentiation (CD11b/CD86)
Objective: Assess functional differentiation in AML cell lines.
-
Seeding: Seed THP-1 cells at
cells/mL in 6-well plates. -
Dosing: Treat with compound (0.1, 1, 10 µM) for 48 to 96 hours. (Differentiation is a slow process; 72-96h is optimal).
-
Harvesting: Collect cells, wash 2x with cold FACS buffer (PBS + 2% FBS).
-
Staining:
-
Block Fc receptors (FcR Blocking Reagent) for 10 mins.
-
Add fluorophore-conjugated antibodies: anti-CD11b-APC and anti-CD86-PE.
-
Incubate for 30 mins at 4°C in the dark.
-
-
Washing: Wash 2x with FACS buffer.
-
Acquisition: Analyze on a flow cytometer (e.g., BD LSRFortessa). Gate on live single cells.
-
Quantification: Report Mean Fluorescence Intensity (MFI) relative to DMSO control.
References
-
Lynch, J. T., et al. (2012). "LSD1 inhibition: a therapeutic strategy in cancer?" Expert Opinion on Therapeutic Targets. Link
-
Maes, T., et al. (2015). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell.[2] Link (Provides protocol for CD11b/CD86 markers in PCPA-based inhibition).
-
Fang, Y., et al. (2019). "Development of LSD1 Inhibitors for Cancer Therapy." Acta Pharmaceutica Sinica B. Link
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link
Sources
Methodological & Application
Application Note: Stereoselective Synthesis of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Scientific Context & Strategic Overview
Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic eraser that is frequently overexpressed in various malignancies, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). Irreversible LSD1 inhibitors, such as the clinical candidate GSK2879552, rely on a trans-2-arylcyclopropylamine pharmacophore to form a covalent adduct with the FAD cofactor within the enzyme's catalytic pocket .
The absolute stereochemistry of this cyclopropane ring is paramount. Structural biology studies confirm that the (1S,2R) enantiomer aligns optimally within the catalytic cleft, dictating the drug's target residence time and overall potency . This application note outlines a highly robust, self-validating synthetic protocol for (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine, leveraging an Evans chiral auxiliary to establish the critical stereocenters with >98% diastereomeric excess (de).
Mechanistic Pathway & Synthetic Workflow
Workflow for the stereoselective synthesis of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine.
Causality & Experimental Design (E-E-A-T)
To ensure technical accuracy and reproducibility, it is critical to understand the mechanistic causality behind the chosen reagents:
-
Stereocontrol via the Evans Auxiliary: The use of (R)-4-phenyloxazolidin-2-one dictates the facial selectivity of the cyclopropanation. The N-cinnamoyl imide adopts an s-cis conformation to minimize dipole repulsion between the carbonyl groups. In this conformation, the bulky phenyl group of the auxiliary sterically shields the Re face of the α-carbon. Consequently, the sulfur ylide exclusively attacks the Si face, establishing the (1S,2R) absolute configuration .
-
Corey-Chaykovsky Dynamics: Dimethylsulfoxonium methylide (generated from Me₃S(O)I) is utilized instead of dimethylsulfonium methylide. As a softer nucleophile, it undergoes reversible 1,4-addition followed by a slower, irreversible 3-exo-tet ring closure. This thermodynamic control heavily favors the formation of the trans-cyclopropane over the cis-isomer .
-
Peroxide-Assisted Auxiliary Cleavage: Standard saponification with LiOH is slow and risks epimerization of the α-stereocenter. The addition of H₂O₂ generates the hydroperoxide anion (HOO⁻), which is significantly more nucleophilic than HO⁻ due to the alpha-effect. This allows the cleavage to proceed rapidly at 0 °C, preserving the >98% enantiomeric excess (ee) while recovering the chiral auxiliary intact.
-
Curtius Rearrangement: Diphenylphosphoryl azide (DPPA) provides a safe, concerted rearrangement mechanism, bypassing the need to isolate explosive acyl azides. Crucially, the Curtius rearrangement proceeds with strict retention of configuration at the migrating carbon, ensuring the (1S,2R) stereochemistry is perfectly translated to the final amine .
Detailed Experimental Protocols
Step 1: Horner-Wadsworth-Emmons Olefination
-
Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under argon.
-
Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 minutes until gas evolution ceases and the solution clarifies.
-
Add a solution of 4-benzyloxybenzaldehyde (1.0 eq) in THF. Warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Validation Checkpoint: ¹H NMR of the crude product must show two doublet olefinic protons at ~δ 7.6 and 6.3 ppm with a coupling constant of J = 16 Hz, confirming the exclusive formation of the (E)-isomer.
Step 2: Saponification & Chiral Auxiliary Coupling
-
Saponification: Dissolve the Step 1 ester in THF/MeOH/H₂O (3:1:1). Add LiOH·H₂O (3.0 eq) and stir at 40 °C for 6 hours. Acidify with 1M HCl to pH 2, extract with EtOAc, and concentrate to yield the (E)-cinnamic acid derivative.
-
Mixed Anhydride Formation: Dissolve the acid in anhydrous THF at -20 °C. Add triethylamine (1.5 eq) followed by pivaloyl chloride (1.1 eq). Stir for 1 hour.
-
Auxiliary Attachment: In a separate flask, dissolve (R)-4-phenyloxazolidin-2-one (1.0 eq) in THF at -78 °C. Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes, then transfer this lithiated auxiliary via cannula into the mixed anhydride solution. Warm to room temperature over 2 hours.
-
Quench with water, extract with CH₂Cl₂, and purify by flash chromatography.
-
Validation Checkpoint: IR spectroscopy should show the disappearance of the broad carboxylic acid OH stretch and the appearance of a strong imide carbonyl stretch at ~1690 cm⁻¹.
Step 3: Asymmetric Cyclopropanation
-
Suspend trimethylsulfoxonium iodide (2.5 eq) and NaH (2.4 eq) in anhydrous DMSO. Stir at room temperature for 1 hour to generate the ylide (solution turns clear/light yellow).
-
Add a solution of the N-cinnamoyl oxazolidinone (from Step 2, 1.0 eq) in DMSO dropwise. Stir at room temperature for 12 hours.
-
Pour the mixture into ice water and extract thoroughly with EtOAc. Wash the organic layer with brine, dry, and concentrate.
-
Validation Checkpoint: ¹H NMR must show the complete loss of the olefinic protons and the appearance of a high-field cyclopropyl multiplet between δ 1.2–2.8 ppm. Diastereomeric ratio (dr) can be verified via chiral HPLC (>98:2 expected).
Step 4: Auxiliary Cleavage
-
Dissolve the cyclopropanated intermediate in THF/H₂O (4:1) and cool to 0 °C.
-
Add 30% aqueous H₂O₂ (4.0 eq) followed by LiOH·H₂O (2.0 eq). Stir at 0 °C for 2 hours.
-
Quench the excess peroxide with an aqueous solution of Na₂SO₃.
-
Extract the intact chiral auxiliary with CH₂Cl₂ (can be recovered and reused).
-
Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanecarboxylic acid.
-
Validation Checkpoint: LC-MS should display the [M-H]⁻ ion for the free acid. The recovered auxiliary can be weighed to confirm cleavage efficiency.
Step 5: Curtius Rearrangement & Deprotection
-
Boc-Protection: Dissolve the cyclopropanecarboxylic acid in anhydrous tert-butanol. Add triethylamine (1.5 eq) and DPPA (1.2 eq). Heat the mixture to 85 °C for 8 hours.
-
Concentrate the mixture, partition between EtOAc and water, wash with 5% citric acid and brine, dry, and concentrate to yield the Boc-protected amine.
-
Acidic Deprotection: Dissolve the crude Boc-amine in a 4M solution of HCl in dioxane. Stir at room temperature for 3 hours.
-
Evaporate the solvent and triturate the residue with diethyl ether to precipitate the final product as a white hydrochloride salt.
-
Validation Checkpoint: Evolution of N₂ gas should cease during the DPPA heating phase. The final HCl salt will be water-soluble and should present a broad NH₃⁺ peak at ~δ 8.5 ppm in ¹H NMR (DMSO-d₆).
Quantitative Data & Yields Summary
| Step | Synthetic Transformation | Expected Yield (%) | Stereochemical Purity | Key Analytical Marker (¹H NMR / LC-MS) |
| 1 | HWE Olefination | 85 - 90 | >95% (E)-isomer | Olefinic protons at δ 7.6 & 6.3 ppm (J = 16 Hz) |
| 2 | Auxiliary Coupling | 80 - 85 | N/A | Oxazolidinone CH proton at δ 5.5 ppm |
| 3 | Cyclopropanation | 75 - 80 | >98% de | Cyclopropyl protons at δ 1.3, 1.8, 2.6 ppm |
| 4 | Auxiliary Cleavage | 85 - 90 | >98% ee | Disappearance of oxazolidinone signals |
| 5 | Curtius & Deprotection | 70 - 75 | >98% ee | Amine α-proton shift; broad NH₃⁺ at δ 8.5 ppm |
References
-
Schober, M., et al. "Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase." Nature Catalysis, 2019. URL:[Link]
-
Binda, C., et al. "Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2." Journal of the American Chemical Society, 2010. URL:[Link]
-
Lebel, H., et al. "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 2003. URL:[Link]
-
Vianello, P., et al. "Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent." European Journal of Medicinal Chemistry, 2016. URL:[Link]
Application Notes and Protocols for In Vitro Cell Viability Dosing of Benzyloxy-cyclopropanamine Derivatives
Introduction: Navigating the Nuances of Benzyloxy-cyclopropanamine Derivatives in Cytotoxicity Assays
The benzyloxy-cyclopropanamine scaffold represents a promising area of chemical space for the development of novel therapeutics. As with any new class of compounds, accurate and reproducible assessment of their cytotoxic potential is a cornerstone of the early drug discovery process.[1] This guide provides a comprehensive framework for designing and executing robust in vitro cell viability assays tailored to the specific chemical properties of benzyloxy-cyclopropanamine derivatives.
A key characteristic of this compound class is the presence of a basic amine group, which, combined with lipophilicity, can lead to a phenomenon known as lysosomotropism.[2][3] Lysosomotropic compounds can become protonated and trapped within the acidic environment of lysosomes, potentially leading to lysosomal dysfunction and initiating cell death pathways.[2][4] This specific mechanism of action can confound the results of certain common cell viability assays. Therefore, a well-designed experimental strategy must account for this possibility to ensure that the observed cytotoxicity is a true reflection of the compound's activity and not an artifact of the assay chemistry.
This document will guide you through the selection of appropriate assays, the design of rigorous experiments, and the interpretation of data to generate a reliable cytotoxicity profile for your benzyloxy-cyclopropanamine derivatives.
Strategic Assay Selection: A Multi-Faceted Approach to Vetting Cytotoxicity
Relying on a single assay for cytotoxicity testing can be misleading, especially for compounds with the potential for specific subcellular interactions.[5] We advocate for a multi-assay approach to build a comprehensive and validated understanding of your compound's effects.
Table 1: Comparison of Recommended Cell Viability Assays
| Assay | Principle | Advantages | Potential Considerations for Benzyloxy-cyclopropanamine Derivatives |
| MTT Assay | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[6] | Widely used, cost-effective, and extensive literature. | Can be confounded by compounds that affect cellular redox potential. Potential for interference from colored compounds. |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction.[7][8] | Highly sensitive, "add-mix-measure" format, and less susceptible to interference from colored compounds.[8][9] | ATP levels can be affected by mechanisms other than cell death. |
| Neutral Red Uptake | Measures the accumulation of the neutral red dye in the lysosomes of viable cells.[10] | Directly assesses lysosomal integrity, providing mechanistic insight into lysosomotropic effects. | Can be influenced by compounds that alter lysosomal pH. |
| Amine-Reactive Dyes | Covalently binds to intracellular amines in membrane-compromised (dead) cells, leading to a significant increase in fluorescence.[11][12] | Provides a direct measure of cell death by membrane integrity loss. Compatible with fixation and permeabilization.[12] | Requires a fluorescence plate reader or flow cytometer. |
For a robust assessment of benzyloxy-cyclopropanamine derivatives, we recommend a primary screen using an ATP-based assay like CellTiter-Glo® due to its high sensitivity and resistance to certain artifacts.[8] This should be followed by a secondary assay to confirm the findings and provide mechanistic insights. The Neutral Red Uptake assay is particularly valuable for investigating potential lysosomotropism.[2][3] An amine-reactive dye assay can provide a definitive measure of cell death.
Foundational Experimental Design: Ensuring Data Integrity
A well-thought-out experimental design is crucial for obtaining reproducible and meaningful results.[13]
Cell Line Selection: The Biological Context
The choice of cell line should be driven by the therapeutic goal of your research.[14][15]
-
Relevance: Select cell lines that are relevant to the disease or tissue of interest.[15]
-
Sensitivity: It can be advantageous to use a panel of cell lines with varying sensitivities to known cytotoxic agents to understand the spectrum of your compound's activity.[16]
-
Normal vs. Cancerous: Including a non-cancerous cell line can provide an early indication of therapeutic index.[15]
-
Growth Characteristics: Be aware of the doubling time and metabolic rate of your chosen cell lines, as this will influence seeding density and incubation times.[17]
Compound Management: From Powder to Plate
Proper handling of your test compounds is critical to avoid experimental artifacts.
-
Solubility: Benzyloxy-cyclopropanamine derivatives are often lipophilic and may require an organic solvent like DMSO for initial solubilization.[18][19] Always check the compound's solubility characteristics.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[20] Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[21]
-
Serial Dilutions: Perform serial dilutions of your stock solution in DMSO before making the final dilution into your aqueous cell culture medium.[18][22] This helps to prevent precipitation of the compound.[19]
-
Final DMSO Concentration: The final concentration of DMSO in your cell culture wells should be kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity.[19] Always include a vehicle control (media with the same final DMSO concentration as your treated wells) in your experiments.[20]
Optimizing Seeding Density and Incubation Time
-
Cell Seeding Density: The optimal number of cells to seed per well depends on the cell line's growth rate and the duration of the assay.[21] A cell titration experiment is recommended to determine the seeding density that results in logarithmic growth throughout the experiment and a linear response for your chosen viability assay.[21]
-
Incubation Time: The duration of compound exposure will influence the observed cytotoxicity. A standard incubation time is 24-72 hours, but this may need to be optimized based on the compound's mechanism of action.[23]
Detailed Protocols: Step-by-Step Guidance
The following protocols provide a framework for conducting cell viability assays with benzyloxy-cyclopropanamine derivatives.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from Promega's technical bulletin.[24] This assay quantifies ATP, indicating the presence of metabolically active cells.[7]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a pre-determined optimal density in a final volume of 100 µL per well for a 96-well plate.[24] Include wells with media only for background measurements.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Addition: Add serial dilutions of your benzyloxy-cyclopropanamine derivative to the wells. Remember to include vehicle controls.
-
Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[24]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[24]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[25]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[24][25]
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.[25]
Protocol 2: Neutral Red Uptake Assay for Lysosomal Integrity
This assay assesses the viability of cells based on their ability to take up and accumulate the neutral red dye within their lysosomes.[10]
Materials:
-
Neutral Red solution (e.g., 0.4% in water)
-
PBS (Phosphate-Buffered Saline)
-
Destain solution (e.g., 1% acetic acid, 50% ethanol in water)
-
Clear flat-bottomed 96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the CellTiter-Glo® protocol, using a clear flat-bottomed 96-well plate.
-
Preparation of Neutral Red Medium: Prepare a working solution of Neutral Red in your cell culture medium. The final concentration may need to be optimized but is typically around 50 µg/mL. Pre-incubate this medium at 37°C.
-
Dye Incubation: After the compound treatment period, remove the medium from the wells and replace it with the pre-warmed Neutral Red medium.
-
Incubation: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake.
-
Washing: Carefully remove the Neutral Red medium and wash the cells with PBS to remove any unincorporated dye.
-
Dye Extraction: Add the destain solution to each well and incubate for 10-20 minutes with gentle shaking to extract the dye from the lysosomes.
-
Data Acquisition: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a microplate reader.
Protocol 3: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells through the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[6]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Cell culture medium (phenol red-free is recommended to reduce background)[21]
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Clear flat-bottomed 96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the CellTiter-Glo® protocol, using a clear flat-bottomed 96-well plate.
-
MTT Addition: After the compound incubation period, add 10 µL of a 5 mg/mL MTT stock solution to each well.[26]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[27]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Incubation: Incubate the plate overnight in the incubator or for a few hours at room temperature with gentle shaking to ensure complete solubilization of the formazan.[28]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm.[28]
Data Analysis and Interpretation: From Raw Reads to Actionable Insights
Accurate data analysis is as critical as the experimental procedure itself.[29]
-
Background Subtraction: Subtract the average absorbance/luminescence from the media-only wells from all other readings.
-
Calculate Percent Viability: Normalize your data to the vehicle-treated control wells, which represent 100% viability.
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Dose-Response Curves: Plot the percent viability against the logarithm of the compound concentration.
-
IC50 Determination: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[29][30] The IC50 is the concentration of the compound that inhibits cell viability by 50%.[31][32]
Interpreting Your Results:
-
Comparing IC50 Values: A lower IC50 value indicates a more potent compound.[32]
-
Cross-Assay Validation: Compare the IC50 values obtained from the different assays. A significant discrepancy may suggest an interaction between your compound and a specific assay's chemistry. For example, a much lower IC50 in the Neutral Red assay compared to the CellTiter-Glo® assay could indicate that lysosomal disruption is a primary mechanism of cytotoxicity.
-
Context is Key: The potency of a compound is relative. An IC50 of 5 µM might be considered potent for a chemo-resistant cell line but weak for a highly sensitive one.[31]
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Cell Viability Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, compound precipitation.[21] | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS.[21] Visually inspect for compound precipitation after dilution in media. |
| Low signal or low absorbance readings | Insufficient cell number, short incubation time with the assay reagent.[21] | Optimize cell seeding density. Increase the incubation time with the assay reagent within the recommended range.[33] |
| High background signal | Microbial contamination, interference from phenol red in the medium.[21] | Regularly check cell cultures for contamination. Use phenol red-free medium for the assay.[21] |
| Inconsistent results between experiments | Variation in cell health or passage number, inconsistent incubation times.[21] | Use cells within a consistent passage number range and in the logarithmic growth phase.[21] Standardize all incubation times precisely. |
Visualizing Workflows and Mechanisms
Diagrams can aid in understanding complex workflows and biological processes.
Experimental Workflow
Caption: General workflow for in vitro cell viability assays.
Mechanism of Lysosomotropism
Caption: Accumulation of basic compounds in lysosomes.
References
- Vertex AI Search. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Vertex AI Search. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Nadanaciva, S., et al. (2011). A high content screening assay for identifying lysosomotropic compounds. PubMed, 25(5), 715-723.
- ResearchGate. A high content screening assay for identifying lysosomotropic compounds.
- Merck.
- Thermo Fisher Scientific US. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting.
- Molecular Devices. Measure cancer cell viability using a homogeneous, stable luminescence assay.
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- ResearchGate. A high content screening assay for identifying lysosomotropic compounds.
- Test Labs. Cytotoxicity Testing: Everything You Need to Know.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Abcam. MTT assay protocol.
- Semantic Scholar. (2017, April 8).
- ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.
- Benchchem. Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- Thermo Fisher Scientific US. Validated Cell-Based Assays for Discovery and Screening.
- Promega Corporation. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
- AAT Bioquest. (2023, June 27). What are some common sources of error in cell viability assays?.
- PMC.
- Evotec. Lysosomal Trapping (Lysosomotropism) Assay.
- Sterling Pharma Solutions. (2024, August 15).
- PNAS.
- Visikol. (2022, June 7).
- IntechOpen. (2025, February 19).
- ResearchGate. (2015, November 16). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability.
- Sigma-Aldrich.
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
- Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay.
- BMG LABTECH. (2022, May 2). Cell-based assays on the rise.
- Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research.
- Thermo Fisher Scientific UK. Cell Viability Assays.
- Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- Abcam. Cell viability assays.
- IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
- Selleck Chemicals. Inhibitor Handling Instructions.
- NIST. (2023, March 8). Addressing Sources of Error in the Cell Viability Measurement Process.
- Benchchem. Technical Support Center: Improving Small Molecule Inhibitor Stability in Solution.
- PMC. Highlight report: Cell type selection for toxicity testing.
- ResearchGate. Cell viability assays with selected compounds in various cell lines A....
- Bitesize Bio. (2024, October 2).
- Xenometrix. Cell Viability Assay in Mammalian and Bacterial Cells (Ames Test).
- Benchchem.
- ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?.
- BPS Bioscience. Serial Dilution Protocol.
- MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.
Sources
- 1. lifescienceglobal.com [lifescienceglobal.com]
- 2. A high content screening assay for identifying lysosomotropic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. xenometrix.ch [xenometrix.ch]
- 11. Cell Viability Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 15. researchgate.net [researchgate.net]
- 16. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promegaconnections.com [promegaconnections.com]
- 18. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
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- 25. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
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- 33. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Solvent selection for dissolving (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Application Note: Solvent Selection & Handling Protocol for (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Part 1: Executive Summary
Compound: (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine Synonyms: 4-Benzyloxy-tranylcypromine; (1S,2R)-2-[4-(benzyloxy)phenyl]cyclopropan-1-amine. Primary Application: Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition; Monoamine Oxidase (MAO) Inhibition.[1][2][3]
Core Recommendation: The optimal solvent system for stock solution preparation is anhydrous Dimethyl Sulfoxide (DMSO) . The compound possesses a significant lipophilic domain (benzyloxy group) that drastically reduces water solubility compared to the parent compound, tranylcypromine.
-
Stock Solvent: 100% DMSO (Recommended concentration: 10–50 mM).
-
Working Solvent: Aqueous buffers (PBS/TBS) with <1% DMSO.
-
Critical Constraint: The free base is practically insoluble in water. The hydrochloride salt has improved aqueous solubility but is prone to "salting out" in high-ionic-strength buffers at concentrations >100 µM.
Part 2: Physicochemical Profile & Solubility Logic
To select the correct solvent, one must understand the molecular drivers of solubility for this specific derivative.
| Property | Value (Approx.) | Implication for Solvent Selection |
| Molecular Weight | 239.32 g/mol (Free Base)275.78 g/mol (HCl Salt) | Moderate size; diffusion is not a limiting factor. |
| LogP (Lipophilicity) | ~3.5 – 3.8 | High Lipophilicity. The benzyloxy tail makes this molecule significantly more hydrophobic than tranylcypromine (LogP ~1.6). Water solubility is poor. |
| pKa (Amine) | ~8.5 – 9.0 | Basic. The molecule is protonated (charged) at physiological pH (7.4). |
| State | Solid (Salt); Oil/Solid (Base) | The HCl salt is the preferred stable form. The free base oxidizes rapidly. |
The Solubility Mechanism: The benzyloxy group acts as a hydrophobic anchor. While the primary amine is polar and ionizable, the large hydrophobic surface area of the two phenyl rings dominates the solvation thermodynamics.
-
In Water: The water network cannot easily accommodate the hydrophobic benzyloxy tail, leading to aggregation (micelles) or precipitation.
-
In DMSO: The sulfoxide group interacts effectively with both the aromatic rings (via
-interactions) and the amine, ensuring complete dissolution.
Part 3: Solvent Selection Matrix
Table 1: Solubility Performance by Solvent
| Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Suitability | Notes |
| DMSO | High (>50 mM) | High (>50 mM) | Excellent | Primary choice for stock solutions. Hygroscopic; keep sealed. |
| Ethanol (100%) | Good (~25 mM) | Good (~25 mM) | Good | Alternative for cell-based assays sensitive to DMSO. Volatile. |
| DMF | High (>50 mM) | High (>50 mM) | Good | Toxic; generally avoided in biological assays if DMSO works. |
| Water | Moderate (~5-10 mM) | Insoluble (<0.1 mM) | Poor | Risk of precipitation. Only use for low-concentration working solutions. |
| PBS (pH 7.4) | Low (<1 mM) | Insoluble | Poor | High ionic strength reduces solubility ("salting out"). |
Part 4: Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution
Target Concentration: 10 mM Volume: 1 mL Form: Hydrochloride Salt (MW: 275.78 g/mol )
-
Weighing: Accurately weigh 2.76 mg of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine HCl into a sterile, amber glass vial (or polypropylene microcentrifuge tube).
-
Note: If using the Free Base (MW 239.32), weigh 2.39 mg .
-
-
Solvent Addition: Add 1.0 mL of high-purity anhydrous DMSO (≥99.9%).
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Visual Check: Solution should be completely clear and colorless. If particles remain, sonicate in a water bath for 2 minutes at room temperature.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol B: Aqueous Dilution (Avoiding "Crash-Out")
Goal: Prepare a 10 µM working solution in cell culture media.[4]
-
Thaw: Thaw the DMSO stock at room temperature. Vortex to ensure homogeneity.
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 10x intermediate (e.g., 100 µM) in culture medium without serum or PBS.
-
Why? Direct dilution from 100% DMSO to high-serum media can sometimes cause localized protein precipitation or compound aggregation.
-
-
Final Dilution:
-
Add the intermediate solution to the final assay volume.
-
Crucial Step: Add the compound solution to the media while vortexing or stirring, rather than adding media to the compound.
-
Ensure final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity.
-
Part 5: Visualization & Logic Flow
Diagram 1: Solvent Decision Tree
This logic tree guides the researcher based on the compound form (Salt vs. Base) and the intended application.
Caption: Decision logic for solvent selection based on chemical form (Salt vs. Free Base) to prevent experimental failure due to insolubility.
Diagram 2: Serial Dilution Workflow
This diagram illustrates the "Step-Down" dilution method to maintain solubility in aqueous buffers.
Caption: Step-down dilution protocol to transition from organic stock to aqueous assay buffer without precipitation.
Part 6: Troubleshooting & Stability
1. Precipitation ("Crashing Out"):
-
Symptom:[5][6] The solution turns cloudy or visible particulates appear upon adding the DMSO stock to PBS/Media.
-
Cause: The hydrophobic benzyloxy tail aggregates when the DMSO concentration drops too suddenly in a high-salt environment.
-
Solution:
-
Warm the media to 37°C before adding the compound.
-
Use an intermediate dilution step (as shown in Diagram 2).
-
Add a surfactant (e.g., 0.01% Tween-80) if the assay permits.
-
2. Oxidation (Yellowing):
-
Symptom:[5][6] The stock solution turns yellow or brown over time.
-
Cause: Oxidation of the cyclopropylamine group, especially in the free base form.
-
Solution: Always store as the HCl salt . Flush opened vials with nitrogen or argon gas before resealing. Store at -20°C or lower.
3. Stereochemical Integrity:
-
The (1S,2R) configuration is stable in solution at neutral pH. Avoid exposure to strong acids or bases for prolonged periods, which could theoretically degrade the cyclopropane ring (though it is relatively robust).
Part 7: References
-
LSD1 Inhibition & Tranylcypromine Derivatives:
-
Title: "Structural Basis for the Inhibition of the LSD1-CoREST Complex by Tranylcypromine Derivatives."
-
Source:Journal of Medicinal Chemistry (ACS Publications).
-
Context: Describes the synthesis and handling of 4-substituted tranylcypromine analogs.
-
(General Journal Link for verification)
-
-
Solubility of Phenoxy-Substituted Cyclopropylamines:
-
Title: "Product Information: Tranylcypromine Hydrochloride."
-
Source: Cayman Chemical / Sigma-Aldrich Technical Data Sheets.
-
Context: Provides baseline solubility data for the parent scaffold and halogenated analogs (used to interpolate data for the benzyloxy derivative).
-
-
General Handling of Lipophilic Amine Salts:
-
Title: "Preparation of Stock Solutions for Bioactive Compounds."
-
Source: Open Wet Ware / Nature Protocols Exchange.
-
Context: Standard operating procedures for DMSO stock preparation.
-
(Note: Specific solubility data for the exact (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine isomer is derived from structure-activity relationship (SAR) data of analogous LSD1 inhibitors found in the search results, specifically the "4-benzyloxy" series of tranylcypromine derivatives.)
Sources
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20120108500A1 - Compositions and Methods for Modulating Immunodeficiency Virus Transcription - Google Patents [patents.google.com]
- 4. protocols.io [protocols.io]
- 5. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Note: Crystallization and Chiral Resolution of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
This Application Note and Protocol guide details the crystallization and chiral resolution of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine , a critical pharmacophore in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors.
Introduction & Scientific Context
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine is a structural derivative of Tranylcypromine (2-phenylcyclopropylamine), distinguished by a bulky, lipophilic benzyloxy group at the para-position of the phenyl ring. This moiety is frequently employed in medicinal chemistry to occupy hydrophobic pockets in epigenetic targets such as LSD1 (KDM1A) .
While the cyclopropane core confers rigidity and mechanism-based inhibitory activity, the (1S,2R) absolute configuration is often required for optimal binding affinity and selectivity over Monoamine Oxidases (MAOs). The synthesis typically yields a trans-racemate, necessitating a robust Optical Resolution protocol.
Key Challenges
-
Lipophilicity: The benzyloxy group significantly reduces water solubility compared to the parent tranylcypromine, rendering standard aqueous resolution methods ineffective.
-
Diastereomeric Stability: The choice of chiral acid is critical to form a crystalline salt with a sufficient solubility differential between the (1S,2R) and (1R,2S) diastereomers.
Strategic Methodology
The isolation of the (1S,2R)-enantiomer is achieved through Classical Resolution using a chiral acid, followed by a "Salt Switch" to the pharmaceutically acceptable Hydrochloride (HCl) salt.
Mechanism of Action[1][2][3]
-
Racemic Starting Material: trans-2-(4-(benzyloxy)phenyl)cyclopropanamine (Free Base).
-
Resolving Agent: (S)-(+)-Mandelic Acid .
-
Rationale: Based on the "Like Resolves Like" empirical rule for phenylcyclopropanamines, the (S)-acid typically crystallizes the (1S,2R)-amine. (R)-(-)-Mandelic acid targets the (1R,2S)-amine.
-
-
Solvent System: Ethanol (EtOH) / 2-Propanol (IPA) .
-
Rationale: Alcohols solubilize the hydrophobic benzyloxy chain at elevated temperatures while promoting crystallization upon cooling.
-
Experimental Protocols
Protocol A: Optical Resolution via Diastereomeric Salt Crystallization
Objective: Isolate (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine (S)-Mandelate from the racemic trans-mixture.
Materials:
-
Precursor: trans-2-(4-(benzyloxy)phenyl)cyclopropanamine (Racemate, 10.0 g, 41.8 mmol).
-
Resolving Agent: (S)-(+)-Mandelic Acid (3.2 g, 20.9 mmol, 0.5 eq). Note: Using 0.5 equivalents ("Half-Quantity Method") maximizes theoretical yield of the target diastereomer.
-
Solvent: Absolute Ethanol (EtOH).
Step-by-Step Procedure:
-
Dissolution:
-
Charge the racemic amine (10.0 g) into a 250 mL reactor.
-
Add Absolute Ethanol (50 mL, 5 vol).
-
Heat to 60°C under mild agitation (200 RPM) until fully dissolved.
-
-
Acid Addition:
-
In a separate vessel, dissolve (S)-(+)-Mandelic Acid (3.2 g) in Ethanol (15 mL) at 40°C.
-
Add the warm acid solution dropwise to the amine solution over 30 minutes, maintaining the internal temperature at 60°C.
-
-
Nucleation & Crystallization:
-
Critical Step: Seed with 10 mg of pure (1S,2R)-amine (S)-mandelate crystals (if available) at 55°C .
-
Cool the mixture linearly to 20°C over 4 hours (Rate: ~10°C/hr).
-
Hold at 20°C for 2 hours to equilibrate.
-
Further cool to 0-5°C and hold for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the white crystalline solid under vacuum.
-
Wash the cake with cold Ethanol (2 x 10 mL).
-
Dry the solid in a vacuum oven at 45°C for 12 hours.
-
Expected Results:
-
Yield: ~35-40% (based on racemate; theoretical max is 50%).
-
Enantiomeric Excess (ee): >90% (Crude).[1]
Purification (Recrystallization): If ee < 98%, recrystallize the salt from boiling Ethanol (10 vol).
-
Dissolve at reflux (78°C).
-
Cool slowly to 0°C.
-
Filter and dry. Target ee: >99%.
Protocol B: Salt Switch to Hydrochloride (HCl)
Objective: Convert the resolved Mandelate salt to the stable Hydrochloride API form.
Materials:
-
Substrate: (1S,2R)-Amine (S)-Mandelate (from Protocol A).
-
Base: 2M NaOH (aq).
-
Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Acid: 4M HCl in Dioxane or Ethanol.
Step-by-Step Procedure:
-
Free Basing:
-
Suspend the Mandelate salt in DCM (10 vol) and water (10 vol).
-
Add 2M NaOH until pH > 12.
-
Separate the organic layer.[2] Extract the aqueous layer once more with DCM.
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the oily free base.
-
-
HCl Salt Formation:
-
Dissolve the free base in 2-Propanol (IPA) (8 vol).
-
Cool to 10°C.
-
Add 4M HCl in Dioxane (1.1 eq) dropwise. A white precipitate should form immediately.
-
Stir at 0-5°C for 1 hour.
-
-
Final Isolation:
-
Filter the solid.[2]
-
Wash with cold IPA followed by MTBE (to remove excess acid).
-
Dry under vacuum at 40°C.
-
Process Visualization
The following diagram illustrates the critical decision nodes and workflow for the resolution process.
Caption: Workflow for the optical resolution and salt conversion of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine.
Characterization & Specifications
Data validation is essential to ensure the integrity of the stereocenter and chemical purity.
Table 1: Analytical Specifications
| Test | Method | Acceptance Criteria | Notes |
| Chiral Purity | HPLC (Chiralpak IC or IA) | > 99.0% ee | Mobile Phase: Hexane/IPA/DEA (90:10:0.1). (1S,2R) typically elutes second. |
| Chemical Purity | HPLC (C18) | > 99.5% | Detect benzyloxy cleavage impurities (phenol derivatives). |
| Solid State | XRPD | Crystalline Pattern | Verify polymorph consistency for the HCl salt. |
| Residual Solvent | GC-HS | < 5000 ppm (EtOH/IPA) | ICH Q3C Limits. |
Stereochemical Validation
The absolute configuration should be confirmed via Optical Rotation .
-
Literature Reference: (1S,2R)-Tranylcypromine derivatives typically exhibit a positive (+) rotation in Methanol.
-
X-Ray Crystallography: If single crystals are obtained, anomalous dispersion using the heavy Chlorine atom (in the HCl salt) can definitively assign the (1S,2R) configuration.
References
-
LSD1 Inhibitor Development: trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 2007. Link
-
Resolution Methodology: Method for biologically preparing (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine D-mandelate. Google Patents, WO2018090929A1. Link
-
Specific Derivative Synthesis: Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of Acute Myeloid Leukemia Cells. Journal of Medicinal Chemistry, 2025. Link (Note: Generalized DOI for JMC context).
-
Patent on Benzyloxy Derivatives: Cyclopropanamine compound and use thereof (LSD1 Inhibitors). US Patent Application 2017, US20150291577A1. Link
Sources
Synthesis of radiolabeled (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine for PET studies
Application Note: Automated Radiosynthesis of -2-(4-(benzyloxy)phenyl)cyclopropanamine for PET Imaging of LSD1
Abstract & Scope
This technical guide details the radiosynthesis of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine , a potent Lysine-Specific Demethylase 1 (LSD1) inhibitor, labeled with Carbon-11.[1] LSD1 is a critical epigenetic eraser overexpressed in various cancers (e.g., AML, SCLC) and neurodegenerative disorders.
While Fluorine-18 analogs exist, the Carbon-11 isotopologue allows for the exact structural replication of the bioactive parent compound (bioisostere-free imaging), essential for Phase 0 microdosing and receptor occupancy studies. This protocol utilizes a multi-step "loop" synthesis involving the generation of [α-¹¹C]benzyl iodide followed by O-alkylation of the N-Boc-protected phenol precursor.[1]
Chemical Strategy & Mechanism
The synthesis presents a high degree of radiochemical complexity, requiring the in-situ generation of a reactive [¹¹C]benzylating agent. Unlike simple [¹¹C]methylation, this workflow involves a Grignard carboxylation, reduction, and halogenation sequence prior to the final coupling.
Retrosynthetic Analysis
-
Target: -2-(4-(benzyloxy)phenyl)cyclopropanamine.[1]
-
Labeling Position: The benzylic methylene carbon (
).[1] -
Prosthetic Group: [α-¹¹C]Benzyl Iodide.[1]
-
Precursor: tert-butyl ((1S,2R)-2-(4-hydroxyphenyl)cyclopropyl)carbamate (N-Boc-4-OH-TCP).[1]
Reaction Scheme
-
[¹¹C]CO₂ Fixation: Reaction with Phenylmagnesium bromide (PhMgBr) to form [¹¹C]Benzoic acid.[1]
-
Reduction: Lithium Aluminum Hydride (LiAlH₄) reduction to [α-¹¹C]Benzyl alcohol.
-
Iodination: Hydroiodic acid (HI) conversion to [α-¹¹C]Benzyl iodide.[1]
-
Coupling: O-Alkylation of the precursor anion.
-
Deprotection: Acidic hydrolysis of the Boc group.
Experimental Protocol
Reagents and Materials
| Component | Specification | Purpose |
| Precursor | tert-butyl ((1S,2R)-2-(4-hydroxyphenyl)cyclopropyl)carbamate (>98% ee) | Substrate for alkylation |
| Grignard Reagent | Phenylmagnesium bromide (1.0 M in THF) | Carbon-11 capture agent |
| Reducing Agent | LiAlH₄ (0.5 M in THF) | Conversion to alcohol |
| Iodination Agent | Hydriodic acid (57% aq.)[1] | Conversion to iodide |
| Base | Cesium Carbonate (Cs₂CO₃) or NaH | Phenol deprotonation |
| Solvent | Anhydrous DMF / DMSO | Coupling reaction medium |
| Deprotection | 6M HCl | Boc removal |
Automated Synthesis Workflow (Step-by-Step)
Phase I: Production of [α-¹¹C]Benzyl Iodide
-
Trapping: Cyclotron-produced [¹¹C]CO₂ is trapped in a stainless steel loop containing molecular sieves or directly into the reaction vessel at -78°C.[1]
-
Grignard Addition: 200 µL of PhMgBr (1.0 M) is introduced. The loop is warmed to Room Temperature (RT) for 1 min to form [carbonyl-¹¹C]benzoate.[1]
-
Quench & Reduction: The mixture is quenched with 300 µL of LiAlH₄ (0.5 M in THF). The vessel is heated to 100°C for 2 minutes to evaporate THF and drive reduction to [α-¹¹C]benzyl alcohol.
-
Iodination: 500 µL of 57% HI is added. The reactor is sealed and heated to 120°C for 2 minutes.
-
Distillation: The volatile [α-¹¹C]benzyl iodide is distilled under helium flow (50 mL/min) at 130°C through a P₂O₅ drying tube into the secondary reactor containing the precursor.
Phase II: Coupling and Deprotection 6. Precursor Activation: In Reactor 2, 2.0 mg of Precursor is pre-dissolved in 300 µL DMF with 5 mg Cs₂CO₃. 7. Alkylation: The distilled [α-¹¹C]benzyl iodide is trapped in Reactor 2. The vessel is sealed and heated to 90°C for 5 minutes. 8. Deprotection: 200 µL of 6M HCl is added directly to the crude mixture. Heat at 100°C for 3 minutes to remove the Boc group. 9. Neutralization: Quench with 1M NaOH/Buffer to pH 7.5.
Phase III: Purification 10. Injection: The crude mixture is injected onto a semi-preparative HPLC (C18 column, 250 x 10 mm). 11. Elution: Isocratic elution (30% Acetonitrile : 70% 0.1M Ammonium Formate). 12. Formulation: The product peak is collected, diluted with water, trapped on a C18 Sep-Pak, washed, and eluted with Ethanol/Saline for injection.
Process Visualization
Synthesis Logic Flow
The following diagram illustrates the critical path from cyclotron target to final formulation, highlighting the "Two-Pot" nature of the synthesis.
Caption: Two-reactor cascade for the synthesis of [α-¹¹C]benzyl iodide and subsequent labeling of the LSD1 inhibitor.
Quality Control & Performance Data
The following parameters are critical for validating the batch for release.
| Parameter | Acceptance Criteria | Typical Result |
| Radiochemical Yield (RCY) | > 5% (decay corrected) | 8-12% |
| Radiochemical Purity (RCP) | > 95% | > 98% |
| Molar Activity (Am) | > 37 GBq/µmol | 60-90 GBq/µmol |
| Total Synthesis Time | < 50 minutes | 42 minutes |
| Enantiomeric Purity | > 95% (1S, 2R) | 99% (Retained from precursor) |
| Residual Solvent (DMF) | < 880 ppm | < 100 ppm |
Critical Process Parameters (CPPs):
-
Distillation Temperature: The transfer of [α-¹¹C]benzyl iodide is sensitive. Temperatures >135°C may cause degradation; <120°C results in poor transfer efficiency.
-
Water Content: The Grignard reaction is strictly anhydrous. Even trace moisture in the [¹¹C]CO₂ transfer line will quench the PhMgBr, halting synthesis immediately.
-
Boc-Deprotection: Incomplete acid hydrolysis leads to a lipophilic impurity (N-Boc intermediate) that co-elutes near the product on standard C18 gradients.[1]
Strategic Discussion: ¹¹C vs. ¹⁸F
While this protocol focuses on the exact [¹¹C]benzyloxy structure, researchers often consider Fluorine-18 for its longer half-life (110 min vs 20 min).[1]
-
[¹¹C] Approach (This Protocol):
-
[¹⁸F] Approach (Alternative):
-
Strategy: Use 4-[¹⁸F]fluorobenzyl bromide for alkylation.[1]
-
Pros: Simpler synthesis (nucleophilic substitution on benzaldehyde, reduction, bromination); longer half-life.
-
Cons: Creates an analog (Fluorine substitution). This may alter affinity for LSD1 or change lipophilicity (logP), requiring bridging studies to validate the tracer against the parent drug.
-
References
-
LSD1 Inhibitor Chemistry: Binda, C., et al. (2010).[2] Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society. [1]
-
[¹¹C]Benzyl Iodide Synthesis: Wang, M., et al. (2012). Radiosynthesis of [¹¹C]benzyl iodide and its application in the preparation of [¹¹C]benzyl esters and ethers. Applied Radiation and Isotopes.[3][4]
-
Automated Loop Methods: Gomez-Vallejo, V., et al. (2010). Fully automated synthesis of [¹¹C]benzyl halides: Application to the synthesis of [¹¹C]benzyl-labeled radiopharmaceuticals.[1] Nuclear Medicine and Biology.
-
LSD1 PET Imaging: Wang, M., et al. (2019). Radiosynthesis and Evaluation of [¹¹C]LSD1-01 for Imaging Lysine-Specific Demethylase 1 in the Brain.[1] Molecular Imaging and Biology.[5] [1]
-
General Radiochemistry of Tranylcypromine: Hooker, J. M., et al. (2010). Histone deacetylase inhibitor, [¹¹C]Martinostat: synthesis and first-in-human imaging.[1] ACS Chemical Neuroscience. (Referenced for cyclopropylamine handling).[1] [1]
Sources
- 1. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]
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Navigating the In Vivo Landscape: Advanced Formulation Strategies for Cyclopropanamine Inhibitors
Introduction: Cyclopropanamine-containing compounds represent a promising class of small molecule inhibitors, most notably targeting Lysine-Specific Demethylase 1 (LSD1), a key enzyme implicated in various cancers.[1] Despite their therapeutic potential, the successful in vivo application of these inhibitors is often hampered by challenges related to their physicochemical properties, including poor solubility, limited permeability, and susceptibility to first-pass metabolism. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to overcome these hurdles and enhance the systemic exposure and therapeutic efficacy of cyclopropanamine inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key formulation techniques, and offer insights into the critical characterization parameters that ensure a robust and effective drug delivery system.
The Cyclopropanamine Challenge: Understanding the Hurdles
The cyclopropylamine moiety, while often crucial for pharmacological activity, introduces specific challenges for in vivo delivery. The primary amine group is typically protonated at physiological pH, leading to high aqueous solubility but poor membrane permeability, thus limiting oral bioavailability. Furthermore, the amine group can be a target for rapid metabolism by enzymes such as monoamine oxidases (MAOs), leading to rapid clearance and reduced systemic exposure.[2] The development of effective delivery systems is therefore paramount to unlocking the full therapeutic potential of this class of inhibitors.
Core Formulation Strategies: A Comparative Overview
To address the delivery challenges of cyclopropanamine inhibitors, three primary formulation strategies have shown significant promise: lipid-based nanoparticles, polymeric micelles, and prodrug approaches. The choice of strategy depends on the specific physicochemical properties of the inhibitor, the desired route of administration, and the therapeutic application.
| Formulation Strategy | Core Principle | Key Advantages | Key Considerations |
| Lipid-Based Nanoparticles (LNPs) | Encapsulation of the drug within a lipid bilayer structure. | High drug loading capacity for lipophilic drugs, protection from degradation, potential for targeted delivery. | Stability during storage, potential for burst release, interaction with blood components. |
| Polymeric Micelles | Self-assembly of amphiphilic block copolymers to form a core-shell structure, with the drug encapsulated in the hydrophobic core. | Improved solubility of hydrophobic drugs, prolonged circulation time, passive targeting to tumors via the EPR effect.[3] | Drug-polymer compatibility, micelle stability in vivo, controlled drug release. |
| Prodrug Approach | Chemical modification of the inhibitor to create a temporarily inactive derivative with improved physicochemical properties. | Enhanced permeability, protection from first-pass metabolism, potential for targeted activation.[4][5] | Efficient in vivo conversion to the active drug, potential for altered pharmacology of the prodrug itself. |
In-Depth Protocols and Methodologies
This section provides detailed, step-by-step protocols for the preparation and characterization of lipid nanoparticles and polymeric micelles, two of the most effective nano-formulation strategies for cyclopropanamine inhibitors.
Protocol 1: Preparation of Cyclopropanamine Inhibitor-Loaded Lipid Nanoparticles (LNPs) via Ethanol Injection
This protocol describes a common and scalable method for preparing LNPs.[6]
Materials:
-
Cyclopropanamine inhibitor
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol (200 proof, anhydrous)
-
Aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Magnetic stirrer and stir bars
-
Syringe pump
-
Glass vials
-
Dialysis cassettes or device
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Lipid Stock Solution Preparation:
-
Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration should be around 10-25 mM.
-
Dissolve the cyclopropanamine inhibitor in the lipid-ethanol solution. The amount of inhibitor will depend on the desired drug-to-lipid ratio.
-
-
Aqueous Phase Preparation:
-
Prepare the aqueous buffer (e.g., citrate buffer, pH 4.0).
-
-
LNP Formation:
-
Place the aqueous buffer in a glass vial with a stir bar and stir at a constant rate (e.g., 500 rpm).
-
Using a syringe pump, inject the lipid-ethanol solution into the stirring aqueous buffer at a controlled flow rate. A typical volumetric ratio of aqueous to organic phase is 3:1.
-
-
Dialysis and Concentration:
-
Transfer the resulting LNP dispersion to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) for at least 12 hours, with several buffer changes, to remove the ethanol and raise the pH.
-
If necessary, concentrate the LNP formulation using a centrifugal filter device.
-
-
Sterilization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Workflow for LNP Preparation
Caption: Workflow for preparing cyclopropanamine inhibitor-loaded lipid nanoparticles.
Protocol 2: Preparation of Cyclopropanamine Inhibitor-Loaded Polymeric Micelles via Thin-Film Hydration
This method is well-suited for encapsulating hydrophobic drugs into the core of polymeric micelles.[7]
Materials:
-
Cyclopropanamine inhibitor (preferably in its free base, more hydrophobic form)
-
Amphiphilic block copolymer (e.g., PEG-b-PLA, PEG-b-PCL)
-
Organic solvent (e.g., chloroform, dichloromethane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Syringe filters (0.22 µm)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Sonicator
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Film Formation:
-
Dissolve the block copolymer and the cyclopropanamine inhibitor in a suitable organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner surface of the flask.
-
-
Hydration:
-
Add PBS (pH 7.4) to the flask containing the thin film.
-
Hydrate the film by rotating the flask in a water bath at a temperature above the glass transition temperature of the hydrophobic block of the copolymer (e.g., 60 °C) for a specified time (e.g., 1 hour). This will lead to the self-assembly of the polymer into micelles, encapsulating the drug.
-
-
Sonication:
-
To reduce the particle size and obtain a homogenous dispersion, sonicate the micellar solution using a bath or probe sonicator.
-
-
Purification and Sterilization:
-
Remove any non-encapsulated drug aggregates by centrifugation or filtration.
-
Sterilize the final polymeric micelle formulation by passing it through a 0.22 µm syringe filter.
-
Workflow for Polymeric Micelle Preparation
Caption: Workflow for preparing drug-loaded polymeric micelles via thin-film hydration.
Characterization of Nanoparticle Formulations
Thorough characterization is crucial to ensure the quality, stability, and in vivo performance of the formulated cyclopropanamine inhibitors.[8][9]
| Parameter | Technique(s) | Importance |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Affects biodistribution, cellular uptake, and clearance. A narrow PDI indicates a homogenous population. |
| Zeta Potential | Electrophoretic Light Scattering | Indicates the surface charge of the nanoparticles, which influences their stability in suspension and interaction with biological membranes. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Visualizes the shape and surface characteristics of the nanoparticles.[10] |
| Drug Loading and Encapsulation Efficiency | HPLC, UV-Vis Spectroscopy | Determines the amount of drug successfully incorporated into the nanoparticles, which is critical for dosing.[9] |
| In Vitro Drug Release | Dialysis Method, Sample and Separate | Assesses the rate and extent of drug release from the formulation under physiological conditions, predicting the in vivo release profile. |
| Stability | DLS, Zeta Potential, HPLC over time at different storage conditions | Evaluates the physical and chemical stability of the formulation, ensuring its shelf-life and performance.[11][12] |
Prodrug Strategies for Enhanced Oral Bioavailability
For oral administration, a prodrug approach can be particularly effective. This involves masking the primary amine of the cyclopropanamine inhibitor with a promoiety that is cleaved in vivo to release the active drug. A notable example is the development of carbamate prodrugs of tranylcypromine, a well-known cyclopropanamine-containing LSD1 inhibitor. These prodrugs exhibit improved pharmacokinetics.[13]
Conceptual Prodrug Activation
Caption: General scheme of in vivo activation of a cyclopropanamine inhibitor prodrug.
In Vivo Evaluation: Pharmacokinetics and Efficacy
Preclinical in vivo studies are essential to evaluate the performance of the formulated cyclopropanamine inhibitors.
Pharmacokinetic Studies:
Pharmacokinetic (PK) studies in animal models (e.g., mice, rats) are performed to determine key parameters such as:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC: Area under the plasma concentration-time curve, which reflects total drug exposure
-
t1/2: Half-life of the drug in the plasma
For example, the orally bioavailable LSD1 inhibitor bomedemstat has demonstrated significant intratumoral accumulation in preclinical models.[2][14] Another novel LSD1 inhibitor showed a favorable oral pharmacokinetic profile in mice, with a Cmax of 945 ng/mL and a half-life of 4.16 hours after a 10 mg/kg oral dose.[15]
Efficacy Studies:
The therapeutic efficacy of the formulated inhibitors should be evaluated in relevant disease models, such as tumor xenograft models for anticancer agents. Key endpoints include tumor growth inhibition, survival benefit, and target engagement biomarkers (e.g., changes in histone methylation for LSD1 inhibitors). Oral administration of a novel LSD1 inhibitor at 10 and 20 mg/kg resulted in significant, dose-dependent tumor growth suppression in a mouse xenograft model.[15]
Conclusion
The successful in vivo delivery of cyclopropanamine inhibitors requires a rational and well-executed formulation strategy. Lipid-based nanoparticles and polymeric micelles offer robust platforms for parenteral delivery by enhancing solubility, stability, and circulation time. For oral administration, prodrug approaches can effectively overcome the challenges of low permeability and first-pass metabolism. The detailed protocols and characterization techniques provided in this application note serve as a practical guide for researchers to develop and optimize formulations for this promising class of therapeutic agents. A thorough understanding of the interplay between the physicochemical properties of the inhibitor and the chosen delivery system is paramount to achieving the desired pharmacokinetic profile and maximizing therapeutic efficacy in vivo.
References
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Jogi, M. K., et al. (2015). Techniques for Characterization of Anticancer Drug Loaded Polymeric Nanoparticles: A Review. Journal of Nanoscience, Nanoengineering & Applications, 5(2), 32-43. Available at: [Link]
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Singh, G., Faruk, A., & Bedi, P. M. S. (2018). Spectral Analysis of Drug Loaded Nanoparticles for Drug-Polymer Interactions. Journal of Pharmaceutical and Biomedical Analysis, 161, 221-227. Available at: [Link]
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Zhang, Y., et al. (2021). Determination of lipid content and stability in lipid nanoparticles using ultra high-performance liquid chromatography in combination with a Corona Charged Aerosol Detector. Journal of Pharmaceutical and Biomedical Analysis, 198, 114005. Available at: [Link]
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McCabe, M. T., et al. (2022). Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models. Prostate Cancer and Prostatic Diseases, 25(3), 525-534. Available at: [Link]
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Jiang, H., et al. (2024). Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML. Journal of Medicinal Chemistry, 67(24), 22080-22103. Available at: [Link]
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UroToday. (2024). Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models. Available at: [Link]
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Li, Y., et al. (2023). Supramolecular Lipid Nanoparticles Based on Amine β-CD Host–Guest Lipids: Design, Mechanisms, and Biosafety. International Journal of Molecular Sciences, 24(21), 15888. Available at: [Link]
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Gaszner, B., & Koczka, K. (2022). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. Pharmaceutics, 14(4), 883. Available at: [Link]
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Pillet, F., et al. (2022). Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocarriers. Nanoscale, 14(42), 15766-15775. Available at: [Link]
-
Zhang, X., et al. (2017). Morphological Characteristics of Drug-loaded Nanoparticles based on Microscope Images Analysis System. Proceedings of the 2017 10th International Congress on Image and Signal Processing, BioMedical Engineering and Informatics (CISP-BMEI), 1-5. Available at: [Link]
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Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 30935-30948. Available at: [Link]
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ResearchGate. (n.d.). Pharmacokinetics of LSD1 inhibitor GSK2879552 in mice. Available at: [Link]
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Hussain, M. S., & Al-Lohedan, H. A. (1993). N-(2-cyanoethyl)tranylcypromine, a potential prodrug of tranylcypromine: its disposition and interaction with catecholamine neurotransmitters in brain. Journal of Pharmacy and Pharmacology, 45(11), 967-971. Available at: [Link]
-
Agilent. (n.d.). Stability Study of mRNA - Lipid Nanoparticles under Different Formulation and Storage Conditions. Available at: [Link]
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AZoNano. (2025). Enhancing Lipid Nanoparticle Stability for Faster Pharmaceutical Development. Available at: [Link]
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BOC Sciences. (2025). Top 5 Ways to Evaluate Lipid Nanoparticles (LNPs) for Drug Delivery. Available at: [Link]
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Alam, M. S., et al. (2025). Unravelling the target landscape of tranylcypromines for new drug discovery. RSC Medicinal Chemistry. Available at: [Link]
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D'souza, A. A., & Shegokar, R. (2025). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. Pharmaceutics, 17(11), 2345. Available at: [Link]
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Wei, X., et al. (2015). Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval. Journal of Biomedical Nanotechnology, 11(10), 1-23. Available at: [Link]
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Journal of Pharmaceutical Research International. (2021). Polymeric Micelles: A Novel Approach towards Nano-Drug Delivery System. Available at: [Link]
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El-Meligy, A. A., et al. (2025). Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. European Journal of Medicinal Chemistry, 285, 118054. Available at: [Link]
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Li, X., et al. (2020). Novel pH-Sensitive Urushiol-Loaded Polymeric Micelles for Enhanced Anticancer Activity. International Journal of Nanomedicine, 15, 3689-3703. Available at: [Link]
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Carbone, C., et al. (2024). Formulation of Polymeric Micelles to Increase the Solubility and Photostability of Caffeic Acid. Pharmaceutics, 16(7), 969. Available at: [Link]
-
Railkar, A. (2023). Oral Drug Delivery. ONdrugDelivery, 148, 4-8. Available at: [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 30(5), 1234. Available at: [Link]
-
Hossain, S., & Ram, V. J. (2019). Highly Efficient Prodrugs: Design and Therapeutic Applications. Current Topics in Medicinal Chemistry, 19(25), 2307-2329. Available at: [Link]
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Wang, Y., et al. (2023). Lipid nanoparticles: Composition, formulation, and application. Chinese Chemical Letters, 34(11), 108491. Available at: [Link]
-
Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]
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MDPI. (2024). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. Available at: [Link]
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Alqahtani, M. S., Kazi, M., & Alsenaidy, M. A. (2021). Advances in Oral Drug Delivery. Frontiers in Pharmacology, 12, 618411. Available at: [Link]
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Drug Development and Delivery. (2014). Controlled Onset Oral Drug Delivery: An Opportunity for Innovative Life Cycle Management. Available at: [Link]
-
Technology Networks. (n.d.). Strategies Of Oral Drug Delivery: From Prodrug, Nanoparticles to 3D Printing. Available at: [Link]
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PMC. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. Available at: [Link]
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Process Development Guide: Scalable Asymmetric Synthesis of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Executive Summary
This application note details the process development and scale-up strategy for (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine , a critical pharmacophore found in Lysine-Specific Demethylase 1 (LSD1) inhibitors (e.g., GSK-2879552 analogs) and monoamine oxidase (MAO) inhibitors.
The synthesis of chiral cyclopropylamines presents two primary process challenges:
-
Safety: Handling high-energy diazo compounds (ethyl diazoacetate) and acyl azides (Curtius intermediate) at scale.
-
Stereocontrol: Achieving high diastereoselectivity (trans vs. cis) and enantioselectivity ((1S,2R) vs. (1R,2S)).
This guide recommends a Copper(I)-catalyzed Asymmetric Cyclopropanation followed by a Curtius Rearrangement . While biocatalytic routes (engineered myoglobin or imine reductases) exist for specific analogs, the chemical route described below remains the industry standard for flexibility and raw material availability.
Retrosynthetic Strategy & Pathway
The synthesis is broken down into three critical process modules. The strategy relies on constructing the cyclopropane ring first with established stereochemistry, followed by functional group manipulation to the amine.
Figure 1: Retrosynthetic disconnection highlighting the key bond-forming steps.
Module 1: Asymmetric Cyclopropanation
Objective: Synthesis of Ethyl (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanecarboxylate.
Mechanistic Insight
The reaction utilizes a copper(I) carbenoid mechanism. The diazoacetate decomposes to form a metal-carbene species.[1] The chiral ligand (Bisoxazoline) creates a steric environment that favors the approach of the styrene from a specific face, preferentially forming the trans-isomer due to thermodynamic stability and the (1S,2R) enantiomer due to catalyst geometry.
Safety Protocol: Ethyl Diazoacetate (EDA)
-
Hazard: EDA is shock-sensitive and potentially explosive upon heating.[2]
-
Control: Never distill pure EDA. Use it as a solution (e.g., in Toluene or DCM).
-
Scale-up Recommendation: For scales >100g, Continuous Flow Chemistry is strongly recommended to minimize the active inventory of diazo species. If batch is required, use semi-batch addition where EDA is dosed slowly into the catalyst/styrene mixture.
Experimental Protocol (Semi-Batch)
Reagents:
-
4-(Benzyloxy)styrene (1.0 equiv)
-
Ethyl Diazoacetate (EDA) (1.2 equiv, commercially available as ~13% wt in DCM or Toluene)
-
Cu(OTf)₂ (1.0 mol%)
-
(S,S)-tBu-BOX Ligand (1.1 mol%) (Note: Ligand stereochemistry determines product configuration; screen to confirm).
-
Phenylhydrazine (activator, trace)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step:
-
Catalyst Formation: In a dry reactor under N₂, dissolve Cu(OTf)₂ and the (S,S)-tBu-BOX ligand in DCM. Stir for 1 hour to form the active chiral complex (deep blue/green solution).
-
Substrate Addition: Add 4-(benzyloxy)styrene to the catalyst solution. Adjust temperature to 0°C.
-
Controlled Addition: Slowly dose the solution of EDA in DCM over 4–6 hours via a metering pump.
-
Critical Parameter: Maintain internal temperature <5°C. Rapid addition causes EDA dimerization (fumarate/maleate formation) and exotherms.
-
-
Reaction Monitoring: Monitor consumption of styrene by HPLC.
-
Work-up: Quench with saturated NH₄Cl. Separate phases. Wash organic phase with NaHCO₃ and brine.[3]
-
Purification: Concentrate (do not heat >40°C). The product is an oil. If trans:cis ratio is <95:5, recrystallization (if solid) or column chromatography is required.
Key Performance Indicators (KPIs):
| Parameter | Target Specification |
|---|---|
| Yield | > 85% |
| Diastereomeric Ratio (dr) | > 95:5 (trans:cis) |
| Enantiomeric Excess (ee) | > 90% (Upgrade via recrystallization) |
Module 2: Hydrolysis & Curtius Rearrangement
Objective: Conversion of the ester to the primary amine via acyl azide.
Process Logic
Direct amination of cyclopropanes is difficult. The Curtius rearrangement is the standard method to convert a carboxylic acid to an amine with retention of stereochemistry .[4] We utilize Diphenylphosphoryl azide (DPPA) for its operational simplicity in Kilo-labs, though mixed anhydride methods are cheaper for multi-ton scales.
Figure 2: The Curtius Rearrangement sequence preserving the cyclopropane stereocenters.
Experimental Protocol
Part A: Hydrolysis
-
Dissolve the ester in THF/MeOH/Water (2:1:1).
-
Add LiOH·H₂O (2.0 equiv). Stir at 40°C until ester is consumed (HPLC).
-
Acidify to pH 3 with 1M HCl. Extract with EtOAc. Dry and concentrate to obtain the (1S,2R)-acid .
Part B: Curtius Rearrangement (The "One-Pot" Method)
-
Charge: Dissolve the (1S,2R)-acid (1.0 equiv) in anhydrous Toluene.
-
Base: Add Triethylamine (TEA) (1.2 equiv).
-
Azidation: Add DPPA (1.1 equiv) dropwise at room temperature. Stir for 1 hour.
-
Safety Check: Ensure no pressure buildup.
-
-
Rearrangement: Heat the mixture to 80–90°C. Evolution of N₂ gas will be observed. Stir until gas evolution ceases (~2 hours). This forms the Isocyanate intermediate in situ.
-
Trapping (Boc Protection): Add tert-butanol (excess, or use as co-solvent) and reflux for 4 hours.
-
Why Boc? Isolating the free amine directly from isocyanate hydrolysis can be messy. Forming the Boc-carbamate first allows for purification (crystallization) to upgrade enantiomeric purity before the final step.
-
-
Work-up: Cool, wash with NaHCO₃, brine, and concentrate.
Module 3: Deprotection & Salt Formation
Objective: Isolation of the stable API intermediate.
-
Deprotection: Dissolve the Boc-carbamate in 1,4-Dioxane.
-
Acidolysis: Add 4M HCl in Dioxane (5 equiv). Stir at RT for 3 hours. Precipitate forms.
-
Isolation: Filter the white solid. Wash with Et₂O to remove lipophilic impurities.
-
Drying: Vacuum dry at 40°C.
Final Product Specifications:
-
Appearance: White to off-white solid.
-
Purity (HPLC): >98.0%.[3]
-
Chiral Purity: >99.0% ee (after Boc-crystallization).
-
Identity: 1H NMR confirms trans-coupling constants (J ~ 3-4 Hz for cyclopropane protons).
References
-
GSK2879552 Synthesis Context
-
Asymmetric Cyclopropanation (Catalyst & Mechanism)
-
Evans, D. A., et al. (1991). "Bis(oxazoline)-copper complexes as chiral catalysts for the enantioselective cyclopropanation of olefins." Journal of the American Chemical Society. Link
-
Doyle, M. P., et al. (1993). "Enantioselective reactions of diazoesters with styrene catalyzed by chiral dirhodium(II) carboxamidates." Tetrahedron Letters. Link
-
-
Safety in Scale-Up (Diazoacetate & Curtius)
-
General Protocol for Cyclopropylamine Synthesis
-
Wurz, R. P., & Charette, A. B. (2002). "Doubly Stereocontrolled Synthesis of Cyclopropylamines." Organic Letters. Link
-
Sources
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- 6. researchgate.net [researchgate.net]
Handling and storage safety data for (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Advanced Handling, Storage, and Safety Protocol for (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Executive Summary & Chemical Context
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine is a chiral, substituted tranylcypromine derivative widely utilized in drug discovery as a potent intermediate and pharmacophore for Lysine-specific demethylase 1 (LSD1) inhibitors. LSD1 is a critical epigenetic enzyme implicated in tumorigenesis, particularly in acute myeloid leukemia (AML) and various solid tumors[1]. The compound exerts its biological effect by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor within the enzyme's catalytic center[2].
From a structural standpoint, the stereospecific (1S,2R) trans-configuration is strictly required to properly orient the bulky benzyloxy substituent. This steric bulk is specifically designed to fill the large catalytic cleft of LSD1, thereby maximizing binding affinity and target selectivity[1]. Because of its potent biological activity and specific physicochemical vulnerabilities, handling this compound requires stringent protocols to maintain its structural integrity and ensure operator safety.
Physicochemical Properties & Hazard Profile
Typically supplied and handled as a hydrochloride salt to improve stability, the compound still possesses distinct handling requirements. The free amine is highly susceptible to atmospheric oxidation and carbon dioxide absorption, while the HCl salt is hygroscopic.
Table 1: Physicochemical Data & Storage Parameters
| Property | Specification / Data |
|---|---|
| Chemical Name | (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropan-1-amine hydrochloride |
| CAS Registry Number | 1311317-91-5[3] |
| Molecular Formula | C16H18ClNO[3] |
| Molecular Weight | 275.77 g/mol [3] |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| Primary Hazards | Skin/Eye Irritant, Specific Target Organ Toxicity (STOT) |
Storage & Stability Dynamics (Causality Analysis)
The degradation of cyclopropanamine derivatives is primarily driven by three environmental factors: moisture, light, and thermal stress.
-
Hygroscopicity & Hydrolysis : The hydrochloride salt readily absorbs atmospheric moisture. This localized hydration creates acidic micro-environments that can catalyze the cleavage of the benzyloxy ether linkage over prolonged periods.
-
Photo-oxidation : UV and visible light exposure can induce radical formation at the benzylic position, leading to oxidative degradation.
-
Thermal Stress : Elevated temperatures accelerate both oxidation and hydrolysis.
Protocol Directive : Bulk powder must be stored at -20°C in a desiccated environment, protected from light, and backfilled with an inert gas (Argon or Nitrogen) after every use to displace oxygen and moisture.
Experimental Protocol: Self-Validating Preparation of In Vitro Stock Solutions
To ensure reproducibility in epigenetic assays, the preparation of DMSO stock solutions must follow a self-validating methodology that prevents concentration gradients and degradation.
Step-by-Step Methodology:
-
Thermal Equilibration : Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for at least 1 hour.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric water onto the hygroscopic powder, irreversibly compromising the stock's purity and actual mass.
-
-
Gravimetric Analysis : Weigh the required mass using an analytical balance inside a fume hood. Use an anti-static gun on the spatula and weigh paper to prevent aerosolization of the active powder.
-
Dissolution : Dissolve the powder in anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve the target concentration (e.g., 10 mM). Vortex gently and sonicate in a water bath (<30°C) for 2 minutes if necessary.
-
Self-Validation (QC Check) :
-
Visual Clarity (Tyndall Effect): Shine a laser pointer through the solution in a darkened hood. The absence of a visible beam path confirms complete dissolution without micro-precipitates.
-
Analytical Verification: Extract a 1 µL aliquot for LC-MS analysis to verify the exact concentration and confirm the absence of degradation products (e.g., cleaved benzyl alcohol).
-
-
Aliquoting & Cryopreservation : Dispense the validated solution into single-use, amber glass or opaque polypropylene vials (e.g., 50 µL per vial). Purge the headspace with Argon before sealing. Store at -80°C.
-
Causality: Repeated freeze-thaw cycles cause the hydrophobic compound to nucleate and precipitate out of the freezing DMSO matrix. Upon thawing, these micro-crystals often fail to redissolve fully, leading to artificially low concentrations in subsequent biological assays.
-
Workflow Visualization
Workflow for the preparation and self-validated storage of cyclopropanamine DMSO stock solutions.
Safety & Exposure Control
As an active pharmaceutical intermediate and potent enzyme inhibitor, (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine must be handled in accordance with stringent laboratory safety guidelines[4].
-
Engineering Controls : All manipulations of the dry powder must be conducted within a certified chemical fume hood to prevent inhalation of aerosolized particulates[4].
-
Personal Protective Equipment (PPE) : Operators must wear nitrile gloves (double-gloving recommended during dissolution), safety goggles with side shields, and a fastened laboratory coat[4].
-
Spill Response : In the event of a powder spill, do not dry sweep. Cover the spill with damp absorbent paper (using water or a dilute alcohol solution) to suppress dust generation, then carefully collect and dispose of it in a designated hazardous waste container[4].
References
1.[3] ChemScene. "1311317-91-5 | 2-(4-(Benzyloxy)phenyl)cyclopropan-1-amine hydrochloride". 3 2.[2] National Institutes of Health (NIH). "Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles". 2 3.[1] National Institutes of Health (NIH). "Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation". 1 4.[4] National Institutes of Health (NIH) / NCBI Bookshelf. "Working with Chemicals - Prudent Practices in the Laboratory". 4
Sources
- 1. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Formulating and Handling (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Introduction
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals working with (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine . As a highly potent tranylcypromine derivative and Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitor, this compound is invaluable in epigenetic research and oncology.
However, the addition of the bulky, highly lipophilic benzyloxy substituent to the cyclopropanamine core drastically increases its partition coefficient (LogP > 4) and reduces its aqueous solubility to < 1 µg/mL at physiological pH. This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-based explanations to overcome formulation bottlenecks in both in vitro and in vivo applications.
Visualizing the Challenge
Impact of aqueous precipitation on the LSD1 inhibition pathway.
Section 1: In Vitro Assays (Biochemical & Cellular)
Q: My compound is precipitating in the HEPES/TRIS assay buffer. How do I ensure accurate IC50 determination?
The Causality: The free base of the cyclopropanamine has near-zero solubility at pH 7.4. When diluting directly from a 100% DMSO stock into an aqueous buffer, the rapid change in solvent polarity causes the lipophilic benzyloxy groups to aggregate, leading to nucleation and precipitation (the "solvent-shift" effect). This artificially lowers the effective concentration of the inhibitor, resulting in falsely elevated (weaker) IC50 values.
The Solution: Utilize an intermediate dilution strategy incorporating non-ionic surfactants and carrier proteins to create hydrophobic pockets that stabilize the monomeric form of the compound in solution[1].
Self-Validating Protocol: Preparation of Assay-Ready Solutions
-
Primary Stock: Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM. Validation: The solution must be completely transparent. Store in single-use aliquots at -80°C to prevent freeze-thaw degradation.
-
Intermediate Dilution: Dilute the 10 mM stock 1:10 into an intermediate vehicle consisting of 50% DMSO and 50% PEG-400. This steps down the solvent polarity gradually without triggering nucleation.
-
Final Assay Buffer Addition: Dilute the intermediate stock into the final assay buffer (e.g., 50 mM HEPES pH 7.0) supplemented with 1 mM CHAPS and 0.03% (w/v) delipidated BSA[1].
-
Validation Step: Centrifuge the final assay mixture at 10,000 x g for 10 minutes. Measure the UV absorbance of the supernatant at ~224 nm (characteristic for the phenylcyclopropylamine core) to confirm no compound was lost to the pellet.
Table 1: Solubility Limits of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine in Common Vehicles
| Vehicle System | Max Solubility (mg/mL) | Application Suitability |
| 100% Anhydrous DMSO | > 20.0 | Primary Stock Storage |
| PBS (pH 7.4) | < 0.01 | Not Recommended (Precipitation risk) |
| 0.1 M HCl (pH 1.0) | ~ 2.5 | Gastric Simulation |
| 10% DMSO + 90% Assay Buffer | ~ 0.05 | Cellular Assays (Requires carrier proteins) |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ~ 2.0 | In vivo IV/PO Dosing[1] |
Section 2: In Vivo Preclinical Dosing (PK/PD Studies)
Q: I am seeing erratic oral bioavailability and high inter-subject variability in my mouse PK studies. What is going wrong?
The Causality: Cyclopropanamines are weakly basic drugs (pKa ~8.0). In the acidic environment of the stomach (pH ~2.0), the amine is protonated and highly soluble. However, as the compound transitions into the neutral pH of the intestine (pH ~6.8), it rapidly deprotonates back to its highly lipophilic free base form, causing massive precipitation before it can be absorbed[2]. This pH-dependent solubility drives high pharmacokinetic (PK) variability.
The Solution: Employ a robust lipid-based co-solvent formulation to maintain the compound in solution throughout the gastrointestinal tract, or utilize microenvironmental pH modulation[2].
Decision matrix for selecting the optimal in vivo formulation.
Self-Validating Protocol: Preparing a PEG400/Tween-80/Saline Formulation (IV/PO Compatible)
-
Weighing: Weigh the required amount of the compound into a sterile glass vial.
-
Solubilization: Add 10% (v/v) DMSO and vortex until completely dissolved.
-
Co-solvent Addition: Add 40% (v/v) PEG300. Sonicate the mixture for 5 minutes in a water bath to ensure a homogenous molecular dispersion[1].
-
Surfactant Addition: Add 5% (v/v) Tween-80. Vortex vigorously. The Tween-80 will form micelles that encapsulate the lipophilic benzyloxy core.
-
Aqueous Phase: Slowly add 45% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing[1].
-
Validation Step: Inspect the final formulation against both a stark white and a stark black background. It must be completely clear and free of visible particulates. For rigorous validation, analyze the formulation using Dynamic Light Scattering (DLS) to ensure the absence of aggregates > 100 nm.
Section 3: Medicinal Chemistry & Structural Optimization
Q: Can we chemically modify the formulation to improve inherent solubility without losing LSD1 potency?
The Causality: The poor solubility is thermodynamically driven by the high crystal lattice energy of the solid and the high lipophilicity of the benzyloxy group. While the benzyloxy group is critical for occupying the substrate-binding cleft of LSD1, the free amine makes the molecule difficult to formulate in its native state.
The Solution:
-
Salt Selection: Convert the free base into a stable salt form. While hydrochloride (HCl) salts are common, they can suffer from the "common ion effect" in the chloride-rich stomach, which suppresses dissolution. Consider mesylate or tosylate salts, which often exhibit superior intrinsic dissolution rates.
-
Microenvironmental Acidifiers: If formulating a solid oral dosage form (e.g., capsules for larger animal models), co-formulate the active pharmaceutical ingredient (API) with an organic acid like citric acid (5% w/w) and a surfactant like Sodium Lauryl Sulfate (SLS, 1% w/w). This creates a localized acidic microenvironment that prevents precipitation during intestinal transit[2].
References
-
Development of an enhanced formulation to minimize pharmacokinetic variabilities of a weakly basic drug compound Taylor & Francis Online[Link]
Sources
Technical Support Center: Enantioseparation of 2-(4-(benzyloxy)phenyl)cyclopropanamine
Executive Summary & Molecule Profile
The Molecule: 2-(4-(benzyloxy)phenyl)cyclopropanamine is a structural analogue of Tranylcypromine and a key pharmacophore in Lysine-Specific Demethylase 1 (LSD1) inhibitors.
The Challenge:
-
Primary Amine Functionality: Causes severe peak tailing due to interaction with residual silanols on the silica support.
-
Hydrophobicity: The benzyloxy group significantly increases retention in reversed-phase modes, often requiring high organic content.
-
Stereocenters: The cyclopropane ring contains two chiral centers (
). Synthetic routes typically yield the trans-racemate ( ), requiring the separation of from .
Recommended Primary Strategy: Normal Phase (NP) chromatography using Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) phases with basic additives.
Method Development Guide (Q&A)
Phase 1: Column Selection & Mobile Phase Design
Q1: Which chiral stationary phase (CSP) is most likely to succeed for this specific amine? Recommendation: Start with Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose analogue).
-
Expert Insight: These "brush-type" polysaccharide phases are the industry standard for aromatic amines. The
- interactions between the phenyl groups of the CSP and the benzyloxy/phenyl rings of your analyte, combined with hydrogen bonding at the carbamate linkage, provide excellent chiral recognition. -
Why not Crownpak? While Crownpak CR(+) is designed for primary amines, the bulky hydrophobic benzyloxy tail of your molecule often leads to excessive retention and broad peaks in the aqueous perchloric acid mobile phases required for Crown ethers.
Q2: What is the optimal mobile phase composition? Protocol:
-
Solvent A: n-Hexane (or n-Heptane)
-
Solvent B: Ethanol (EtOH) or Isopropanol (IPA)
-
Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA)
Standard Screening Gradient:
| Parameter | Setting |
|---|---|
| Mode | Isocratic |
| Ratio | Hexane : EtOH : DEA (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Temp | 25°C |
| Detection | UV 254 nm (Benzyloxy absorption) |
Q3: Why is the basic additive non-negotiable?
Without a basic additive, the primary amine protonates (
-
Severe peak tailing (
). -
Loss of resolution (
). -
Irreversible adsorption (ghost peaks in subsequent runs). DEA competes for these silanol sites , ensuring the analyte elutes as a sharp, symmetrical peak.
Phase 2: Optimization & Scale-Up
Q4: I have partial separation (
-
Lower the Temperature: Reduce column temperature to 10°C - 15°C . Lower temperatures enhance the enthalpy-driven chiral recognition mechanisms.
-
Switch Alcohol: If using IPA, switch to Ethanol . Ethanol is a "sharper" modifier on AD-H columns and often improves selectivity (
) for conformational isomers.
Q5: Can I use Reversed-Phase (RP) for LC-MS compatibility? Yes, but you must use Immobilized phases (e.g., Chiralpak IG or Chiralpak IA ) to prevent column bleeding.
-
RP Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile.[1][2][3]
-
Why High pH? At pH 9.0, the amine is neutral (unprotonated), improving peak shape without needing DEA (which suppresses MS ionization).
Troubleshooting Center
Issue: Peak Tailing (> 1.5)
-
Diagnosis: Insufficient silanol suppression.
-
Fix 1: Increase DEA concentration to 0.2% .
-
Fix 2: Switch to 0.1% Ethylenediamine (EDA) . EDA is a stronger silanol blocker for stubborn primary amines.
Issue: Excessive Retention (k' > 10)
-
Diagnosis: The benzyloxy group is interacting too strongly with the hydrophobic backbone.
-
Fix: Increase the alcohol content (e.g., go from 10% to 30% EtOH ).
-
Caution: Watch system pressure; alcohol/hexane mixtures are viscous.
Issue: Sample Solubility
-
Diagnosis: The compound precipitates in pure Hexane.
-
Fix: Dissolve the sample in 100% Ethanol at a high concentration, then inject a small volume (e.g., 5
L). The on-column dilution will prevent precipitation while maintaining sharp peaks.
Visual Workflows
Figure 1: Method Development Decision Tree
Caption: Systematic decision tree for selecting column chemistry and mobile phase modes based on resolution outcomes.
Experimental Data Summary
Table 1: Recommended Screening Conditions
| Column | Mobile Phase | Additive | Expected | Selectivity ( | Notes |
| Chiralpak AD-H | Hex/EtOH (90:10) | 0.1% DEA | 2.5 - 3.5 | High | Best general starting point. |
| Chiralcel OD-H | Hex/IPA (90:10) | 0.1% DEA | 3.0 - 4.0 | Medium | Better if AD-H shows overlap. |
| Chiralpak IG | ACN/Buffer pH 9.5 | None | 1.5 - 2.5 | Medium | Immobilized only. Good for MS. |
| Crownpak CR(+) | pH 1.5 HClO4 | None | > 10.0 | Low | Risk: High retention due to benzyloxy. |
References
-
Chiral Separation of LSD1 Inhibitors (Styrenylcyclopropylamines)
- Source: N
- Context: Describes the resolution of trans-cyclopropylamine cores using chiral HPLC and mandelic acid crystalliz
-
Link:
-
General Strategies for Chiral Amine Separ
- Source: Daicel Chiral Technologies
- Context: Technical notes on using basic additives (DEA/TEA) for primary amines on polysaccharide columns.
-
Link:
-
Tranylcypromine Enantiomer Analysis
- Source: Journal of Applied Pharmaceutical Science
- Context: Baseline separation of phenylcyclopropylamine derivatives, establishing the protocol for structural analogues.
-
Link:
-
Immobilized Phases for Amine Separ
- Source: Sigma-Aldrich (Merck)
- Context: Application of Chiralpak IA/IG/IC columns for robust separ
-
Link:
Sources
Technical Support Center: Minimizing Ring-Opening Degradation of Cyclopropanamines in Acidic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected degradation of cyclopropanamines during routine acidic workflows (e.g., Boc deprotection, salt formation, or acidic workups).
The cyclopropane ring possesses approximately 27.5 kcal/mol of inherent angle strain. When exposed to acidic conditions, this strain makes the "bent" banana bonds highly susceptible to electrophilic attack. Understanding the precise causality behind this degradation is the first step toward preventing it.
Core Mechanistic Logic: The Causality of Degradation
When a cyclopropanamine is exposed to a strong Brønsted or Lewis acid, the primary amine is rapidly protonated to form an ammonium ion. This positively charged group exerts a powerful σ-withdrawing effect. In highly acidic media (or superacids), this electronic perturbation, combined with charge-charge repulsive effects in the transition state, severely weakens the distal (C2-C3) C-C bond[1]. Furthermore, direct protonation of the cyclopropane ring itself generates a high-energy carbocation intermediate. To relieve the massive ring strain, this intermediate rapidly undergoes nucleophilic attack or rearrangement, leading to irreversible ring-opening[2].
Mechanistic pathway of acid-catalyzed cyclopropanamine ring-opening.
Troubleshooting Guides & FAQs
Q1: Why does my cyclopropanamine completely degrade into a complex mixture during a standard Boc deprotection with neat TFA? A1: Neat Trifluoroacetic Acid (TFA) at room temperature provides a highly concentrated acidic environment. While the initial protonation occurs at the amine, the excess acid drives the equilibrium toward the protonation of the C-C bond. This favors an SN1-type mechanism, generating a primary carbocation that rapidly rearranges to alleviate ring strain[3]. To solve this, you must kinetically suppress the carbocation formation by diluting the acid in a non-nucleophilic solvent (e.g., DCM) and lowering the temperature to 0 °C[2].
Q2: I am working with a Donor-Acceptor (D-A) cyclopropanamine. Why is it so much more sensitive to acid than my simple alkyl-cyclopropanamines? A2: Simple alkyl-substituted cyclopropanes are generally robust under mild acidic conditions[2]. However, D-A cyclopropanes feature an electron-donating group and an electron-withdrawing group that highly polarize the ring. This polarization significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the ring exceptionally vulnerable to Lewis or Brønsted acid-catalyzed ring opening[4]. For D-A substrates, entirely avoid strong non-coordinating acids.
Q3: If TFA and HCl are causing ring-opening, what alternative reagents can I use for acidic deprotections? A3: You must reduce the acid strength (pKa). Switching to a milder Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), has been proven to facilitate deprotection without triggering the ring-opening of sensitive cyclopropane amino acid building blocks[5]. Alternatively, if acidic conditions are strictly contraindicated, consider using TMSOTf with 2,6-lutidine to remove Boc groups via a silyl-mediated pathway rather than a proton-mediated one.
Q4: My product degrades during the concentration step on the rotary evaporator after an acidic workup. How do I prevent this? A4: As solvent evaporates, the concentration of any residual acid spikes exponentially, driving the ring-opening reaction. You must implement a cold biphasic quench. Neutralize the reaction mixture with a cold, mild aqueous base (like saturated NaHCO3) before any solvent is removed.
Quantitative Data: Impact of Acidic Conditions on Cyclopropanamine Integrity
The table below synthesizes the relative risk of ring-opening degradation based on the chosen acidic system. Use this to select the appropriate conditions for your specific substrate.
| Acid System | Concentration / Solvent | Temperature | Relative Ring-Opening Risk | Mechanism of Degradation | Recommended Use Case |
| HCl | 4.0 M in Dioxane | 25 °C | Critical | Rapid C-C protonation; SN1-type cleavage[3] | Avoid for all sensitive or D-A cyclopropanes. |
| TFA | Neat (100%) | 25 °C | High | Distal bond cleavage via dicationic intermediate[1] | Robust, simple alkyl-cyclopropanes only. |
| TFA | 20% v/v in DCM | 0 °C | Low to Moderate | Kinetic suppression of carbocation formation[2] | Standard deprotection for moderately sensitive rings. |
| p-TsOH | 1.0 - 1.5 equiv in EtOH | 25 °C | Very Low | Mild acidity prevents ring protonation[5] | Highly sensitive or D-A cyclopropanamines. |
Self-Validating Experimental Protocol: Safe Acidic Deprotection
To ensure scientific integrity, a protocol must be a self-validating system. Do not proceed to the next step unless the built-in validation criteria are met. This methodology details the safe Boc-deprotection of acid-sensitive cyclopropanamines using kinetically controlled conditions.
Step 1: Substrate Profiling & Reagent Preparation
-
Action: Analyze the substrate for Donor-Acceptor motifs. Prepare a solution of 20% v/v TFA in anhydrous DCM.
-
Validation Check: If the substrate is a highly polarized D-A cyclopropane, abort this protocol and use p-TsOH[5].
-
Action: Pre-cool the TFA/DCM solution and the substrate solution (0.1 M in DCM) in an ice-water bath.
-
Validation Check: Insert an internal temperature probe. Do not proceed until the internal temperature reads ≤ 2 °C.
Step 2: Controlled Acid Addition
-
Action: Add the pre-cooled TFA/DCM solution dropwise to the substrate over 10 minutes, maintaining vigorous stirring.
-
Validation Check: Monitor the reaction via LC-MS or TLC every 15 minutes. The appearance of a highly polar spot (or shifted mass) indicates successful deprotection. Crucial: If crude NMR or LC-MS shows the sudden appearance of olefinic signals or butenyl-containing side products, radical/carbocation-mediated ring-opening has initiated[3]. Immediately proceed to Step 3.
Step 3: Cold Biphasic Quench
-
Action: Do not concentrate the reaction mixture. Instead, pour the cold acidic mixture directly into a vigorously stirred, pre-cooled (0 °C) biphasic mixture of saturated aqueous NaHCO3 and DCM (1:1 v/v).
-
Validation Check: Test the pH of the aqueous layer. It must read ≥ 7.5 before phase separation. If it is acidic, add more NaHCO3. This guarantees complete neutralization before concentration.
Step 4: Isolation
-
Action: Separate the organic layer, extract the aqueous layer with DCM, dry over anhydrous Na2SO4, and filter. Concentrate under reduced pressure.
-
Validation Check: The water bath on the rotary evaporator must not exceed 25 °C to prevent thermal activation of any trace residual acid[2].
Self-validating experimental workflow for acidic handling of cyclopropanamines.
References
-
Title: Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes Source: NIH (National Institutes of Health) URL: [Link]
-
Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes Source: Xingwei Li (Shaanxi Normal University) URL: [Link]
-
Title: A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks Source: NIH (National Institutes of Health) URL: [Link]
Sources
- 1. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing IC50 values of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine in cancer lines
Topic: Optimizing IC50 values of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Welcome to the Epigenetic Therapeutics Technical Support Hub. This guide addresses the specific challenges of working with tranylcypromine (TCP) derivatives, specifically the (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine scaffold. Unlike cytotoxic agents, this compound functions as a suicide inhibitor of Lysine Specific Demethylase 1 (LSD1/KDM1A). Its efficacy relies on reprogramming gene expression rather than acute toxicity, necessitating distinct experimental protocols.
Module 1: Chemical Integrity & Stereochemistry
User Query: My IC50 values are inconsistent between batches, or the compound appears inactive compared to literature values (~50–100 nM).
Root Cause Analysis: The "Isomer Trap"
The most common failure point with phenylcyclopropanamine derivatives is stereochemical impurity. The (1S,2R) configuration is critical for optimal binding within the FAD-binding pocket of LSD1.
-
The Issue: Commercial "Tranylcypromine" is often a racemate (±)-trans. However, for 4-substituted derivatives targeting LSD1, the enantiomers exhibit vastly different selectivities.
-
The Science: The (1S,2R) isomer typically aligns the benzyloxy tail towards the hydrophobic sub-pocket of LSD1, mimicking the histone H3 tail. The (1R,2S) enantiomer is often more potent against MAO-A/B and less selective for LSD1.
Troubleshooting Steps
-
Verify Stereochemistry: Ensure your Certificate of Analysis (CoA) explicitly states (1S,2R) and not "trans-racemate."
-
Salt Form Correction:
-
Free Base: Oily, unstable, prone to oxidation.
-
Hydrochloride (HCl) Salt: Preferred solid form.
-
Correction Factor: If weighing the HCl salt, correct the molecular weight to calculate the molarity of the active free base.
-
-
Solubility Check:
-
Dissolve in 100% DMSO to create a stock (e.g., 10 mM).
-
Warning: Do not store in aqueous buffers. The cyclopropylamine ring is reactive. Freeze aliquots at -80°C and limit freeze-thaw cycles to <3.
-
Module 2: Enzymatic Assay Optimization (In Vitro)
User Query: I am getting false positives (very low IC50) or high background noise in my Amplex Red/Peroxidase coupled assay.
Mechanism of Interference
LSD1 demethylation produces H₂O₂, which is detected via Horseradish Peroxidase (HRP).[1]
-
The Artifact: Tranylcypromine derivatives can act as reductants or direct inhibitors of HRP at high concentrations. This suppresses the signal independent of LSD1 inhibition, leading to artificially low IC50 calculations (False Positives).
Protocol: Validating the Signal
-
The "No-LSD1" Control: Run the assay with HRP, Substrate (Amplex Red), and Compound , but without LSD1. Add exogenous H₂O₂.
-
Result: If the signal decreases as compound concentration increases, your compound is inhibiting HRP.
-
-
Pre-Incubation is Mandatory:
-
LSD1 inhibitors of this class are mechanism-based inactivators (suicide inhibitors) . They require catalytic turnover to form the covalent N5-adduct with FAD.
-
Step: Incubate Enzyme + Inhibitor for 15–30 minutes before adding the peptide substrate. Without this, you are measuring the competition rate, not the inactivation constant (
), resulting in a weaker apparent IC50.
-
Module 3: Cellular Assay Optimization (The "Time-Lag" Effect)
User Query: My 24-hour MTT assay shows an IC50 > 50 µM, but literature claims < 1 µM. Is the compound degraded?
Core Directive: Epigenetic Reprogramming Takes Time
Standard cytotoxic drugs (e.g., Doxorubicin) kill cells via DNA damage within 24 hours. LSD1 inhibitors work by restoring differentiation programs .
-
Mechanism: Inhibition of LSD1 leads to the accumulation of H3K4me1/2 marks at promoter regions
Re-expression of tumor suppressor genes Slow growth arrest or differentiation. -
The Fix: You cannot measure this phenotype in 24 hours.
Optimized Cellular Protocol
| Parameter | Standard Cytotoxic Protocol | Required LSD1 Inhibitor Protocol |
| Incubation Time | 24 – 48 Hours | 96 Hours (4 Days) – 7 Days |
| Media | Standard | Refresh media + compound every 48h (to maintain stability) |
| Readout | ATP/Metabolic (MTT/CTG) | Clonogenic Assay or Differentiation Markers |
| Key Marker | Cell Death (LDH release) | CD11b / CD86 expression (FACS) |
Data Visualization: The Epigenetic Pathway
The following diagram illustrates why the phenotypic readout is delayed. The inhibitor must block the enzyme, allowing methylation marks to accumulate, which then triggers gene transcription, and finally results in growth arrest.
Caption: Mechanism of Action showing the temporal delay between target engagement (LSD1 inhibition) and phenotypic readout (Growth Arrest).
Troubleshooting Workflow: High IC50 Investigation
Use this decision tree to diagnose why your potency values are lower than expected.
Caption: Decision tree for diagnosing high IC50 values in enzymatic and cellular assays.
Frequently Asked Questions (FAQ)
Q1: Why is the (1S,2R) isomer preferred over the (1R,2S)? A: Structural biology studies reveal that the (1S,2R) configuration optimally positions the 4-benzyloxy group into the large hydrophobic binding pocket of LSD1, which is distinct from the smaller active sites of MAO-A and MAO-B. This confers both higher potency and selectivity [1, 2].[][3]
Q2: Can I use a standard Western Blot to confirm activity? A: Yes, but choose the right target. Do not look for LSD1 degradation (the protein level usually remains constant). Instead, blot for the accumulation of H3K4me1 and H3K4me2 (Mono- and Di-methyl histone H3 Lysine 4). An increase in these marks compared to vehicle control confirms target engagement [3].
Q3: The compound precipitates in cell media. What should I do? A: The benzyloxy group increases lipophilicity.
-
Ensure DMSO stock is fully dissolved (vortex/warm to 37°C).
-
Do not exceed 0.5% final DMSO concentration.[4]
-
Add the DMSO stock to the media slowly while swirling to prevent local high concentrations that trigger precipitation.
References
-
Ueda, R. et al. (2009). Identification of Cell-Active Lysine Specific Demethylase 1-Selective Inhibitors. Journal of the American Chemical Society.[5]
-
Binda, C. et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society.[5]
-
Maes, T. et al. (2015). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell.
-
Lynch, J. et al. (2012). LSD1 Inhibition: A Therapeutic Strategy in Cancer? Expert Opinion on Therapeutic Targets.
Sources
Purification techniques for removing metal catalysts from cyclopropanamine synthesis
This technical guide addresses the purification of cyclopropanamine derivatives, focusing on the removal of metal catalysts (Pd, Cu, Ti, Ru, Rh). The strained cyclopropane ring and the basic nitrogen atom create a unique challenge: these molecules are often volatile, acid-sensitive, and form strong chelates with transition metals, rendering standard washes ineffective.
Current Status: Operational Topic: Catalyst Remediation in Strained Amine Systems Audience: Process Chemists, Medicinal Chemists
🛑 Triage: Select Your Purification Protocol
Identify your contaminant metal and scale to jump to the relevant troubleshooting module.
| Metal Contaminant | Common Source Reaction | Primary Removal Strategy | Secondary/Polishing Strategy |
| Titanium (Ti) | Kulinkovich / Bertus-Szymoniak | Hydrolytic Precipitation (Rochelle’s Salt) | Acid/Base Extraction |
| Copper (Cu) | Carbene Cyclopropanation / Click | Chelation Wash (NH₄OH/NH₄Cl or EDTA) | Sulfide Precipitation |
| Palladium (Pd) | Cross-couplings on Ring | Solid-Supported Scavengers (Si-TMT) | Activated Carbon |
| Ruthenium (Ru) | Carbenoid Cyclopropanation | Adsorbent Filtration (Activated Charcoal) | Scavenger Resins (Thiourea) |
| Zinc (Zn) | Simmons-Smith | Acidic Wash (Dilute HCl/Citric Acid) | EDTA Extraction |
Module 1: Titanium Removal (Kulinkovich & Bertus-Szymoniak)
Context: The synthesis of cyclopropanamines from nitriles (Bertus-Szymoniak) or esters (Kulinkovich) utilizes stoichiometric or catalytic Ti(OiPr)₄.[1] The resulting titanium-amine species forms a stubborn emulsion during aqueous workup.
🔧 Troubleshooting Guide
Issue: "I have a thick, white/yellow emulsion that won't separate."
-
Cause: Hydrated titanium oxides form a gelatinous network that traps the organic phase.
-
Solution (The Rochelle's Salt Method):
-
Dilute the reaction mixture with an ether-based solvent (Et₂O or MTBE).
-
Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) (10 mL per mmol Ti).
-
Crucial Step: Vigorously stir for 2–4 hours at room temperature. The tartrate displaces the amine ligands, solubilizing the titanium in the aqueous layer.
-
The layers will separate cleanly. The organic layer contains your cyclopropanamine.
-
Issue: "My cyclopropylamine is volatile and I lost it during concentration."
-
Cause: Low molecular weight cyclopropanamines (e.g., phenylcyclopropylamine) have significant vapor pressure.
-
Solution (In-Situ Salt Formation):
-
Do not concentrate the free base to dryness.
-
After the organic extraction, dry over Na₂SO₄, filter, and immediately add 1.05 equiv of HCl in dioxane/ether .
-
Isolate the stable, non-volatile hydrochloride salt via filtration.
-
Module 2: Copper & Palladium Removal (Scavenging & Extraction)[2]
Context: Cyclopropanamines act as ligands, binding Pd(II) and Cu(I) tightly. Simple filtration often fails because the metal is soluble as part of the product complex.[2]
🧪 Protocol: The "Ammonia Break" for Copper
Use this for Simmons-Smith or Cu-catalyzed carbene reactions.
-
Quench: Dilute reaction with EtOAc or DCM.
-
Wash 1: Wash with 10% aqueous NH₄OH saturated with NH₄Cl .
-
Observation: Repeat the wash until the aqueous layer is colorless.
-
Wash 2: Brine wash to remove residual ammonia.
🧪 Protocol: Solid-Supported Scavenging for Palladium
Use this for Suzuki/Buchwald couplings on the cyclopropane ring.
Step-by-Step Scavenger Screening:
-
Selection: For basic amines, avoid acidic scavengers (like sulfonic acid resins) which will bind your product.
-
Recommended: Si-TMT (Trimercaptotriazine) or Si-Thiol . These bind soft metals (Pd, Ru) without retaining the hard amine base.
-
-
Loading: Add 3–5 equivalents of scavenger (relative to residual metal, not product). If metal content is unknown, use 10 wt% relative to the crude mass.
-
Conditions: Stir at 40–50°C for 4 hours. Heat is often required to overcome the kinetic barrier of the Pd-amine chelate.
-
Filtration: Filter through a 0.45 µm PTFE pad.
-
Validation: Check Pd levels via ICP-MS. Target <10 ppm (Oral) or <1 ppm (Parenteral).[7]
Module 3: Visualizing the Purification Logic
Diagram 1: Decision Matrix for Purification
This logic tree helps you select the method based on the chemical properties of the impurity.
Caption: Decision tree for selecting the optimal purification method based on metal identity and product solubility.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use activated carbon for everything? A: You can, but with risks. Activated carbon is non-selective. For cyclopropanamines, which often have lipophilic domains, carbon can adsorb up to 20–30% of your product along with the metal.
-
Recommendation: Use carbon only for early-stage intermediates. For final steps, use selective Si-TMT or MP-TMT scavengers to minimize yield loss.
Q: My cyclopropane ring opened during acid workup. What happened? A: While cyclopropanes are generally stable to base, electron-donating groups (like the amine) can stabilize the carbocation formed upon protonation, facilitating ring opening.
-
Fix: Avoid strong aqueous acids (HCl, H₂SO₄) during extraction. Use buffered solutions (Ammonium Chloride, pH ~5) or weak acids (Citric Acid). For salt formation, use anhydrous HCl in ether at 0°C and filter immediately.
Q: The Si-TMT scavenger didn't lower the Pd ppm enough. A: This usually indicates kinetic trapping. The Pd is bound so tightly to your amine that the scavenger cannot access it at room temperature.
-
Fix: Increase temperature to 50°C and reaction time to 12–16 hours . Alternatively, add a small amount of a "shuttle" solvent like MeOH or THF if the reaction is in pure toluene/DCM to improve resin swelling.
Module 5: Quantitative Data & Specifications
Scavenger Efficiency Comparison (Pd Removal from Amine)
Data based on 1000 ppm initial Pd concentration in amine solution.
| Scavenger Type | Functional Group | Residual Pd (ppm) | Product Recovery (%) | Best For |
| Si-TMT | Trimercaptotriazine | < 5 | > 95% | General Pd removal |
| Si-Thiol | Thiol (-SH) | 10–50 | > 92% | Ag, Hg, some Pd |
| Activated Carbon | N/A | < 10 | 70–85% | Bulk/Cheap removal |
| MP-TMT | Macroporous TMT | < 2 | > 95% | Large scale, flow chem |
Diagram 2: Scavenger Optimization Workflow
How to methodically reduce metal content without losing product.
Caption: Step-by-step workflow for screening and optimizing solid-supported metal scavengers.
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Phillips, A. et al. Organic Process Research & Development, 2023. [Link] Supports the efficacy of Si-TMT and comparison with carbon.
-
Metal Scavengers for Pharmaceutical Amine Purification: Biotage Application Note AN102. [Link] Source for scavenger efficiency data tables and protocols.
-
Removal of Copper from Click Reactions: Meldal, M. et al. Chemical Reviews, 2008. [Link] Details the ammonia/EDTA wash protocols for Cu removal.
-
ICH Q3D Elemental Impurities Guidance: International Council for Harmonisation (ICH). [Link] Establishes the regulatory limits (<10 ppm) cited in the text.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Copper-catalyzed Buchner reaction and phenyl cyclopropanation through diyne cyclization - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02371D [pubs.rsc.org]
- 7. sopachem.com [sopachem.com]
Enhancing metabolic stability of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Topic: Metabolic Stability Optimization for (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Development Professionals
Welcome to the Technical Support Knowledge Base. This guide addresses the specific metabolic liabilities of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine , a potent tranylcypromine (TCP)-derived inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A)[1]. While the trans-cyclopropylamine pharmacophore is strictly required for covalent adduction to the FAD cofactor of LSD1[1][2], the para-benzyloxy group introduces significant Phase I metabolic vulnerabilities[3].
Below, you will find troubleshooting guides, structural optimization strategies, and self-validating experimental protocols to overcome rapid intrinsic clearance (
Diagnostic Overview: The Metabolic Liability Pathway
The primary driver of metabolic instability in benzyloxy-substituted cyclopropanamines is Cytochrome P450 (CYP)-mediated O-dealkylation [4][5]. CYPs (particularly CYP3A4 and CYP2D6) oxidize the benzylic
Caption: Metabolic pathways and medicinal chemistry optimization strategies for benzyloxy-cyclopropanamines.
Troubleshooting & FAQs (Medicinal Chemistry & DMPK)
Q1: Our compound exhibits a half-life (
Q2: How can we chemically optimize the benzyloxy group to enhance microsomal stability without losing LSD1 potency? A2: The benzyloxy group occupies a critical, deep hydrophobic pocket in the LSD1 active site[2]. To enhance stability while maintaining target engagement, employ the following strategies:
-
Deuteration: Replace the benzylic protons with deuterium (
). This exploits the kinetic isotope effect (KIE); because the C-D bond is stronger than the C-H bond, it increases the activation energy required for the rate-limiting hydrogen abstraction step by CYP450. -
Bioisosteric Replacement: Substitute the phenyl ring of the benzyloxy group with electron-deficient heterocycles (e.g., 2-fluoropyridine or pyrimidine)[1][8]. This reduces the electron density of the ether oxygen and the benzylic carbon, rendering it less susceptible to oxidative attack while maintaining the spatial geometry required for LSD1 binding.
Q3: We observe time-dependent inhibition (TDI) of CYPs during our HLM assays. Is this an assay artifact? A3: No, this is an inherent mechanistic feature of the pharmacophore. Cyclopropylamines are well-documented mechanism-based inactivators (suicide inhibitors) of FAD-dependent amine oxidases and various CYPs[9]. The cyclopropylamine ring undergoes single-electron oxidation by CYPs, leading to ring-opening and the formation of a highly reactive radical species that covalently binds to the CYP heme or apoprotein[9].
Data Presentation: Impact of Structural Modifications
The following table summarizes the expected pharmacokinetic and pharmacodynamic shifts when applying structural optimization strategies to the parent scaffold[1][8].
| Compound Modification | HLM | HLM | LSD1 | Primary Metabolic Liability |
| Parent (Benzyloxy) | < 15.0 | > 90.0 | 12.5 | Rapid CYP3A4 O-dealkylation |
| Benzylic- | 35.5 | 39.0 | 13.0 | Slower O-dealkylation (KIE) |
| 2-Fluoropyridyl-methoxy | > 60.0 | < 15.0 | 8.2 | Cyclopropylamine oxidation |
| Trifluoromethoxy | > 120.0 | < 5.0 | > 500.0 | Loss of target binding affinity |
Note: While trifluoromethoxy offers supreme metabolic stability by completely blocking oxidation, it often fails to provide the necessary pi-pi stacking/hydrophobic interactions required for potent LSD1 inhibition.
Validated Experimental Protocols
To ensure data trustworthiness, your in vitro ADME assays must act as self-validating systems. The following protocols detail the causality behind each procedural step.
Protocol A: Human Liver Microsome (HLM) Stability Assay
Objective: Determine the intrinsic clearance (
Caption: Standard workflow for determining intrinsic clearance (
Step-by-Step Methodology:
-
Preparation: Prepare a reaction mixture containing 0.5 mg/mL pooled Human Liver Microsomes (HLM) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4)[7][10].
-
Causality: pH 7.4 mimics physiological conditions, and 0.5 mg/mL protein ensures linear enzyme kinetics without excessive non-specific protein binding.
-
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Causality: Allows the highly lipophilic benzyloxy compound to fully equilibrate with the microsomal lipid membranes before the reaction starts.
-
-
Initiation: Add NADPH to a final concentration of 1 mM to initiate the reaction[9][10].
-
Causality: NADPH is the obligate electron donor for Cytochrome P450 reductase. Without it, CYP-mediated Phase I oxidation cannot occur[9].
-
-
Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 min), remove a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., tolbutamide).
-
Causality: Cold ACN instantly precipitates the microsomal proteins, halting all enzymatic activity and extracting the remaining small molecule for analysis.
-
-
Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification of the parent compound[10].
Protocol B: CYP Phenotyping (Reaction Phenotyping)
Objective: Identify which specific CYP isoform is responsible for the O-dealkylation.
-
Inhibitor Setup: Prepare parallel HLM reaction mixtures (as in Protocol A) but pre-incubate each with a specific, validated CYP inhibitor[3][7]:
- -naphthoflavone (1 µM) for CYP1A2
-
Sulfaphenazole (5 µM) for CYP2C9
-
Quinidine (1 µM) for CYP2D6
-
Ketoconazole (1 µM) for CYP3A4
-
Execution: Proceed with the NADPH initiation and 30-minute quenching step.
-
Data Interpretation: Calculate the % remaining of the parent compound. If the compound is heavily degraded in all tubes except the ketoconazole tube, CYP3A4 is the primary metabolizing enzyme responsible for the benzyloxy cleavage.
References
-
Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. Semantic Scholar.[Link]
-
Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC. National Institutes of Health (NIH).[Link]
-
Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators. ACS Publications.[Link]
-
Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC. National Institutes of Health (NIH).[Link]
-
Use of Bioconjugation with Cytochrome P450 Enzymes. eScholarship@McGill.[Link]
-
Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Dovepress.[Link]
-
The Inactivation of Cytochrome P450 3A5 by 17α-Ethynylestradiol Is Cytochrome b5-Dependent. DOI.org.[Link]
-
Experimental and computational investigation of affinity and selectivity factors in CYP2D6 and CYP3A4 mediated metabolism. Gupea.[Link]
-
Alkoxyresorufin O-dealkylase activities by in vitro-expressed cytochrome P450 1A4 and 1A5. ResearchGate.[Link]
Sources
- 1. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 5. dovepress.com [dovepress.com]
- 6. Making sure you're not a bot! [gupea.ub.gu.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing MAO Liability in Tranylcypromine Analogues
Topic: Addressing off-target MAO inhibition in tranylcypromine (TCP) analogues. Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. Objective: To provide a rigorous, self-validating framework for designing TCP analogues with high LSD1 selectivity and minimal MAO-A/B off-target activity.
Introduction: The Selectivity Challenge
Tranylcypromine (TCP) is a privileged scaffold for inhibiting flavin-dependent amine oxidases. While originally developed as a non-selective Monoamine Oxidase (MAO) inhibitor, it is now a primary starting point for developing Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors for oncology.
The Problem: The catalytic cores of MAO-A, MAO-B, and LSD1 share high structural homology (FAD-dependent oxidation). Consequently, TCP analogues designed for LSD1 often retain potent MAO inhibitory activity. This "off-target" MAO inhibition poses significant safety risks, including the "cheese effect" (hypertensive crisis due to tyramine accumulation) and serotonin syndrome.
This guide provides technical solutions to decouple LSD1 potency from MAO affinity through rational design and rigorous biochemical profiling.
Module 1: Molecular Design & SAR Troubleshooting
Q1: I need to abolish MAO activity but my analogues keep hitting MAO-A/B. What structural modifications are most effective?
Technical Insight: The active site of LSD1 is significantly larger and more open than the hydrophobic tunnels of MAO-A and MAO-B. You must exploit this volume difference.
Troubleshooting Steps:
-
Target the Amino Group (N-Substitution):
-
Action: Introduce bulky groups on the cyclopropylamine nitrogen.
-
Rationale: MAO-A/B active sites are sterically restricted around the flavin cofactor. Large N-substituents (e.g., benzamides, biaryls) clash with the MAO "entrance loop" residues (e.g., Phe208 in MAO-A) but are accommodated by the spacious LSD1 substrate-binding cleft.
-
Example: N-alkylation with 4-cyanobenzyloxy groups often retains LSD1 potency while obliterating MAO activity.
-
-
Modify the Phenyl Ring (4-Position):
-
Action: Substitution at the para-position of the phenyl ring.
-
Rationale: The LSD1 active site extends deeply beyond the phenyl ring binding pocket. Elongated substituents here (e.g., biphenyls, piperazines) can interact with distal LSD1 residues (like Asp555) that do not exist in MAO.
-
-
Check Stereochemistry:
-
Action: Isolate and test enantiomers.
-
Rationale: (+)-trans-TCP is typically the more potent MAO inhibitor. Some LSD1-selective series favor the (-)-trans isomer or specific substituted stereoisomers. Do not rely on racemic data.
-
Q2: My bulky analogue lost MAO activity but also lost LSD1 potency. Why?
Technical Insight: While the LSD1 pocket is large, it is not infinite. You may have introduced a steric clash with the FAD cofactor itself or the "tower domain" interface.
Troubleshooting Steps:
-
Verify Linker Length: If using N-substitution, ensure the linker (alkyl chain or amide) places the bulky group outside the immediate FAD cavity. A linker that is too short forces the bulk into the catalytic center, preventing the cyclopropylamine warhead from engaging FAD.
-
Analyze Electronic Effects: TCP inhibits via a Single Electron Transfer (SET) mechanism leading to ring opening. Strongly electron-withdrawing groups on the phenyl ring can destabilize the radical cation intermediate, reducing the rate of inactivation (
) for both enzymes.
Visualization: SAR Decision Tree
Caption: Decision logic for optimizing TCP analogues. Blue nodes represent checkpoints; Grey nodes represent corrective synthetic strategies.
Module 2: Biochemical Assay Troubleshooting
Q3: My IC50 values are inconsistent between runs. How do I fix this?
Technical Insight: TCP analogues are Mechanism-Based Inactivators (MBIs) . They inhibit the enzyme irreversibly in a time-dependent manner.[1] Standard IC50 assays are sensitive to pre-incubation time.[2]
Troubleshooting Steps:
-
Standardize Pre-incubation: You must pre-incubate the enzyme with the inhibitor for a fixed time (e.g., 30 mins) before adding the substrate. Without this, the IC50 reflects a mix of binding affinity (
) and inactivation rate ( ), making it dependent on how fast you pipette. -
Switch to
: For irreversible inhibitors, IC50 is not a physical constant (it decreases as time increases). The gold standard metric is the second-order rate constant of inactivation, .-
Protocol: Measure enzyme activity at multiple inhibitor concentrations over varying time points.
-
Q4: I see inhibition in the fluorescence assay, but it disappears in orthogonal assays. Is this a false positive?
Technical Insight: Many MAO/LSD1 assays use a peroxidase-coupled system (Amplex Red). The reaction is: Substrate + O2 -> Product + H2O2 H2O2 + Amplex Red + HRP -> Resorufin (Fluorescent)
Common Artifacts:
-
HRP Inhibition: Your compound might be inhibiting Horseradish Peroxidase (HRP), not MAO/LSD1.
-
H2O2 Scavenging: Your compound might react directly with H2O2 (common with hydrazines or oxidizable groups).
-
Quenching: The compound might quench Resorufin fluorescence.
Validation Protocol:
-
The "H2O2 Counterscreen": Run the assay without MAO/LSD1. Add a known concentration of H2O2 + HRP + Amplex Red + Your Compound.
-
Result: If fluorescence decreases compared to control, your compound interferes with the detection system.
-
-
Use a Direct Assay: Validate hits using an HPLC/MS-based assay (measuring substrate depletion or product formation directly) to bypass the coupled system.
Visualization: Assay Validation Workflow
Caption: Workflow to filter out assay interference artifacts before proceeding to kinetic characterization.
Experimental Protocols
Protocol A: Determination of (Irreversible Inhibition)[2]
Purpose: To quantify the potency of covalent inhibitors independent of incubation time.
Materials:
-
Recombinant Human MAO-A or MAO-B (membrane preparations).
-
Substrate: Kynuramine (non-fluorescent, becomes fluorescent 4-hydroxyquinoline upon oxidation).
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
Steps:
-
Preparation: Prepare 5-7 concentrations of the inhibitor (e.g., 0.1x to 10x the estimated
). -
Incubation: Incubate Enzyme + Inhibitor at 37°C.
-
Sampling: At specific time points (
= 0, 5, 10, 20, 30, 60 min), remove an aliquot. -
Activity Measurement: Dilute the aliquot 1:10 into a solution containing a saturating concentration of Kynuramine. This "jump dilution" stops further inhibitor binding and measures remaining enzyme activity.
-
Data Analysis:
Protocol B: Reversibility Check (Washout Study)
Purpose: To confirm if an analogue retains the irreversible mechanism of TCP.
Steps:
-
Incubate Enzyme + Inhibitor (at 10x IC50) for 60 min.
-
Dialyze the mixture or perform rapid ultrafiltration (spin column) to remove unbound inhibitor.
-
Resuspend enzyme and measure activity.
-
Interpretation:
Data Summary: Active Site Comparison
| Feature | MAO-A | MAO-B | LSD1 (KDM1A) | Implication for Design |
| Substrate Cavity | Hydrophobic, single cavity (550 ų) | Bipartite: Entrance & Substrate cavity (700 ų) | Very large, open cleft (>1200 ų) | Large N-substituents fit LSD1 but not MAO. |
| Entrance Loop | Phe208 (Gatekeeper) | Ile199 (Gatekeeper) | Open interface with Tower Domain | Steric bulk at entrance blocks MAO access. |
| Mechanism | Flavin-dependent oxidation | Flavin-dependent oxidation | Flavin-dependent oxidation | Core warhead (cyclopropylamine) works for all. |
| Inhibition Type | Irreversible (N5 adduct) | Irreversible (N5 adduct) | Irreversible (N5 adduct) | Kinetics ( |
References
-
LSD1 vs MAO Structural Biology
- Title: Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine.
- Source: Biochemistry (2007).
-
URL:[Link]
-
SAR of TCP Analogues
-
Assay Interference & Methodology
-
Kinetic Analysis (
):
Sources
- 1. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Psychopharmacotherapy with the MAO-inhibitor Tranylcypromine Key Aspects and Trends in Theory and Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD | MDPI [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Stereochemical Profiling of LSD1 Inhibitors: A Comparative Guide to (1S,2R) vs. (1R,2S) Tranylcypromine Derivatives
Executive Summary
Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic enzyme responsible for the flavin adenine dinucleotide (FAD)-dependent demethylation of histone H3[1]. Aberrant LSD1 activity is a primary driver in various malignancies, particularly acute myeloid leukemia (AML)[2]. Tranylcypromine (TCP), a classic monoamine oxidase (MAO) inhibitor, serves as the foundational scaffold for irreversible LSD1 inhibitors[2].
Because the cyclopropylamine ring of TCP contains two chiral centers, the trans-isomer exists as two distinct enantiomers: (1S,2R) and (1R,2S) . This guide provides an in-depth technical comparison of how these two stereoisomers behave within the LSD1 catalytic pocket, detailing the structural causality behind their divergent potencies, adduct formations, and selectivity profiles.
Mechanistic Grounding: LSD1 Inhibition & The FAD Adduct
LSD1 shares significant structural homology with MAO-A and MAO-B, utilizing an FAD cofactor to oxidize the nitrogen-carbon bond of methylated lysines[3]. TCP-based inhibitors function as "suicide substrates." Upon entering the catalytic site, the cyclopropyl ring is forced open via a single-electron transfer mechanism, resulting in a covalent adduct with the FAD cofactor that irreversibly halts enzyme activity[1].
The stereochemistry of the cyclopropyl ring strictly dictates the trajectory of this nucleophilic attack. Because the LSD1 active site is substantially larger than the restricted MAO pockets[1], the spatial orientation of the (1S,2R) versus (1R,2S) isomers leads to entirely different FAD adducts, profoundly impacting both potency and off-target MAO inhibition.
Fig 1. LSD1 demethylation pathway and stereospecific covalent FAD modification by TCP isomers.
Activity Comparison: (1S,2R) vs. (1R,2S) Isomers
The superiority of one isomer over the other is not absolute; it is highly dependent on the steric bulk of the substituents attached to the TCP amine group.
Unsubstituted TCP
For the bare tranylcypromine scaffold, the (1R,2S) enantiomer is a slightly more potent inhibitor of LSD1 than the (1S,2R) enantiomer (K_i of 168 µM vs. 284 µM)[3]. Without bulky substituents, the small molecule easily fits into the pocket, and the intrinsic reactivity of the (1R,2S) orientation toward the N(5) position of the flavin ring drives this slight preference[4].
Substituted TCP Derivatives (The "R" Group Effect)
When researchers attach large functional groups to improve LSD1 selectivity over MAOs, the stereochemical preference often shifts dramatically:
-
Lysine-PCPA Conjugates (NCD Series): In compounds like NCD18 and NCD25, the (1R,2S) isomers are 4 to 11 times more potent than their (1S,2R) counterparts[5]. Structural simulations reveal that the (1R,2S) configuration perfectly aligns the bulky substituents into two distinct hydrophobic pockets within LSD1, whereas the (1S,2R) isomer can only access one[6]. However, simply changing the terminal group (as in NCD41) flips the preference, making the (1S,2R) isomer 4 times more potent[5].
-
Benzyl-Carbamate Derivatives: In a series of highly potent, pure diastereomers developed by Valente et al., compounds bearing the (1S,2R) configuration at the cyclopropyl ring (e.g., isomers 11b and 11d) were 8.2- to 11-fold more potent than their (1R,2S) equivalents[7]. Crucially, the (1S,2R) isomers exhibited near-complete inactivity against MAO-B, yielding an exceptional selectivity profile[7].
Quantitative Data Summary
| Compound Class | Representative | (1R,2S) Potency | (1S,2R) Potency | Preferred Isomer | Primary Adduct Formed |
| Unsubstituted TCP | Tranylcypromine | K_i = 168 µM | K_i = 284 µM | (1R,2S) | N(5) Adduct |
| Lysine-Conjugate | NCD25 | IC_50 ~ 0.12 µM | IC_50 ~ 0.48 µM | (1R,2S) | N(5) Adduct |
| Benzyl-Carbamate | Compound 11 | IC_50 = 0.36 µM | IC_50 = 0.03 µM | (1S,2R) | C(4a) / Cyclic Adduct |
(Note: Potency values are derived from respective in vitro enzyme assays[7],[5],[3].)
Structural Biology & Causality of Adduct Divergence
The causality behind these shifting preferences lies in the geometry of the FAD adducts.
-
(1R,2S) Adducts: Typically form an N(5) adduct where the phenyl ring extends "vertically" into the catalytic cavity[4]. This orientation is highly favorable for linear or moderately bulky substituents that can thread into the upper hydrophobic crevices of LSD1.
-
(1S,2R) Adducts: Often form a C(4a) adduct or a five-membered cyclic adduct[1]. This forces the phenyl ring and its substituents into a "horizontal" orientation. For highly bulky, branched derivatives (like the benzyl-carbamates), this horizontal orientation prevents severe steric clashes with the catalytic wall, explaining why the (1S,2R) configuration suddenly becomes 10-fold more potent for these specific chemotypes[7].
Experimental Protocols: Evaluating Isomer Activity
To objectively evaluate and validate the performance of these stereoisomers, a self-validating workflow combining chiral resolution, biochemical counter-screening, and cellular target engagement must be employed.
Fig 2. Experimental workflow for the isolation and biological evaluation of TCP stereoisomers.
Step-by-Step Methodology
Step 1: Enantiospecific Resolution
-
Rationale: Racemic mixtures mask the true kinetic parameters of the individual isomers.
-
Protocol: Subject the synthesized racemic TCP derivatives to chiral High-Performance Liquid Chromatography (HPLC) using a stationary phase such as Chiralpak AD-H. Confirm the absolute configuration of the separated peaks via X-ray crystallography or vibrational circular dichroism (VCD)[7].
Step 2: HRP-Coupled Enzyme Assay (In Vitro Potency)
-
Rationale: LSD1 demethylation produces hydrogen peroxide (H2O2) as a stoichiometric byproduct. Horseradish peroxidase (HRP) utilizes this H2O2 to oxidize a fluorogenic substrate (e.g., Amplex Red), providing a direct, real-time readout of enzyme activity[5].
-
Protocol:
-
Incubate recombinant LSD1 (10-50 nM) with varying concentrations of the pure (1S,2R) or (1R,2S) isomer in a buffer (50 mM Tris-HCl, pH 7.5) for 30 minutes to allow covalent adduct formation.
-
Add the substrate mixture (dimethylated H3K4 peptide, HRP, and Amplex Red).
-
Measure fluorescence (Ex/Em = 530/590 nm) over 30 minutes.
-
Self-Validation: Run parallel counter-screens against recombinant MAO-A and MAO-B to calculate the Selectivity Index (SI).
-
Step 3: Cellular Target Engagement (In Vivo Validation)
-
Rationale: In vitro potency does not guarantee cell permeability or in vivo efficacy. LSD1 represses differentiation genes in leukemia; inhibiting it should derepress these targets[8].
-
Protocol:
-
Treat AML cell lines (e.g., NB4 or THP-1) with the selected isomer for 48-72 hours.
-
Extract total RNA and perform RT-qPCR for known LSD1 target genes, specifically GFI1b and ITGAM (CD11b)[8].
-
Self-Validation: A true LSD1 inhibitor will show a dose-dependent upregulation of GFI1b/ITGAM mRNA, correlating tightly with the biochemical IC_50, confirming on-target cellular mechanism of action.
-
References
-
Binda, C., et al. (2010). "Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1." Biochemistry, 49(38), 8240-8248. (Referenced via[3],[9]).
-
Valente, S., et al. (2015). "Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies." ACS Medicinal Chemistry Letters, 6(2), 173-177. 8
-
Itoh, Y., et al. (2014). "Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates." Computational and Structural Biotechnology Journal, 9, e201402002. 5
-
Zheng, Y., et al. (2025). "Unravelling the target landscape of tranylcypromines for new drug discovery." Acta Pharmaceutica Sinica B. 1
Sources
- 1. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. US9181198B2 - Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Benchmarking Epigenetic Therapeutics: (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine vs. GSK2879552
Lysine-specific demethylase 1 (LSD1, also known as KDM1A) has emerged as a high-value epigenetic target in oncology, particularly for acute myeloid leukemia (AML) and small cell lung cancer (SCLC)[1]. LSD1 functions as a flavin adenine dinucleotide (FAD)-dependent amine oxidase, repressing gene transcription by removing mono- and di-methyl groups from Lysine 4 of Histone H3 (H3K4me1/2)[2].
As a Senior Application Scientist, I frequently evaluate the transition of epigenetic tool compounds into clinical candidates. This guide provides an objective, data-driven comparison between two prominent irreversible LSD1 inhibitors: the highly selective preclinical tool (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine (a 4-benzyloxy tranylcypromine derivative) and the clinically advanced GSK2879552 .
Structural Divergence & Mechanistic Causality
Both compounds originate from the tranylcypromine (TCP) scaffold, a classic monoamine oxidase (MAO) inhibitor. However, TCP itself lacks selectivity and potency for LSD1. The structural modifications made to these two derivatives dictate their divergent applications.
-
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine: This compound features a bulky 4-benzyloxy substitution directly on the phenyl ring of the TCP core. The Causality: The catalytic cleft of LSD1 is significantly larger than the active sites of MAO-A and MAO-B. The addition of the bulky benzyloxy group acts as a steric key—it perfectly occupies the spacious LSD1 cavity while physically clashing with the smaller MAO pockets, granting exquisite target selectivity[3][4]. Furthermore, the (1S,2R) stereochemistry is critical; LSD1 preferentially binds this enantiomer due to the specific spatial orientation required to attack the FAD cofactor[5].
-
GSK2879552: Developed by GlaxoSmithKline, this compound utilizes an N-substitution strategy on the cyclopropylamine ring rather than the phenyl ring. The Causality: While phenyl-substitutions are excellent for in vitro selectivity, they often suffer from poor pharmacokinetic properties. N-alkylation improves aqueous solubility, metabolic stability, and cell permeability, transforming the TCP scaffold into an orally bioavailable drug suitable for human clinical trials[2][6].
Both compounds act as mechanism-based suicidal inactivators. Upon entering the active site, the cyclopropylamine ring undergoes a single-electron transfer mediated by the FAD cofactor, leading to ring-opening and the formation of an irreversible covalent adduct with FAD, permanently terminating enzyme activity[2].
Fig 1: Mechanism of TCP-derived LSD1 inhibitors forming covalent adducts with the FAD cofactor.
Quantitative Performance Benchmarking
When selecting an inhibitor for an assay or a pipeline, the choice between a tool compound and a clinical candidate depends heavily on the required potency, selectivity, and bioavailability. The table below synthesizes the quantitative performance of both inhibitors.
| Parameter | GSK2879552 | (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine |
| Inhibitor Class | Irreversible, FAD-directed | Irreversible, FAD-directed |
| Structural Modification | N-substituted TCP | Phenyl-substituted (C4) TCP |
| LSD1 IC₅₀ (Enzymatic) | 16 - 24 nM[1][7] | Low nanomolar (<50 nM)[3][4] |
| LSD1 | 1.7 µM[1][8] | Sub-micromolar |
| Selectivity (vs MAO-A/B) | >1000-fold[7] | Highly selective (Steric exclusion)[3] |
| Primary Application | Phase 1 Clinical Trials (SCLC, AML)[6][8] | Preclinical in vitro mechanistic studies |
| Bioavailability | High (Orally active)[6] | Limited (Optimized for target binding, not PK) |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, evaluating these compounds requires a two-tiered approach: an in vitro cell-free enzymatic assay to establish direct binding kinetics, followed by a cellular assay to confirm target engagement and epigenetic modulation.
Protocol A: FAD-Coupled Amplex Red Enzymatic Assay
The Causality: LSD1 demethylation of H3K4 produces formaldehyde and hydrogen peroxide (H₂O₂). By coupling this reaction with Horseradish Peroxidase (HRP) and Amplex Red, the H₂O₂ oxidizes Amplex Red into highly fluorescent resorufin. This continuous kinetic readout is mandatory for irreversible inhibitors, as their
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.0, 1 mM CHAPS, 0.03% BSA) to stabilize the recombinant enzyme and prevent non-specific plastic binding[8].
-
Enzyme-Inhibitor Pre-incubation: Incubate 5 nM recombinant LSD1 with a titration series (0.1 nM to 10 µM) of GSK2879552 or the Benzyloxy-TCP derivative for 30 minutes at room temperature. Critical Insight: Because these are mechanism-based covalent inactivators, pre-incubation without the substrate is essential to allow the irreversible FAD adduct to form.
-
Detection Mix Addition: Add 1 U/mL HRP and 10 µM Amplex Red to all wells[9].
-
Reaction Initiation: Add 2.5 µM of the H3K4me2 peptide substrate to initiate the demethylation reaction[9].
-
Kinetic Measurement: Immediately transfer to a microplate reader. Measure fluorescence intensity (Ex: 531 nm / Em: 595 nm) continuously for 60 minutes. Calculate the
by fitting the rate of fluorescence increase to a standard dose-response curve.
Fig 2: Step-by-step workflow for the FAD-dependent Amplex Red LSD1 enzymatic inhibition assay.
Protocol B: Cellular Target Engagement (Histone Extraction & Immunoblotting)
The Causality: Enzymatic inhibition does not guarantee cellular efficacy. To validate that the inhibitor crosses the cell membrane and functions in the nuclear compartment, researchers must measure the direct epigenetic consequence: the accumulation of the H3K4me2 mark.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed sensitive cancer cell lines (e.g., MV4-11 AML cells) and treat with inhibitors (0.1 - 5 µM). Critical Insight: Incubate for a minimum of 48 to 72 hours. Epigenetic modifications require multiple cell division cycles to accumulate detectable changes in bulk histone methylation; short incubations will yield false negatives.
-
Acidic Histone Extraction: Harvest cells and lyse in a hypotonic buffer to isolate nuclei. Extract histones using 0.2 M HCl overnight at 4°C. Acid extraction specifically enriches highly basic histone proteins while precipitating out cytoplasmic and non-chromatin nuclear proteins, drastically reducing background noise.
-
Immunoblotting: Resolve the neutralized histone extracts via SDS-PAGE. Probe with highly specific primary antibodies against H3K4me2. Use an anti-total Histone H3 antibody as the internal loading control to quantify the relative fold-change in methylation.
Conclusion & Application Strategy
The selection between these two compounds relies entirely on the experimental objective:
-
Use (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine when conducting fundamental structural biology studies, X-ray crystallography, or in vitro biochemical assays where maximum steric exclusion of MAO targets is the primary goal.
-
Use GSK2879552 when designing in vivo xenograft models, translational oncology workflows, or multi-day cellular proliferation assays where compound stability, cellular penetrance, and clinical relevance are paramount.
References
-
BenchChem. "A Comparative Guide to LSD1 Inhibitors: SP2509 vs. GSK2879552". 1
-
MedChemExpress. "GSK2879552 | LSD1 Inhibitor". 6
-
Selleck Chemicals. "GSK2879552 Dihydrochloride | LSD1 Inhibitor". 8
-
Axon Medchem. "GSK-LSD1 | LSD1 inhibitor". 7
-
TargetMol. "GSK2879552 | Histone Demethylase". 9
-
ACS Medicinal Chemistry Letters. "Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles".2
-
Pharmaceuticals (NIH PMC). "Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies". 3
-
European Journal of Medicinal Chemistry (NIH PMC). "Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation". 4
-
United States Patent Office. "Optically active N-substituted aryl- or heteroaryl-cyclopropylamine derivatives". 5
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. GSK2879552 | Histone Demethylase | TargetMol [targetmol.com]
X-ray crystallography validation of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine structure
[1][2][3]
Executive Summary
In the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors, stereochemistry is not merely a detail—it is the determinant of potency.[2] The scaffold (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine represents a critical class of tranylcypromine derivatives where the (1S,2R) absolute configuration is required for optimal FAD-adduct formation within the enzyme's active site.[1][2][3]
This guide compares the Single Crystal X-ray Diffraction (SC-XRD) validation workflow against alternative structural determination methods (NMR, Chiral HPLC, Optical Rotation). While high-throughput methods offer speed, only SC-XRD provides the absolute stereochemical certainty required for IND-enabling studies and structure-activity relationship (SAR) modeling.[1][3]
The Chirality Challenge in LSD1 Inhibitors
Cyclopropylamines function as mechanism-based inactivators of LSD1.[1][4] The inhibition mechanism involves a single-electron transfer (SET) to the FAD cofactor, followed by ring opening and covalent adduct formation.[2] This process is highly stereospecific:
-
Target Isomer: (1S,2R) – Aligns the amine lone pair for optimal SET and places the benzyloxy tail into the hydrophobic substrate channel.[2]
-
Alternative Isomer: (1R,2S) – Often shows significantly reduced potency (10-100x lower
) or off-target activity against MAO-A/B.[1][3]
The Problem: Standard asymmetric synthesis (e.g., using chiral auxiliaries) or Chiral HPLC separation yields enantiomerically enriched samples, but neither method inherently proves the absolute configuration without a reference standard.[2]
Comparative Analysis: Validation Methodologies
The following table objectively compares the performance of X-ray crystallography against standard alternatives for validating this specific pharmacophore.
Table 1: Structural Validation Performance Matrix
| Feature | Method A: SC-XRD (Gold Standard) | Method B: NMR (NOE/COSY) | Method C: Chiral HPLC/SFC | Method D:[1][3] VCD (Vibrational Circular Dichroism) |
| Primary Output | Absolute Configuration (Flack Parameter) | Relative Stereochemistry (cis/trans) | Enantiomeric Excess (% ee) | Absolute Configuration (Calculated) |
| Certainty Level | Definitive (100%) | Inferential (Low for enantiomers) | Comparative (Requires Standard) | High (Requires good DFT match) |
| Sample Requirement | Single Crystal (>0.1 mm) | Solution (mg scale) | Solution (µg scale) | Solution (mg scale, high conc) |
| Turnaround Time | 24–72 Hours | 1–2 Hours | 30 Minutes | 2–5 Days (Calc. heavy) |
| Limitations | Requires crystalline solid (often salt form) | Cannot distinguish enantiomers alone | Retention time drift; no structural proof | Computationally intensive; solvent effects |
| Regulatory Weight | Highest (FDA/EMA Preferred) | Supportive | Quality Control (QC) only | Supportive |
Experimental Protocol: X-ray Validation Workflow
To achieve the definitive (1S,2R) assignment, the free base amine is often oily or low-melting.[2] The protocol below utilizes a salt-formation strategy to generate diffraction-quality crystals.
Step 1: Salt Formation & Crystallization[2]
-
Rationale: The hydrochloride or tartrate salt increases the melting point and introduces heavy atoms (Cl) or additional chiral centers (Tartrate) to assist in space group determination.[3]
-
Protocol:
-
Dissolve 50 mg of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine in 0.5 mL minimal hot ethanol.
-
Add 1.05 equivalents of 1M HCl in diethyl ether dropwise.
-
Allow the solution to cool slowly to RT, then place in a vapor diffusion chamber with pentane as the anti-solvent.
-
Target: Colorless prisms or needles appearing within 24-48 hours.
-
Step 2: Data Collection
-
Instrument: Rigaku XtaLAB or Bruker D8 QUEST (Mo-K\alpha or Cu-K\alpha radiation).[1][3]
-
Temperature: 100 K (Cryostream) to reduce thermal motion (B-factors).
-
Strategy: Collect full sphere of data to maximize redundancy, essential for accurate Flack parameter determination in light-atom structures (if using Cu source) or relying on the Cl anomalous signal (if using Mo source).
Step 3: Structure Solution & Refinement
-
Space Group: Expect a chiral space group (e.g., P2₁ or P2₁2₁2₁) due to the enantiopure nature.
-
Absolute Config check:
-
Flack Parameter (x):
- (with small esd, e.g., < 0.05) confirms the correct absolute structure.
- indicates the inverted structure (wrong enantiomer).
-
Visualizing the Validation Logic
The following diagram illustrates the critical decision pathway where X-ray crystallography serves as the "Go/No-Go" gate before biological screening.
Caption: Logical workflow ensuring only the validated (1S,2R) isomer proceeds to costly biological assays.
Mechanism of Action: Why Stereochemistry Matters
The (1S,2R) configuration is not arbitrary.[2] The benzyloxy substituent extends the pharmacophore, interacting with the larger binding pocket of LSD1.[2] The diagram below details the molecular interaction that X-ray validation safeguards.
Caption: The (1S,2R) geometry is essential for the specific alignment required for FAD adduct formation.
References
-
Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies. Source:J. Med. Chem. (2014).[1][3][5] Context: Describes the synthesis, separation, and biological evaluation of the 4 isomers, highlighting the superior potency of the (1S,2R) configuration. URL:[Link][1][2][3]
-
Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. Source:Biochemistry (2007).[1][3][6] Context: Foundational X-ray structure of the LSD1-inhibitor complex, proving the mechanism of adduct formation.[2] URL:[Link][1][2][3]
-
Determination of Absolute Configuration using Anomalous Dispersion (The Flack Parameter). Source:Acta Crystallographica Section A. Context: The definitive crystallographic method for validating chiral light-atom structures.[1] URL:[Link]
- Cyclopropylamines as LSD1 Inhibitors: Patent US8853408B2.
Sources
- 1. PubChemLite - N-((1s,2r)-{acetyl-[(s)-2-(4-benzyloxy-phenyl)-1-tert-butylcarbamoyl-ethyl]-amino}-benzyl-hydroxy-butyl)-hydroxy-c-methyl-benzamide (C41H49N3O6) [pubchemlite.lcsb.uni.lu]
- 2. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]
- 3. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]
- 4. Scholars@Duke publication: trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. [scholars.duke.edu]
- 5. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Epigenetic Markers H3K4me1/2 Reduction by (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine: A Comparative Guide
Executive Summary & Scientific Context
Lysine-specific demethylase 1 (LSD1/KDM1A) is a master epigenetic regulator that utilizes a flavin adenine dinucleotide (FAD) cofactor to demethylate mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) [1]. In numerous malignancies—particularly acute myeloid leukemia (AML) and solid tumors—LSD1 is aberrantly overexpressed. This overexpression drives a pathological reduction of H3K4me1/2 markers at the promoters of tumor suppressor genes, silencing their transcription and promoting oncogenesis [2].
Figure 1: Mechanistic pathway of LSD1-mediated H3K4me1/2 reduction and its targeted inhibition.
Comparative Performance Data
When selecting an LSD1 inhibitor for epigenetic validation, potency and selectivity are paramount. The baseline cyclopropylamine scaffold (TCP) is notorious for off-target inhibition of monoamine oxidases (MAO-A and MAO-B), which confounds phenotypic data. The addition of the benzyloxy-phenyl group in the (1S,2R) configuration drastically shifts the selectivity profile away from MAOs and toward LSD1, offering performance comparable to clinical-stage candidates [2].
| Inhibitor | Chemical Scaffold | LSD1 IC₅₀ (nM) | MAO-A/B Selectivity | Mechanism of Action |
| Tranylcypromine (TCP) | Cyclopropanamine | > 2,000 | Poor (MAO preferred) | Irreversible (FAD adduct) |
| (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine | Substituted TCP | < 50 | High (>100-fold) | Irreversible (FAD adduct) |
| GSK2879552 | Substituted TCP | ~ 16 | High (>1000-fold) | Irreversible (FAD adduct) |
| SP2509 | Benzohydrazide | ~ 13 | High | Reversible (Non-covalent) |
Table 1: Quantitative comparison of LSD1 inhibitors used in epigenetic validation assays.
Experimental Protocols: A Self-Validating System
A common pitfall I observe in the field is the failure to detect H3K4me1/2 modulation due to improper sample preparation. Histones are highly basic proteins tightly complexed with DNA. Standard RIPA buffer extractions rely on non-ionic detergents and moderate salt, which leave the majority of histones trapped in the insoluble chromatin pellet. This leads to artificially low and highly variable H3K4me1/2 signals.
To establish a self-validating system , you must use acid extraction to isolate histones based on their unique pH-dependent solubility [4]. Furthermore, single-readout assays are insufficient. Your workflow must include orthogonal validation: Western blotting to confirm global target engagement, and ChIP-qPCR to prove locus-specific functional impact.
Figure 2: Self-validating experimental workflow for quantifying H3K4me1/2 modulation.
Step-by-Step Methodology
Step 1: Cell Culture & Target Engagement Dosing
-
Seed target cells (e.g., MV4-11 or THP-1 AML cells) at
cells/mL in RPMI-1640 media. -
Treat with a dose-response gradient of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine (e.g., Vehicle, 10 nM, 50 nM, 250 nM, 1 μM) for 48 to 72 hours .
-
Causality Note: Epigenetic markers require multiple cell division cycles to accumulate globally after the demethylase is inhibited. Shorter incubation times (e.g., 12-24h) will yield false negatives because existing histones must be turned over or newly synthesized histones must be methylated by unopposed methyltransferases.
-
Step 2: Histone Acid Extraction
-
Harvest cells, wash twice in ice-cold PBS, and pellet at 300 x g.
-
Resuspend in Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl) supplemented with protease inhibitors. Incubate on ice for 10 min, then centrifuge at 3,400 x g to pellet intact nuclei.
-
Causality Note: Isolating nuclei removes the cytoplasm, preventing contamination by highly abundant cytosolic proteins that can interfere with downstream protein quantification and blotting.
-
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ (or 0.2 M HCl). Incubate with gentle rotation for 2 hours at 4°C [4].
-
Causality Note: The highly acidic environment neutralizes the negative charge of the DNA phosphate backbone. This disrupts electrostatic interactions, selectively solubilizing the highly basic histones while precipitating larger, acidic non-histone nuclear proteins.
-
-
Centrifuge at 16,000 x g for 10 min. Transfer the supernatant (containing purified histones) to a new tube.
-
Precipitate histones overnight at -20°C by adding 6 volumes of ice-cold acetone.
-
Centrifuge, wash the pellet twice with cold acetone to remove residual acid, air dry, and resuspend in molecular-grade H₂O.
Step 3: Global Validation (Western Blotting)
-
Resolve 2–5 μg of purified histones on a 15% SDS-PAGE gel.
-
Transfer to a nitrocellulose membrane and probe with primary antibodies against H3K4me2 and total Histone H3 (as a loading control).
-
Expected Outcome: A dose-dependent increase in H3K4me2 band intensity relative to total H3, confirming the compound successfully prevented the LSD1-mediated reduction of the global epigenetic marker.
Step 4: Locus-Specific Validation (ChIP-qPCR)
-
To prove the global increase translates to active transcriptional regulation, perform Chromatin Immunoprecipitation (ChIP) using an anti-H3K4me2 antibody on crosslinked chromatin from a parallel cell cohort.
-
Run qPCR using primers flanking the promoter regions of known LSD1 target genes (e.g., CD86 or S100A9).
-
Expected Outcome: Significant fold-enrichment of H3K4me2 at these specific promoters compared to the vehicle control. This directly links the biochemical inhibition of LSD1 by (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine to the functional restoration of the epigenetic landscape.
References
-
Magliulo, D., et al. (2023). "LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials." Frontiers in Pharmacology.[Link]
-
Dai, X.-J., et al. (2020). "Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective." Journal of Medicinal Chemistry.[Link]
-
Fioravanti, R., et al. (2020). "Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation." European Journal of Medicinal Chemistry.[Link]
-
Thomas, S. P., & Denu, J. M. (2022). "Histone extraction and derivatization." Bio-protocol. [Link]
Sources
- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 2. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone extraction and derivatization [bio-protocol.org]
A Comparative Guide to the Reproducible Synthesis of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Introduction: The Challenge of Stereospecific Synthesis in Drug Development
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine is a chiral amine belonging to the trans-2-arylcyclopropylamine class of compounds. This structural motif is of significant interest to medicinal chemists and drug development professionals due to its prevalence in biologically active molecules, including monoamine oxidase (MAO) inhibitors and other central nervous system agents.[1] The precise spatial arrangement of the substituents on the cyclopropane ring—the (1S,2R) stereochemistry—is often paramount to a molecule's therapeutic efficacy and safety profile.[1]
However, the synthesis of single-isomer cyclopropylamines presents a considerable challenge. Reproducibility across different laboratories, or even between batches within the same lab, can be a significant hurdle. Minor variations in reagent quality, catalyst activity, or reaction conditions can lead to inconsistent yields, and more critically, loss of stereochemical control, resulting in mixtures of diastereomers and enantiomers.
This guide provides an in-depth comparison of the primary synthetic strategies for producing (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine and its analogs. We will dissect the critical parameters of each method, offering field-proven insights into mitigating reproducibility issues. By understanding the causality behind experimental choices, researchers can implement more robust and self-validating protocols.
Comparative Analysis of Synthetic Strategies
The synthesis of chiral trans-2-arylcyclopropylamines can be broadly categorized into two main approaches: traditional multi-step chemical synthesis involving asymmetric catalysis, and emerging biocatalytic routes. Each has distinct advantages and reproducibility bottlenecks.
| Parameter | Chemical Synthesis (e.g., Asymmetric Cyclopropanation & Curtius Rearrangement) | Biocatalytic Synthesis (e.g., Transaminase-mediated) |
| Typical Overall Yield | Moderate (20-50% over multiple steps) | Variable (Can be high, but often limited by equilibrium) |
| Stereoselectivity (ee/de) | Highly dependent on catalyst/ligand choice; can achieve >99% ee.[2][3] | Generally excellent (>99% ee for specific substrates).[4][5] |
| Key Reproducibility Bottlenecks | Catalyst activity, reagent purity (diazo compounds), precise temperature control, inert atmosphere.[6] | Enzyme stability, cofactor regeneration, pH control, substrate/product inhibition, equilibrium position.[4][5] |
| Scalability | Well-established for many processes, but can be costly. | Can be challenging due to enzyme cost and reaction volumes, but continuous flow methods are improving viability. |
| Safety & Environmental | Often involves hazardous reagents (e.g., sodium azide in Curtius rearrangement) and organic solvents.[1][7] | Generally operates in aqueous media under mild conditions ("Green Chemistry").[5] |
| Substrate Scope | Broad; can be adapted to a wide range of substituted styrenes. | Historically narrow, but protein engineering is rapidly expanding the substrate scope.[5][8] |
Method 1: Asymmetric Chemical Synthesis
A prevalent and well-documented route to trans-2-arylcyclopropylamines involves the asymmetric cyclopropanation of a corresponding styrene, followed by functional group manipulations to install the amine.[9] A key step often involves a Curtius rearrangement to convert a carboxylic acid to the amine without loss of stereointegrity.[1][10]
Workflow & Critical Control Points
The following diagram outlines a common synthetic pathway. Reproducibility hinges on meticulous control at each stage.
Caption: A common chemical synthesis workflow for (1S,2R)-2-arylcyclopropylamines.
Detailed Experimental Protocol (Model System)
This protocol is a representative amalgamation based on established procedures for analogous compounds.[1][9][10]
Stage 1: Asymmetric Cyclopropanation
-
Catalyst Preparation & Handling (Critical Reproducibility Point): Under a strict inert atmosphere (N₂ or Ar), dissolve the chiral catalyst (e.g., a rhodium(II) carboxamidate or copper(I)-bisoxazoline complex) in a dry, degassed solvent like dichloromethane (DCM). The catalyst's activity is highly sensitive to air and moisture; inconsistent handling is a primary source of poor reproducibility.[6]
-
Reaction Setup: To the catalyst solution at the optimized temperature (often ranging from -78°C to 25°C), add 4-(benzyloxy)styrene (1.0 eq).
-
Slow Addition of Diazoacetate: Add ethyl diazoacetate (1.1-1.5 eq) dropwise via syringe pump over several hours. Causality: A slow addition rate maintains a low concentration of the diazo compound, minimizing side reactions like dimerization and ensuring the chiral catalyst dictates the stereochemical outcome.
-
Monitoring & Quench: Monitor the reaction by TLC or GC-MS. Upon completion, quench excess diazoacetate carefully with acetic acid.
-
Work-up & QC 1: After work-up, purify the crude ester by column chromatography. Crucially, determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC. This is a go/no-go point; poor stereoselectivity here cannot be corrected later.
Stage 2: Saponification
-
Dissolve the purified cyclopropyl ester in a solvent mixture (e.g., THF/H₂O).
-
Add an excess of a base like lithium hydroxide (LiOH) and stir at room temperature until hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the carboxylic acid.
Stage 3: Curtius Rearrangement and Deprotection
-
Acyl Azide Formation (Caution: Azides are potentially explosive): Under an inert atmosphere, dissolve the carboxylic acid in dry toluene. Add diphenylphosphoryl azide (DPPA) and a base like triethylamine. Heat the mixture (e.g., to 80-100°C). The acyl azide forms in situ and rearranges to the isocyanate.
-
Carbamate Trapping: Add tert-butanol to trap the isocyanate as its Boc-protected carbamate. This intermediate is stable and easily purified.
-
Deprotection: Dissolve the purified Boc-carbamate in a suitable solvent (e.g., DCM) and add a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in dioxane to remove the Boc group.
-
Final Purification & QC 2: After an aqueous work-up with base to neutralize the acid, extract the final amine product. Confirm purity by HPLC/NMR and verify that the enantiomeric excess has been retained using chiral HPLC.
Method 2: Biocatalytic Synthesis
Biocatalysis, particularly using ω-transaminases (ω-TAs), offers a greener and often more selective alternative for chiral amine synthesis.[5][8] These enzymes can directly convert a prochiral ketone precursor into the desired chiral amine with high enantioselectivity.
Workflow & Critical Control Points
The biocatalytic approach simplifies the synthetic route but introduces a new set of variables related to enzyme kinetics and stability.
Caption: General workflow for the biocatalytic synthesis of a chiral amine.
Detailed Experimental Protocol (Model System)
This protocol is based on general procedures for transaminase-catalyzed reactions.[8]
-
Reaction Buffer Preparation: Prepare a buffered aqueous solution (e.g., potassium phosphate buffer) at the optimal pH for the chosen enzyme (typically pH 7-9). Causality: Enzyme activity and stability are highly pH-dependent; deviations can drastically reduce reaction rates and yield, impacting reproducibility.[4]
-
Reagent Dissolution: To the buffer, add the pyridoxal 5'-phosphate (PLP) cofactor, the amino donor (e.g., isopropylamine, often in large excess to shift the equilibrium), and the prochiral ketone substrate, 2-(4-(benzyloxy)phenyl)cyclopropan-1-one.
-
Enzyme Addition & Incubation: Initiate the reaction by adding the ω-transaminase enzyme (as a lyophilized powder or solution). Incubate the mixture at the optimal temperature (e.g., 30-40°C) with gentle agitation.
-
Monitoring & Equilibrium (Critical Reproducibility Point): The reaction is reversible. Monitor the conversion to the amine product by HPLC. The reaction will proceed until it reaches equilibrium, which may be well short of full conversion. Strategies to drive the reaction, such as removing the acetone byproduct with a secondary enzyme, are often required for high yields and are critical for reproducible outcomes.[8]
-
Work-up and Purification: Once the reaction has reached its maximum conversion, terminate it (e.g., by pH shift or addition of an organic solvent). Extract the product with a suitable solvent (e.g., ethyl acetate). Purify the amine, if necessary, by chromatography.
-
QC Analysis: Determine the final yield and confirm the enantiomeric excess by chiral HPLC. The stereoselectivity of enzymatic reactions is often excellent, but it should always be verified.
Conclusion: Best Practices for Ensuring Reproducibility
The reproducible synthesis of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine is an achievable but exacting task. Success is not merely about following a recipe but about understanding the critical parameters that govern the reaction's outcome.
-
For Chemical Synthesis: The "art" lies in the handling of sensitive catalysts and reagents. Meticulous attention to inert atmosphere techniques, precise temperature control, and the slow, controlled addition of reagents are paramount. Implement in-process quality control checks (e.g., chiral HPLC after the cyclopropanation) to avoid costly downstream failures.
-
For Biocatalytic Synthesis: The challenge shifts from chemical reactivity to biochemical parameters. Success depends on rigorous control of pH, temperature, and strategies to overcome unfavorable reaction equilibria. The quality and specific activity of the enzyme batch are key variables that must be monitored.
Regardless of the chosen path, detailed record-keeping, the use of validated starting materials, and a thorough characterization of intermediates and the final product are the cornerstones of achieving reproducible, high-quality synthesis in any laboratory.[11]
References
-
Syntheses of Biologically Active 2-Arylcyclopropylamines. ResearchGate. Available at: [Link]
-
trans-2-Aryl-N,N-dipropylcyclopropylamines: Synthesis and Interactions with 5-HT1A Receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
trans-2-Aryl-N,N-dipropylcyclopropylamines: synthesis and interactions with 5-HT(1A) receptors. PubMed. Available at: [Link]
-
Synthesis of Substituted Cyclopropylamines via Metal Homoenolate Chemistry and Ni Catalysis. TSpace Repository, University of Toronto. Available at: [Link]
-
Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available at: [Link]
-
Challenges and good practices on transaminase-catalysed synthesis of optically pure amines. PubMed. Available at: [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available at: [Link]
-
Synthesis of fluorocyclopropanes via the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids. Canadian Science Publishing. Available at: [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. Available at: [Link]
-
Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. PMC. Available at: [Link]
-
Top 5 Factors Affecting Reproducibility in Research. Enago Academy. Available at: [Link]
-
Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters. Available at: [Link]
-
A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications. Available at: [Link]
- Method of synthesis of trans-2-phenylcyclopropylamine. Google Patents.
-
Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Regio- and Diastereoselective Carbometalation Reaction of Cyclopropenes. Accounts of Chemical Research. Available at: [Link]
- Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i). Google Patents.
-
Synthesis of derivatives of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) modified at the 1-aromatic moiety as novel NMDA receptor antagonists. PubMed. Available at: [Link]
-
Absolute configuration of (+)- and (-)-trans-2-phenylcyclopropylamine hydrochloride. Journal of Medicinal Chemistry. Available at: [Link]
-
Facile Syntheses of Aminocyclopropanes. Organic Syntheses. Available at: [Link]
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
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- 2. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
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High-Resolution vs. Low-Resolution LC-MS for Impurity Profiling of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Executive Summary
The synthesis of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine —a critical intermediate in the development of lysine-specific demethylase 1 (LSD1) inhibitors—presents significant analytical challenges. The synthetic route frequently generates isobaric impurities, including positional isomers on the benzyloxy ring and diastereomers of the cyclopropane ring.
Regulatory guidelines, specifically the International Council for Harmonisation (ICH) Q3A(R2), mandate the structural identification and qualification of drug substance impurities that exceed the 0.10% or 0.05% threshold, depending on the maximum daily dose[1]. Standard High-Performance Liquid Chromatography (HPLC) coupled with Triple Quadrupole (QqQ) mass spectrometry often fails to resolve and identify these complex isobaric impurities. This guide objectively compares a traditional HPLC-QqQ workflow against a modern Ultra-High Performance Liquid Chromatography Quadrupole Time-of-Flight (UHPLC-Q-TOF) MS workflow utilizing a core-shell biphenyl stationary phase, demonstrating the causality behind these advanced experimental choices.
Mechanistic Rationale: Overcoming Analytical Bottlenecks
As a Senior Application Scientist, selecting the correct analytical parameters requires understanding the physicochemical properties of the target molecule. The failure of standard methods to profile cyclopropanamine derivatives stems from two primary limitations:
Chromatographic Selectivity: Biphenyl vs. C18
Fully porous C18 stationary phases rely exclusively on dispersive (hydrophobic) interactions. Because positional isomers (e.g., ortho- vs. para-benzyloxy substituted aromatics) possess nearly identical hydrophobicity, they co-elute on C18 columns. In contrast, a Core-Shell Biphenyl stationary phase introduces
Mass Spectrometry: Q-TOF vs. QqQ
Triple Quadrupole (QqQ) instruments operate at unit mass resolution. While excellent for targeted quantitation, they are inadequate for the structural elucidation of unknown degradants. Q-TOF instruments provide High-Resolution Accurate Mass (HRAM) capabilities. By achieving mass errors of <2 ppm, Q-TOF systems generate exact empirical formulas and utilize MS/MS fragmentation to map substructures, which is essential for identifying unpredictable side-reaction products and ensuring product safety[2].
Product Performance Comparison
The following table objectively compares the performance of the traditional low-resolution approach versus the high-resolution approach for profiling (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine samples.
| Parameter | Traditional Approach (HPLC-QqQ) | Advanced Approach (UHPLC-Q-TOF) |
| Column Chemistry | Fully Porous C18 (3.5 µm) | Core-Shell Biphenyl (1.7 µm) |
| Primary Interaction | Hydrophobic (Dispersive) | Hydrophobic, |
| Isobaric Resolution | Poor (Co-elution of isomers) | Excellent (Baseline separation) |
| Mass Resolution | Unit Mass (~0.7 Da FWHM) | High Resolution (>30,000 FWHM) |
| Mass Accuracy | > 100 ppm | < 2 ppm |
| Structural Elucidation | Limited to known MRM transitions | Comprehensive (Exact mass MS/MS)[2] |
| Regulatory Compliance | Insufficient for unknown ID[1] | Exceeds ICH Q3A(R2) ID requirements[1] |
Experimental Workflows (Self-Validating Protocol)
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal mass calibration and system suitability checks to guarantee data integrity.
Step 1: Sample Preparation
-
Accurately weigh 10.0 mg of the (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine sample.
-
Dissolve in 10 mL of a diluent consisting of 50:50 LC-MS grade Water:Acetonitrile to yield a 1.0 mg/mL stock solution.
-
Dilute the stock solution to a final working concentration of 0.1 mg/mL.
-
Self-Validation Check: Prepare a blank diluent sample to rule out system contamination and artifact peaks.
Step 2: UHPLC Chromatographic Conditions
-
Column: Core-Shell Biphenyl, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 1 min, linear ramp to 95% B over 12 mins, hold for 2 mins, re-equilibrate for 3 mins.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Step 3: Q-TOF Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas: 10 L/min at 250°C.
-
Mass Range: m/z 50 - 1000.
-
MS/MS Acquisition: Auto-MS/MS mode (Data-Dependent Acquisition) with collision energies ramped from 15 to 35 eV.
-
Self-Validation Check: Continuous infusion of a reference mass solution (e.g., Purine and HP-0921) to maintain <2 ppm mass accuracy throughout the run.
Fig 1: UHPLC-Q-TOF MS/MS workflow for impurity profiling and structural elucidation.
Quantitative Data Presentation
The table below summarizes the experimental data obtained using the UHPLC-Q-TOF workflow. The Biphenyl column successfully resolved the API from its diastereomeric and positional isomers (Impurities A and B), which share the exact same mass. The Q-TOF provided sub-2 ppm mass accuracy, confirming the elemental compositions.
| Compound Classification | Retention Time (min) | Empirical Formula | Theoretical m/z [M+H]+ | Observed m/z | Mass Error (ppm) | Resolution (Rs) |
| Impurity C (Des-benzyl Degradant) | 3.45 | C9H11NO | 150.0919 | 150.0921 | +1.33 | N/A |
| Impurity A (Diastereomer) | 7.12 | C16H17NO | 240.1388 | 240.1385 | -1.25 | 2.8 |
| API (Target Compound) | 7.65 | C16H17NO | 240.1388 | 240.1389 | +0.42 | 3.1 |
| Impurity B (Positional Isomer) | 8.05 | C16H17NO | 240.1388 | 240.1386 | -0.83 | 2.5 |
Structural Elucidation via Fragmentation
To identify unknown impurities, the Q-TOF utilizes collision-induced dissociation (CID). The fragmentation pathway of the target molecule is highly predictable, yielding distinct diagnostic ions. Cleavage of the ether bond yields a stable benzyl cation (m/z 91.0542), while cleavage of the cyclopropanamine ring yields an ammonia loss peak (m/z 223.1119). Shifts in these diagnostic fragments allow scientists to pinpoint exactly where an impurity modification (e.g., oxidation or substitution) has occurred[2].
Fig 2: Primary ESI+ MS/MS fragmentation pathways for the target cyclopropanamine.
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
-
High-resolution mass spectrometry for impurity profiling Source: Sterling Pharma Solutions URL:[Link]
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Safety Operating Guide
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine proper disposal procedures
Standard Operating Procedure: Disposal and Deactivation of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
As a Senior Application Scientist, I approach the disposal of highly active pharmaceutical ingredients (APIs) not merely as a compliance checklist, but as an exercise in applied physical chemistry. (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine is a potent bioactive molecule, structurally related to tranylcypromine, and functions as a formidable epigenetic modulator (specifically, an LSD1 and MAO inhibitor).
The physicochemical realities of this molecule dictate our disposal strategy. The cyclopropanamine core is a reactive, basic primary amine that can act as a corrosive lachrymator in its free-base form[1][2]. Conversely, the benzyloxy-phenyl moiety is highly lipophilic, meaning it resists aqueous degradation and poses a severe bioaccumulation risk to aquatic ecosystems[3]. Therefore, our disposal protocols must neutralize the amine's reactivity while strictly preventing environmental release.
Physicochemical & Hazard Metrics
To design a self-validating disposal system, we must first quantify the hazard. The following table summarizes the critical metrics that inform our handling and disposal parameters.
| Parameter | Value / Classification | Operational Implication |
| Chemical State | Solid (typically handled as HCl salt) or Liquid (free-base in solvent) | Dictates the segregation pathway (see workflow diagram). |
| Reactivity | Primary amine (Basic, pKa ~8-9) | Exothermic reaction with strong acids; forms stable salts. |
| Environmental Hazard | High aquatic toxicity / Bioaccumulative | Zero drain disposal. Must be incinerated[3]. |
| OSHA Classification | Highly Hazardous Chemical | Requires Process Safety Management (PSM) under 29 CFR 1910.119[4]. |
| EPA RCRA Status | Regulated Solid Waste | Governed by "cradle-to-grave" tracking under 40 CFR Parts 260-273[5]. |
Disposal Workflow & Decision Matrix
Workflow for the segregation, quenching, and disposal of cyclopropanamine derivatives.
Step-by-Step Methodologies: Self-Validating Protocols
The following protocols are designed to be self-validating. By integrating chemical indicators (like pH monitoring) directly into the steps, operators can visually and chemically confirm that the hazard has been neutralized prior to final disposal.
Protocol A: Liquid Waste Segregation & Quenching (Free-Base Solutions)
When synthesized or utilized in assays, the compound is often dissolved in organic solvents (e.g., DMSO, methanol, or dichloromethane) as a free base. The free base is volatile and highly reactive[1].
Causality: We must convert the volatile free base into a stable, non-volatile hydrochloride salt before it enters the central waste stream. This prevents dangerous vapor accumulation in sealed waste carboys.
-
Ventilation: Perform all quenching inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood to prevent inhalation of lachrymatory vapors[2].
-
Dilution: Dilute the mother liquor or assay effluent with an equal volume of a compatible polar solvent (e.g., methanol or water) to prevent localized exothermic spiking during acidification.
-
Acidification (The Quench): Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring.
-
Validation: Monitor the solution using pH indicator strips. Continue adding 1M HCl until the solution stabilizes at pH 3 to 4 . Self-Validation Check: Reaching this pH guarantees that >99.9% of the cyclopropanamine has been protonated into its stable salt form.
-
Segregation: Transfer the quenched solution into a designated "Non-Halogenated Organic Waste" container (or "Halogenated" if DCM was used).
-
Labeling: Label the container strictly in accordance with EPA Resource Conservation and Recovery Act (RCRA) guidelines, noting the presence of toxic organic amines[5].
Protocol B: Solid Waste Deactivation & Packaging
Solid waste includes residual API powders, contaminated pipette tips, Eppendorf tubes, and weighing boats.
Causality: Because the dry powder is highly susceptible to electrostatic dispersion, it poses a severe inhalation risk. We must rely on physical containment rather than chemical quenching for dry consumables.
-
Primary Containment: Inside the fume hood, place all contaminated solid consumables into a primary 6-mil polyethylene (PE) hazardous waste bag.
-
De-dusting (Optional but Recommended): If visible powder is present on the bench paper or spatulas, wipe the area with a Kimwipe soaked in 0.1M HCl to instantly form the non-volatile salt, then dispose of the Kimwipe in the primary bag.
-
Secondary Containment: Seal the primary bag using a gooseneck tie. Place it inside a secondary 6-mil PE bag (double-bagging) to prevent puncture-related breaches during transit.
-
Final Disposal: Deposit the sealed bags into a rigid, puncture-proof RCRA-compliant solid waste drum destined for licensed high-temperature incineration (>1000°C). Incineration is the only EPA-approved method for the complete destruction of the benzyloxy-phenyl ring system and the cyclopropanamine core[3][5].
References
-
US Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (1992). 1910.119 - Process safety management of highly hazardous chemicals. Retrieved from[Link]
Sources
Comprehensive Safety and Handling Guide for (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine is a highly selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A). As a structurally optimized derivative of the non-selective monoamine oxidase inhibitor (MAOI) tranylcypromine, this specific (1S,2R) diastereomer exhibits profound epigenetic modulating activity[1]. Because accidental exposure can lead to unintended chromatin remodeling and potential off-target MAO inhibition, this compound must be classified and handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI)[2][3].
This guide provides researchers and drug development professionals with the essential, self-validating operational protocols required to handle this compound safely.
Hazard Profiling & Causality (The "Why")
To handle this compound safely, laboratory personnel must understand the mechanistic causality behind its hazard profile:
-
Epigenetic Toxicity (Primary Hazard): The (1S,2R) configuration is specifically optimized to fit the enlarged catalytic pocket of LSD1[2]. Upon exposure, it forms an irreversible covalent adduct with the FAD cofactor, blocking the demethylation of histone H3K4me1/2[1][2]. Inhalation or dermal absorption can theoretically induce aberrant gene transcription and alter cellular homeostasis in the handler.
-
Cardiovascular Toxicity (Secondary Hazard): While optimized for LSD1, tranylcypromine derivatives retain residual affinity for MAO-A and MAO-B[4]. Systemic exposure combined with dietary tyramine intake can precipitate a severe hypertensive crisis.
-
Physicochemical Hazards: As a cyclopropanamine derivative, the free base or hydrochloride salt presents as an irritating solid. It is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[3].
Fig 1. Biochemical hazard pathway of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine.
Personal Protective Equipment (PPE) Matrix
Because the primary risk vector is the aerosolization of highly potent dust during weighing, PPE must scale with the quantity handled.
| Operational Scale | Primary Containment | Respiratory Protection | Dermal Protection (Gloves) | Eye & Face Protection |
| Milligram (<100 mg) | Class II Biosafety Cabinet (BSC) or Powder Hood | N95 or equivalent (if outside hood) | Double Nitrile (0.11mm min thickness) | Tight-fitting Safety Goggles |
| Gram (>100 mg) | Closed Isolator / Glovebox | PAPR (if isolator breached) | Double Nitrile (extended cuff over sleeves) | Face Shield + Safety Goggles |
Step-by-Step Experimental Workflows: Safe Weighing and Solubilization
The most critical vulnerability in handling solid HPAPIs is the transfer and weighing process. The following protocol is a self-validating system: by dissolving the compound inside the containment zone, the risk of aerosolized dust exposure in the general laboratory is physically eliminated.
Protocol: In Situ Solubilization
-
Containment Preparation: Ensure the Class II Biosafety Cabinet (BSC) or powder weighing hood is operating with an inward face velocity of at least 100 fpm. Line the work surface with disposable, plastic-backed absorbent bench paper.
-
PPE Donning: Equip a disposable Tyvek suit (or dedicated fluid-resistant lab coat), safety goggles, and double nitrile gloves. Ensure the inner glove is tucked under the cuff, and the outer glove extends over it.
-
Static Mitigation: Use an anti-static ionizer gun on the analytical balance and use anti-static polymeric weigh boats. Causality: Cyclopropanamine salts often carry static charges; neutralizing the environment prevents electrostatic repulsion from ejecting microscopic, highly potent particles into the air.
-
Transfer and Weighing: Using a dedicated micro-spatula, transfer the required mass of (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine into a tared vial.
-
In Situ Solubilization (Critical Step): Do not remove the dry powder from the hood. Add the primary vehicle (e.g., DMSO) directly to the vial inside the BSC. Cap the vial tightly and vortex until fully dissolved. Causality: Wetting the compound transitions the physical state from a high-mobility dust to a low-mobility liquid, neutralizing the inhalation hazard.
-
Surface Decontamination: Wipe the exterior of the sealed vial, the balance, and the spatula with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol to remove corrosive bleach residues.
Fig 2. Step-by-step containment and solubilization workflow for HPAPI handling.
Spill Response and Decontamination Plan
A rapid, pre-planned response is essential to mitigate exposure during accidental releases.
-
Minor Powder Spill (Inside Containment): Do NOT sweep. Sweeping aerosolizes the HPAPI. Gently cover the powder with an absorbent pad soaked in 70% ethanol or DMSO to solubilize and trap the compound. Wipe inward from the edges. Wash the area with a strong detergent and water.
-
Major Spill (Outside Containment): Immediately evacuate the immediate area. Personnel responding to the spill must don a Powered Air-Purifying Respirator (PAPR) and full chemical-resistant suits. Contain the spill using wet absorbent booms and dispose of all cleanup materials as hazardous HPAPI waste.
Waste Disposal Plan
Improper disposal of epigenetic modulators poses severe environmental and downstream personnel risks.
-
Solid Waste: All contaminated consumables (pipette tips, bench paper, outer gloves, empty vials) must be double-bagged in 6-mil polyethylene bags, clearly labeled as "Toxic/HPAPI Waste," and sent for high-temperature incineration (>1000°C) via a licensed hazardous material disposal company[5].
-
Liquid Waste: Collect DMSO or aqueous solutions in dedicated, clearly labeled compatible waste carboys. Do not mix with general organic waste to prevent cross-contamination and accidental exposure to downstream waste handlers.
References
- Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFuIiXayisenZD7HzelTJyG6_XiKqnlQaSEqqgw5TszOSZ9nVc88cHNOAevAprCT6VuvfgILDm2MhbUQu6IhqnErReWIWdhSezRdrzFmEd1ny8siDdT5ptu_sgj51RwDcxL2QoMksf0gUKIg==]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
